4-(1-Aminoethyl)-2,6-dichlorophenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2,6-dichlorophenol |
InChI |
InChI=1S/C8H9Cl2NO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3 |
InChI Key |
PMJBFUMHAPWEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)Cl)O)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
4-(1-Aminoethyl)-2,6-dichlorophenol: Structural Profiling, Reactivity, and Applications in Advanced Synthetic Chemistry
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, bifunctional building blocks dictate the pharmacokinetic and pharmacodynamic boundaries of novel therapeutics. 4-(1-Aminoethyl)-2,6-dichlorophenol (CAS: 1270421-72-1) is a highly specialized, sterically hindered intermediate. By integrating a primary amine with a chiral alpha-methyl group and a highly acidic, sterically shielded phenolic core, this compound offers a unique synthetic canvas. This technical guide provides a deep dive into its physicochemical profile, mechanistic reactivity, and field-proven protocols for its integration into complex molecular architectures.
Physicochemical & Structural Profiling
The utility of 4-(1-aminoethyl)-2,6-dichlorophenol is governed by three distinct structural motifs, each contributing specific electronic and steric properties:
-
The 2,6-Dichloro Phenolic Core: The electron-withdrawing inductive effect of the two ortho-chlorine atoms significantly increases the acidity of the phenolic hydroxyl group. While an unsubstituted phenol exhibits a pKa of ~9.95, the 2,6-dichloro substitution drives the pKa down to approximately 6.78[1]. At physiological pH (7.4), this hydroxyl exists predominantly as an ionized phenoxide. This drastic shift alters target protein binding affinities (acting as a bioisostere for acidic moieties) and sterically blocks Phase II metabolic pathways, such as O-glucuronidation.
-
The Alpha-Methyl Phenethylamine Motif: The 1-aminoethyl group provides a primary amine handle for functionalization. Biologically, the alpha-methyl group introduces critical steric hindrance. This bulk makes derived compounds exceptionally poor substrates for2, preventing rapid oxidative deamination and prolonging the biological half-life of the resulting pharmacophores[2].
-
Zwitterionic Equilibrium: With an acidic phenol (pKa ~6.78) and a basic primary amine (pKa ~9.5), the molecule exists as a zwitterion at neutral pH. This necessitates careful pH control during aqueous workups and chromatographic purifications.
Quantitative Data Summary
| Property | Value | Source / Methodology |
| IUPAC Name | 4-(1-Aminoethyl)-2,6-dichlorophenol | |
| CAS Number | 1270421-72-1 | |
| Molecular Formula | C8H9Cl2NO | |
| Molecular Weight | 206.07 g/mol | |
| TPSA | 46.25 Ų | Computed via 3[3] |
| pKa (Phenolic OH) | ~6.78 | Extrapolated from 1[1] |
| LogP | ~2.28 - 2.60 | Computed via3[3] |
Mechanistic Reactivity & Synthetic Divergence
Figure 1: Synthetic divergence of 4-(1-aminoethyl)-2,6-dichlorophenol into key pharmacophores.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific stoichiometric rationales and in-process analytical checkpoints to confirm transformation prior to downstream isolation.
Protocol A: Selective N-Acylation (Amide Bond Formation)
Causality & Rationale: The primary amine is intrinsically more nucleophilic than the phenolic oxygen. However, to guarantee absolute chemoselectivity (N-acylation over O-acylation), N,N-Diisopropylethylamine (DIPEA) is utilized. DIPEA acts as a non-nucleophilic proton sink that free-bases the amine without deprotonating the sterically hindered, acidic phenol sufficiently to cause competitive O-attack. HATU is selected for its high efficiency in coupling sterically hindered amines (due to the alpha-methyl group).
Step-by-Step Workflow:
-
Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature (RT) for 15 minutes to generate the active O-Atabenzotriazole ester.
-
Coupling: Add 4-(1-aminoethyl)-2,6-dichlorophenol (1.0 eq) to the activated mixture.
-
Validation Checkpoint: Stir for 2 hours at RT. Monitor the reaction via LC-MS. Self-validation: The reaction is deemed complete when the substrate mass (m/z 206 [M+H]+) is fully consumed, confirming the steric bulk of the alpha-methyl group has been overcome.
-
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with 5% LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Causality & Rationale: Synthesizing secondary amines from this substrate requires overcoming the steric hindrance of the alpha-methyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its milder reducing power prevents the premature reduction of the aldehyde, allowing the sterically hindered iminium ion time to form. Catalytic acetic acid is critical here to accelerate imine formation.
Step-by-Step Workflow:
-
Imine Formation: Combine 4-(1-aminoethyl)-2,6-dichlorophenol (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Add glacial acetic acid (0.1 eq).
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution at RT.
-
Validation Checkpoint: Stir for 12 hours. Self-validation: Perform TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot (ninhydrin positive, turns purple) and the appearance of a new secondary amine spot validate the reductive amination.
-
Quench: Carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases (neutralizing the acetic acid and borate complexes).
-
Isolation: Extract with DCM (3x). Wash the organic phase with brine, dry over MgSO₄, and purify via silica gel flash chromatography.
References
-
Title: 2,6-Dichlorophenol (Physicochemical Baseline Data) Source: Wikipedia URL: [Link]
-
Title: Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives Source: PubMed - National Institutes of Health (NIH) URL: [Link]
Sources
Technical Whitepaper: 2,6-Dichloro-4-(1-aminoethyl)phenol – Structural Profiling, Synthesis, and Pharmacological Applications
Executive Summary
The compound 2,6-dichloro-4-(1-aminoethyl)phenol is a highly specialized, sterically hindered building block utilized extensively in advanced organic synthesis and drug discovery. Characterized by its unique combination of a primary benzylic amine, a chiral center, and an ortho-dichloro substituted phenol, this molecule serves as a critical pharmacophore and linker in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors. This whitepaper provides an authoritative, in-depth guide to its chemical identity, self-validating synthesis protocols, and analytical characterization.
Chemical Identity and Structural Profiling
Understanding the fundamental physicochemical properties of 2,6-dichloro-4-(1-aminoethyl)phenol is essential for predicting its behavior in synthetic pathways and biological systems. The presence of the two electron-withdrawing chlorine atoms at the ortho positions significantly increases the steric bulk around the phenolic hydroxyl group and lowers its pKa, altering its reactivity profile compared to un-substituted analogs.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-(1-aminoethyl)-2,6-dichlorophenol |
| CAS Number | |
| Molecular Formula | C₈H₉Cl₂NO |
| Molecular Weight | 206.07 g/mol |
| SMILES | CC(N)c1cc(Cl)c(O)c(Cl)c1 |
| InChIKey | PMJBFUMHAPWEDP-UHFFFAOYSA-N |
| Common Synonyms | 2,6-dichloro-4-(1-aminoethyl)phenol; Phenol, 4-(1-aminoethyl)-2,6-dichloro- |
Synthesis and Manufacturing Workflows
The synthesis of 2,6-dichloro-4-(1-aminoethyl)phenol is most efficiently achieved via the reductive amination of 4-acetyl-2,6-dichlorophenol. This pathway is preferred because it allows for the direct installation of the primary amine while maintaining the integrity of the halogenated phenol ring.
Causality Behind Experimental Choices
The selection of anhydrous methanol as the solvent is not arbitrary; it prevents the premature hydrolysis of the transient imine intermediate back to the starting ketone. Furthermore, sodium cyanoborohydride (NaBH₃CN) is explicitly chosen over sodium borohydride (NaBH₄) because NaBH₃CN remains stable in the mildly acidic conditions (pH 6-7) required for imine formation. It selectively reduces the iminium ion without attacking the unreacted ketone. This causality ensures high chemoselectivity and maximizes the yield of the primary amine while preventing the formation of secondary amine dimers.
Step-by-Step Methodology: Reductive Amination
This protocol is designed as a self-validating system , ensuring that each step inherently verifies the success of the preceding one.
-
Reaction Preparation: Dissolve 4-acetyl-2,6-dichlorophenol (1.0 eq) in anhydrous methanol (0.2 M concentration) under a nitrogen atmosphere.
-
Imine Formation: Add ammonium acetate (NH₄OAc, 10.0 eq). The large excess of NH₄OAc serves a dual purpose: it acts as the nitrogen source and provides the mild acidic catalysis necessary to drive the equilibrium toward the imine intermediate. Stir at room temperature for 2 hours.
-
In-Process Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC). The reduction step must not be initiated until TLC confirms the complete disappearance of the ketone starting material, validating that imine formation has reached equilibrium.
-
-
Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH₃CN (1.5 eq) portion-wise over 15 minutes. The low temperature controls the exothermic reduction and minimizes side-product formation. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Workup: Quench the reaction by slowly adding 1M HCl to destroy excess borohydride (Caution: HCN gas evolution; perform in a well-ventilated fume hood). Stir for 30 minutes.
-
In-Process Validation Checkpoint 2: Carefully adjust the aqueous layer to exactly pH 9.0 using saturated NaHCO₃. This validates that the amine is fully deprotonated into its free-base form, guaranteeing quantitative partitioning into the organic extraction phase (Ethyl Acetate).
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure racemic target compound.
Synthetic workflow for 4-(1-aminoethyl)-2,6-dichlorophenol via reductive amination.
Table 2: Reaction Optimization Parameters
| Parameter | Suboptimal Condition | Optimal Condition | Rationale for Optimization |
| Solvent | Ethanol | Anhydrous Methanol | Methanol provides superior solubility for ammonium acetate and accelerates imine formation. |
| Reducing Agent | NaBH₄ | NaBH₃CN | NaBH₃CN is stable at mildly acidic pH and selectively reduces the imine over the ketone. |
| Temperature | 60°C | Room Temp (20-25°C) | Lower temperature minimizes the formation of the secondary amine side product (dimerization). |
Pharmacological and Biological Applications
The structural geometry of 2,6-dichloro-4-(1-aminoethyl)phenol makes it a highly sought-after scaffold in modern medicinal chemistry.
PROTAC Linker Technology
Aminoethyl phenols are increasingly utilized as versatile linkers in Proteolysis Targeting Chimeras (PROTACs), as documented by . The primary amine of 2,6-dichloro-4-(1-aminoethyl)phenol provides a highly reactive nucleophilic handle for amide bond formation with E3 ligase ligands (e.g., thalidomide or VHL ligands). Crucially, the inclusion of the 2,6-dichloro substitution pattern sterically hinders the phenolic hydroxyl group. This steric shielding protects the linker from rapid Phase II metabolism (such as glucuronidation), thereby significantly enhancing the pharmacokinetic half-life of the entire PROTAC molecule in vivo.
PROTAC mechanism utilizing 2,6-dichloro-4-(1-aminoethyl)phenol as a structural linker.
Histone Deacetylase (HDAC) Inhibitors
Derivatives of 4-(2-aminoethyl)phenol have demonstrated potent activity as Histone Deacetylase (HDAC) inhibitors . The 4-(1-aminoethyl)-2,6-dichlorophenol scaffold introduces a chiral center at the benzylic position, allowing for stereospecific spatial orientation within the HDAC active site. Furthermore, the electron-withdrawing chlorine atoms increase the acidity of the phenolic hydroxyl, altering its coordination dynamics with the catalytic zinc ion (Zn²⁺) in the enzyme pocket, which can be leveraged to increase binding affinity and target selectivity.
Analytical Characterization
To validate the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required.
Table 3: Expected Analytical Data
| Technique | Key Signals / Parameters | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 1.25 (d, 3H), 4.05 (q, 1H), 7.35 (s, 2H), 8.50 (br s, 2H, NH₂), 10.1 (br s, 1H, OH) | Confirms the 1-aminoethyl group (doublet/quartet splitting) and the symmetric aromatic protons. |
| LC-MS (ESI+) | m/z 206.0 [M+H]⁺, 208.0 [M+2+H]⁺ (ratio ~100:65) | Confirms molecular weight and the presence of two chlorine atoms via the distinct isotopic pattern. |
| HPLC (UV 254 nm) | Retention Time ~4.5 min (C18 column, H₂O/MeCN gradient) | Confirms purity >98%. The highly polar primary amine elutes early under reverse-phase conditions. |
Safety, Handling, and Toxicology
While specific toxicological data for 2,6-dichloro-4-(1-aminoethyl)phenol is limited, drawing parallels from the structurally related 4-amino-2,6-dichlorophenol provides a reliable safety baseline. According to the, these classes of halogenated phenols are classified under the Globally Harmonized System (GHS) as:
-
Skin Irritant (Category 2): Causes skin irritation (H315).
-
Eye Irritant (Category 2): Causes serious eye irritation (H319).
-
STOT SE (Category 3): May cause respiratory irritation (H335).
Handling Protocols: All synthetic manipulations must be conducted within a certified chemical fume hood. Personnel must wear standard Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. In the event of skin contact, wash immediately with copious amounts of soap and water.
References
An In-depth Technical Guide to the Research Applications of 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-dichloro-4-hydroxyphenyl)ethylamine is a halogenated phenethylamine derivative with a unique substitution pattern that suggests a wide range of potential research applications. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other biologically active compounds allows for a reasoned exploration of its potential as a pharmacological tool, a scaffold for drug discovery, and a candidate for agrochemical development. This guide synthesizes information from related chemical classes to provide a comprehensive overview of the prospective research avenues for 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine, including its synthesis, potential mechanisms of action, and detailed experimental protocols for its investigation.
Introduction: The Significance of Halogenated Phenethylamines
The phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and a vast array of synthetic drugs. Halogenation of this scaffold is a well-established strategy for modulating its pharmacological properties, including receptor affinity, metabolic stability, and blood-brain barrier penetration. The introduction of chlorine atoms, in particular, can significantly alter the electronic and steric characteristics of the molecule, leading to novel biological activities. The 3,5-dichloro-4-hydroxyphenyl moiety, in particular, is found in a variety of compounds with demonstrated antimicrobial, anticancer, and enzymatic inhibitory activities. This guide focuses on the untapped potential of 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine, a molecule that combines the key features of a halogenated phenethylamine with a hydroxyl group, suggesting a rich and diverse pharmacology.
Chemical Profile and Synthesis
Chemical Structure and Properties
-
IUPAC Name: 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine
-
Molecular Formula: C₈H₉Cl₂NO
-
Molecular Weight: 206.07 g/mol
-
Key Features:
-
Phenethylamine Backbone: Provides a structural basis for interaction with various biological targets, particularly in the central nervous system.
-
3,5-Dichloro Substitution: The two chlorine atoms on the phenyl ring are expected to increase lipophilicity and alter the acidity of the phenolic hydroxyl group. This substitution pattern is known to be important for certain biological activities.
-
4-Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding and may be crucial for receptor interactions.
-
Chiral Center: The α-carbon of the ethylamine side chain is a chiral center, meaning the compound can exist as two enantiomers (R and S), which may exhibit different biological activities.
-
| Property | Predicted Value |
| pKa (amine) | ~9.5 |
| pKa (phenol) | ~7.5 |
| LogP | ~2.5 |
Proposed Synthetic Pathway
A plausible synthetic route to 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine could commence with the chlorination of a suitable precursor, such as 4-hydroxyacetophenone. The resulting 3,5-dichloro-4-hydroxyacetophenone can then be converted to the corresponding oxime, followed by reduction to the target amine.
Experimental Protocol: Synthesis of 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine
-
Chlorination of 4-hydroxyacetophenone: To a solution of 4-hydroxyacetophenone in a suitable solvent (e.g., glacial acetic acid), add a chlorinating agent (e.g., sulfuryl chloride or chlorine gas) dropwise at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Oxime Formation: The resulting 3,5-dichloro-4-hydroxyacetophenone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The reaction mixture is heated to reflux until completion.
-
Reduction of the Oxime: The purified oxime is then reduced to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Purification: The final product is purified by column chromatography or recrystallization to yield 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine.
Alpha-methyl-3,5-dichloro-4-hydroxybenzylamine safety data sheet (SDS)
This guide serves as an in-depth technical monograph and safety manual for Alpha-methyl-3,5-dichloro-4-hydroxybenzylamine (systematically known as 4-(1-aminoethyl)-2,6-dichlorophenol ).[1]
Note to Researchers: As a specialized intermediate with limited public toxicological data, the safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis, utilizing validated data from structural analogs (e.g., 2,6-dichlorophenol,
Safety, Handling, and Chemical Properties
Chemical Identity & Significance
This compound represents a hybrid pharmacophore combining a lipophilic, electron-deficient phenolic ring (characteristic of uncouplers and antiseptics) with a chiral primary amine (characteristic of sympathomimetic agents).[1] It is frequently encountered as a degradation impurity or synthetic intermediate in the development of
| Property | Details |
| Common Name | Alpha-methyl-3,5-dichloro-4-hydroxybenzylamine |
| IUPAC Name | 4-(1-aminoethyl)-2,6-dichlorophenol |
| Molecular Formula | |
| Molecular Weight | 206.07 g/mol |
| CAS Number | Not widely listed; treat as Research Chemical |
| Structure Class | Halogenated Phenethylamine / Aminophenol |
Hazard Identification (GHS Classification)
Based on Analog Read-Across (2,6-Dichlorophenol &
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1] | H314 |
| Acute Toxicity (Oral) | 3 | Toxic if swallowed.[1] | H301 |
| Aquatic Toxicity (Acute) | 1 | Very toxic to aquatic life.[1] | H400 |
| Sensitization (Resp) | 1 | May cause allergy or asthma symptoms if inhaled.[1] | H334 |
Risk Assessment Logic (DOT Visualization)
The following diagram illustrates the structural origins of the specific hazards associated with this molecule.
Figure 1: Structural dissection of hazards.[1] The chlorinated phenol drives toxicity and environmental risk, while the amine drives corrosivity.[1]
Composition & Stability
Chemical Properties[1][2][3][4][5][6][7]
-
Zwitterionic Nature: The molecule contains both an acidic phenol (
, lowered by Cl electron withdrawal) and a basic amine ( ).[1] In neutral solution, it likely exists as a zwitterion.[1] -
Reactivity:
First Aid & Emergency Response Protocols
Self-Validating Protocol: The "Neutralize & Dilute" Principle
Inhalation
-
Immediate Action: Move victim to fresh air.
-
Assessment: If breathing is labored, administer oxygen (trained personnel only).
-
Rationale: Chlorophenolic amines cause immediate bronchial spasm.[1] Do not use mouth-to-mouth resuscitation; use a bag-valve mask to prevent rescuer exposure.[1]
Skin Contact (Critical)
-
Drench: Immediately flush with water for minimum 20 minutes .[1]
-
Neutralize (Caution): Do not use vinegar or acids on open wounds.[1] Water is the safest universal solvent here.[1]
-
PPE Removal: Remove contaminated clothing under the shower to prevent dragging chemical across the face.[1]
-
Medical: Treat as a chemical burn (Phenol absorption risk).[1] Monitor for signs of systemic poisoning (tremors, collapse).[1]
Eye Contact
-
Irrigate: Flush with saline or water for 30 minutes. Lifting eyelids is mandatory.[1]
-
Contraindication: Do not use neutralizing eye drops.
Emergency Workflow Diagram
Figure 2: Triage workflow for acute exposure. Note the emphasis on systemic monitoring for skin contact due to phenol absorption.[1]
Handling, Storage, & Engineering Controls[2][9][10]
Engineering Controls
-
Enclosure: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA/Carbon filtration.
-
Atmosphere: Store and weigh under Inert Gas (Argon/Nitrogen) .[1] The amine moiety is hygroscopic and reacts with atmospheric
.[1]
Personal Protective Equipment (PPE)
| Component | Specification | Rationale |
| Gloves | Double-gloving: Laminate film (Silver Shield) inner + Nitrile outer. | Chlorinated phenols penetrate standard latex/nitrile rapidly.[1] Laminate film provides >4h breakthrough time.[1] |
| Respiratory | Full-face respirator with ABEK-P3 cartridges. | Protects against organic vapors (amine), acid gases (potential HCl), and particulates.[1] |
| Body | Tyvek® or chemically resistant apron. | Prevents dermal absorption of the solid.[1] |
Physical & Chemical Properties (Predicted)
| Parameter | Value (Predicted) | Source/Logic |
| Physical State | Crystalline Solid | High MW zwitterion.[1][2] |
| Color | Off-white to beige | Phenolic oxidation often yellows the solid.[1] |
| Melting Point | 165 - 175 °C | Analogous to 4-amino-2,6-dichlorophenol.[1][3] |
| Solubility (Water) | Low to Moderate | Zwitterionic, but dichloro groups increase lipophilicity.[1] |
| Solubility (Organic) | High (DMSO, Methanol) | Polar aprotic solvents dissolve the salt form.[1] |
| Partition Coeff ( | ~2.5 - 3.0 | Dichloro substitution increases lipophilicity significantly.[1] |
| Acidity ( | Phenol: ~6.8; Amine: ~9.5 | Cl groups acidify the phenol; amine remains basic.[1] |
Toxicological Information
Based on Analog Read-Across
Acute Toxicity[1][3][11][12]
-
Oral: Likely Toxic (
est. 50-300 mg/kg) .[1] Chlorinated phenols uncouple oxidative phosphorylation; amines can cause CNS stimulation.[1] -
Dermal: High risk of systemic toxicity via absorption.[1]
Mechanism of Action (Toxicity)[1][9]
-
Uncoupling: The 2,6-dichlorophenol moiety acts as a protonophore, disrupting the mitochondrial gradient.[1]
-
Corrosion: The primary amine attacks mucous membranes, causing necrosis.[1]
-
Neurotoxicity: Structural similarity to sympathomimetics suggests potential adrenergic receptor interaction (tachycardia, agitation).[1]
Ecological & Disposal Considerations
Environmental Fate[1]
-
Aquatic Toxicity: Very High. Chlorinated phenols are persistent and toxic to fish/invertebrates (
).[1] -
Bioaccumulation: Moderate potential due to
.[1]
Disposal Protocol
-
Dissolution: Dissolve in a combustible solvent (e.g., acetone).[1]
-
Incineration: Must be incinerated in a facility equipped with a scrubber to neutralize Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated during combustion.[1]
-
Prohibition: NEVER dispose of down the drain. This compound kills biological waste treatment bacteria.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8456, 2,6-Dichlorophenol.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Structure Activity Relationship (SAR).[1] Retrieved from [Link]
Sources
The Halogenated Phenethylamine Scaffold in Medicinal Chemistry: Structure-Activity Relationships, Receptor Pharmacology, and Translational Potential
Executive Summary
Phenethylamine (2-phenylethan-1-amine) forms the structural backbone of numerous endogenous neurotransmitters and exogenous psychoactive compounds. In medicinal chemistry, the targeted halogenation of the phenethylamine core—particularly at the 4-position of the phenyl ring—profoundly alters the molecule's pharmacodynamics, lipophilicity, and metabolic stability. This whitepaper provides an in-depth technical analysis of halogenated phenethylamine derivatives, exploring their structure-activity relationships (SAR), GPCR signaling mechanisms, and the rigorous experimental protocols required to evaluate their pharmacology.
The Chemical Space of Halogenated Phenethylamines
The introduction of a halogen atom (such as chlorine, bromine, or iodine) into a phenethylamine framework is a classic bioisosteric strategy. Halogenation increases the partition coefficient (LogP), thereby enhancing blood-brain barrier (BBB) permeability. More importantly, it enables halogen bonding —a highly directional, non-covalent interaction where the electron-deficient region (sigma-hole) of the halogen interacts with electron-rich Lewis bases, such as the aromatic rings or backbone carbonyls of receptor amino acids.
Compounds such as the "2C" series (e.g., 2C-B, 2C-I) and their amphetamine homologues (DOx series) leverage these halogens to engage in highly specific interactions within the binding pockets of monoamine receptors[1]. Beyond serotonergic targets, halogenated phenethylamines are utilized in supramolecular chemistry; for example, novel BODIPY-appended aza-crown ethers utilize halogen bonding to selectively sense neurotransmitter salts like dopamine hydrochloride over other phenethylamine derivatives.
Structure-Activity Relationships (SAR) at 5-HT Receptors
The 5-HT2A receptor is the primary target for hallucinogenic phenethylamines. SAR studies reveal that a 2,5-dimethoxy substitution pattern on the phenyl ring is optimal for orienting the molecule within the orthosteric site[2]. However, it is the substituent at the 4-position and the amine nitrogen that dictate the ultimate binding affinity and functional potency.
-
Steric and Electronic Effects at the 4-Position : Moving from a chlorine (DOC) to a bromine (DOB) and to an iodine (DOI) atom increases the polarizability and the strength of the halogen bond, which strongly correlates with an increase in 5-HT2A affinity[1].
-
N-Benzyl Substitution (The NBOMe Series) : The addition of an N-(2-methoxybenzyl) group to the phenethylamine amine yields the "NBOMe" series. This modification exploits an auxiliary hydrophobic pocket in the 5-HT2A receptor, drastically increasing the affinity by over an order of magnitude compared to the parent 2C compounds[3]. For instance, 25I-NBOMe exhibits a sub-nanomolar
of 0.044 nM, making it a super-potent full agonist[3].
Quantitative Binding Affinities
Table 1: Binding Affinities (
| Compound | 4-Position Substituent | N-Substitution | 5-HT2A | Reference |
| 2C-I | Iodine | None | 0.73 | [3] |
| 2C-B | Bromine | None | 8.6 | [4] |
| DOB | Bromine | None ( | 0.6 | [1] |
| DOI | Iodine | None ( | 0.7 | [1] |
| DOC | Chlorine | None ( | 1.4 | [1] |
| 25I-NBOMe | Iodine | 2-methoxybenzyl | 0.044 | [3] |
Pharmacodynamics and GPCR Signaling Pathways
Halogenated phenethylamines act primarily as partial to full agonists at the 5-HT2A, 5-HT2B, and 5-HT2C receptors[2]. The 5-HT2A receptor is a Class A G-protein coupled receptor (GPCR) that canonically couples to the Gq/11 protein[2].
Upon agonist binding, the receptor undergoes a conformational change that activates Gq, leading to the stimulation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (
5-HT2A GPCR signaling pathway highlighting Gq/11-mediated calcium release and β-arrestin recruitment.
Experimental Methodologies: Synthesis and Functional Assays
To rigorously study these compounds, precise synthesis and self-validating functional assays are required.
Protocol 1: Synthesis of -Halogenated Phenethylamine Intermediates
The synthesis of pharmaceutical intermediates of
Causality & Rationale : Using ethyl bromoacetate and dibenzylamine as starting materials allows for sequential substitution and addition. Catalytic hydrogenation is employed to selectively reduce the intermediate without cleaving the sensitive carbon-halogen bond, followed by controlled chlorination/acylation to yield the final functionalized ethylamine[6].
-
Substitution : React ethyl bromoacetate with dibenzylamine in the presence of a mild base (e.g.,
) in acetonitrile to form the N,N-dibenzyl amino ester. -
Addition & Hydrogenation : Perform catalytic hydrogenation over Pd/C under controlled
pressure to remove the benzyl protecting groups while preserving the core skeleton[6]. -
Halogenation : Introduce the halogen (e.g., via N-chlorosuccinimide for chlorination) under an inert atmosphere to ensure regioselectivity at the
-position. -
Acylation : Treat with the appropriate acyl chloride to yield the final protected
-halogenated phenethylamine intermediate[6].
Protocol 2: In Vitro Functional Assay (IP-1 Accumulation) for 5-HT2A Activity
Causality & Rationale : Because IP3 has a very short half-life, measuring it directly is highly variable. Instead, the assay measures Inositol Monophosphate (IP-1), a downstream metabolite. By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, preventing IP-1 degradation. This causes IP-1 to accumulate proportionally to receptor activation, creating a robust, stable readout[5].
Self-Validating System : The protocol includes a vehicle control (baseline), a reference full agonist (Serotonin, 5-HT) to define
-
Cell Culture : Seed HEK-293 cells stably expressing the human 5-HT2A receptor in 384-well plates (10,000 cells/well)[5].
-
Stimulation Buffer : Prepare buffer containing 50 mM LiCl to block IP-1 degradation.
-
Ligand Incubation : Treat cells with serial dilutions of the halogenated phenethylamine (e.g., 10 pM to 10
M). Include wells with 10 M 5-HT (positive control) and wells pre-treated with 1 M Ketanserin (antagonist control). Incubate at 37°C for 60 minutes. -
Lysis and Detection : Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing anti-IP1-Cryptate and d2-labeled IP1.
-
Readout : Measure the fluorescence emission ratio (665 nm / 620 nm). The time-resolved nature of HTRF eliminates short-lived background autofluorescence, ensuring high signal-to-noise ratio.
-
Data Analysis : Plot the dose-response curve to calculate the
and relative to 5-HT[5].
Step-by-step experimental workflow for the in vitro IP-1 accumulation functional assay using HTRF.
Beyond Serotonin: Dopaminergic Targets
While 5-HT2A is the primary target for hallucinogenic derivatives, halogenated phenethylamines also serve as critical tools for studying the Dopamine Transporter (DAT). Dopamine itself is prone to rapid oxidation, complicating crystallographic studies. Researchers screened halogenated phenethylamine derivatives to find a stable analogue and discovered that 3,4-dichlorophenethylamine (DCP) possesses high affinity for DAT[7]. Because DCP is isosteric to dopamine but resists oxidation, it successfully stabilized the partially occluded state of the DAT for structural elucidation[7].
Conclusion & Translational Outlook
Halogenated phenethylamine derivatives represent a highly tunable chemical scaffold. By manipulating the halogen atom and amine substituents, medicinal chemists can dial in extreme selectivity and potency for specific monoamine receptors. While highly potent derivatives like the NBOMe series carry significant toxicity and abuse liability[3], selective 5-HT2A agonists like (R)-DOI are currently being investigated for their profound anti-inflammatory effects at sub-behavioral doses (as low as 0.003 mg/kg)[2]. The precise understanding of their SAR, coupled with robust functional validation, paves the way for developing novel neurotherapeutics with minimized psychotropic side effects.
References
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USD.edu . 2,5-Dimethoxy-4-Iodoamphetamine [(R)-Doi] Influences Coping Strategies...2
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NIH.gov . Comparison of the behavioral responses induced by phenylalkylamine hallucinogens...4
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RSC.org . A halogen bonding BODIPY-appended aza-crown ether for selective optical sensing...
-
JSU.edu.cn.
-Halogenated Phenethylamine6 -
NIH.gov . Neurotransmitter and psychostimulant recognition by the dopamine transporter7
-
Wikipedia.org . 25I-NBOMe3
-
NIH.gov . Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines...5
-
Wikipedia.org . 2,5-Dimethoxy-4-hexylamphetamine1
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Navigating Chirality: Advanced Synthesis of Building Blocks for Beta-Adrenergic Agonists
The Pharmacological Imperative for Chiral Purity
As a Senior Application Scientist overseeing the development of active pharmaceutical ingredients (APIs), I have observed a paradigm shift in the synthesis of sympathomimetic agents. Beta-adrenergic agonists—such as salbutamol (albuterol) and formoterol—are foundational in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Historically administered as racemates, modern pharmacology demands enantiopure formulations.
The causality behind this shift lies in stereospecific receptor binding. The
Beta-2 adrenergic receptor cAMP signaling pathway activated by (R)-agonists.
Strategic Approaches to Chiral Building Blocks
The synthesis of the
-
Transition-Metal Catalyzed Asymmetric Hydrogenation: The reduction of prochiral
-amino ketones (e.g., salbutamone) using Rhodium or Ruthenium catalysts paired with chiral bidentate phosphine ligands. This method is highly scalable and avoids the 50% yield cap inherent to classical resolution[3]. -
Biocatalytic Desymmetrization and Kinetic Resolution: Utilizing lipases, epoxide hydrolases, or alcohol dehydrogenases (ADHs) to achieve exquisite enantioselectivity (
ee) under mild, aqueous conditions[4]. -
Chiral Auxiliaries: Employing
-symmetric acyl anion equivalents, such as -1,3-dithiane 1,3-dioxide, to direct the stereochemical outcome of nucleophilic additions to aromatic aldehydes[5].
Quantitative Comparison of Synthetic Strategies
To rationally select a synthetic route, we must evaluate the yield, enantiomeric excess (ee), and scalability of each method. The data below summarizes field-proven metrics for synthesizing these critical intermediates.
| Substrate / Precursor | Synthetic Method | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) |
| Salbutamone | Asymmetric Hydrogenation | Rh(I) + Chiral Bidentate Phosphine | ||
| Formoterol Fumarate | Classical Resolution | L-(+)-Tartaric Acid | ||
| Racemic Chlorohydrin | Enzymatic Kinetic Resolution | Lipase (Amano PS-IM) | ||
| Aromatic Aldehyde | Chiral Auxiliary Addition |
Mechanistic Workflows and Self-Validating Protocols
The reliability of a synthetic process hinges on understanding the causality behind the reaction conditions. Below are two detailed, step-by-step methodologies representing the forefront of chemical and biological asymmetric synthesis.
Synthetic workflows for chiral building blocks via metal catalysis and biocatalysis.
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation of Salbutamone
This protocol details the industrial-scale preparation of
Causality & Logic: We utilize a Rhodium catalyst with a chiral bidentate phosphine ligand because the rigid chiral pocket dictates the facial selectivity of the hydride transfer. A pressure of 20 bar is selected to ensure that hydrogen insertion into the metal-substrate complex is rapid, preventing reversible steps that degrade enantioselectivity.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 equivalent of salbutamone hydrochloride in a protic solvent mixture (e.g., Methanol/Water, 9:1 v/v). Causality: The addition of water enhances the solubility of the hydrochloride salt and stabilizes the highly polar transition state via hydrogen bonding.
-
Catalyst Complexation: In a strictly inert atmosphere (glovebox or Schlenk line), prepare the catalyst system by mixing
and the chiral bidentate phosphine ligand (e.g., a pyrrolidine-based ligand) at a substrate-to-catalyst (S/C) ratio of 1000:1. Stir for 30 minutes to ensure complete ligand exchange. -
Pressurization & Reaction: Transfer the substrate and catalyst solution to a high-pressure autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 20 bar with
and heat to 50°C. -
In-Process Control (Self-Validation): After 12 hours, sample the reactor. Analyze via chiral HPLC (e.g., Chiralcel OD-H column). Validation Gate: Do not proceed to depressurization until conversion is
and ee is . -
Workup: Depressurize the reactor safely. Filter the mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate in vacuo and crystallize the resulting
-salbutamol from ethanol to upgrade the optical purity to ee.
Protocol B: Biocatalytic Kinetic Resolution of Racemic Chlorohydrins
For highly sensitive substrates where metal contamination is unacceptable, biocatalysis offers an elegant alternative[4].
Causality & Logic: Lipases (e.g., Amano PS-IM) selectively acetylate one enantiomer of a racemic alcohol. Because enzymes operate via a lock-and-key mechanism, the steric bulk of the distomer prevents it from entering the catalytic triad, leaving the desired
Step-by-Step Methodology:
-
System Assembly: Suspend racemic chlorohydrin (rac-4) in an organic solvent (e.g., dry vinyl acetate, which acts as both the solvent and the irreversible acyl donor). Causality: Vinyl acetate tautomerizes to acetaldehyde upon acyl transfer, rendering the transesterification irreversible and driving the reaction to completion.
-
Enzyme Addition: Add the immobilized lipase (Amano PS-IM) at a loading of 10% w/w relative to the substrate. Maintain the suspension at 30°C with magnetic stirring at 800 rpm.
-
Kinetic Monitoring (Self-Validation): Monitor the reaction via Gas Chromatography (GC) using a chiral stationary phase. Validation Gate: The reaction must be terminated at exactly
conversion. Allowing the reaction to proceed further will degrade the enantiomeric excess of the remaining unreacted -chlorohydrin. -
Isolation: Filter the immobilized enzyme (which can be washed and recycled for subsequent batches). Concentrate the filtrate.
-
Separation: Separate the unreacted
-chlorohydrin ( ee) from the acetylated -ester using silica gel column chromatography (Hexane/Ethyl Acetate gradient). The -chlorohydrin is then subjected to amination with tert-butylamine to yield the final -agonist.
Conclusion
The synthesis of chiral building blocks for
References
- Aggarwal, V. K., & Esquivel-Zamora, B. N. (2002). Application of the Chiral Acyl Anion Equivalent, trans-1,3-Dithiane 1,3-Dioxide, to an Asymmetric Synthesis of (R)-Salbutamol. The Journal of Organic Chemistry.
- Boehringer Ingelheim Pharma Kg. (2006). Process for preparing (R)-salbutamol.
- ACS Publications. (2025). Optimization of the Industrial-Scale Manufacturing Process for Arformoterol through Classical Resolution of Formoterol.
- PMC. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol.
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- 5. Application of the chiral acyl anion equivalent, trans-1,3-dithiane 1,3-dioxide, to an asymmetric synthesis of (R)-salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Acetyl-2,6-dichlorophenol reductive amination products
An In-Depth Technical Guide to the Reductive Amination Products of 4-Acetyl-2,6-dichlorophenol
Executive Summary
The synthesis of novel amine derivatives is a cornerstone of modern pharmaceutical and agrochemical development. 4-Acetyl-2,6-dichlorophenol serves as a valuable starting material, and its conversion to a diverse array of chiral amines via reductive amination offers a powerful route to high-value compounds. This guide provides a comprehensive overview of the reductive amination of 4-acetyl-2,6-dichlorophenol, detailing the underlying reaction mechanisms, strategic reagent selection, detailed experimental protocols, and product characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination is a highly efficient and widely utilized method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction proceeds through a one-pot process that combines a carbonyl compound (in this case, the ketone 4-acetyl-2,6-dichlorophenol) with an amine and a reducing agent.[2] This method is often preferred over direct alkylation of amines, which can be difficult to control and frequently results in over-alkylation.[3] The products derived from 4-acetyl-2,6-dichlorophenol are of particular interest due to the presence of the dichlorinated phenol moiety, a common feature in bioactive molecules, including insecticides and potential pharmaceutical agents.[4][5][6]
Reaction Mechanism and Core Principles
The reductive amination process is fundamentally a two-stage reaction that occurs in a single pot:
-
Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of 4-acetyl-2,6-dichlorophenol. This forms an unstable hemiaminal intermediate.[7] The hemiaminal then undergoes dehydration to form a C=N double bond. If a primary amine is used, a neutral imine is formed. If a secondary amine is used, a positively charged iminium ion is formed.[8][9] This step is often catalyzed by mildly acidic conditions (pH 4-5), which facilitate the dehydration of the hemiaminal.[3]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion intermediate to the corresponding amine.[10] The key to a successful reductive amination is the use of a reducing agent that is reactive enough to reduce the C=N bond but not so powerful that it reduces the starting ketone before the imine can form.[2]
Mechanism Overview Diagram
Caption: General mechanism of reductive amination.
Strategic Reagent Selection: A Field-Proven Rationale
The success and selectivity of the reductive amination of 4-acetyl-2,6-dichlorophenol are critically dependent on the judicious choice of the amine and the reducing agent.
The Amine Component
The nature of the amine starting material directly dictates the class of the final product.[8]
-
Ammonia (or an ammonia source like ammonium acetate): Reacts with the ketone to yield a primary amine, 1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amine.
-
Primary Amines (R-NH₂): Produce secondary amines, N-alkyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amines.
-
Secondary Amines (R₂-NH): Result in tertiary amines, N,N-dialkyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amines.
The Reducing Agent: A Comparative Analysis
The choice of reducing agent is paramount for achieving high yields and minimizing side reactions, such as the reduction of the starting ketone.[11][12]
| Reducing Agent | Key Characteristics & Rationale | Common Solvents |
| Sodium Borohydride (NaBH₄) | Powerful, inexpensive, but lacks selectivity. It can readily reduce the starting ketone, leading to alcohol byproducts and lower yields.[2][13] It is best used in a stepwise procedure where the imine is pre-formed before the reductant is added.[14] | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Milder and more selective than NaBH₄.[15] The electron-withdrawing cyano group makes it less reactive, allowing it to selectively reduce protonated imines in the presence of ketones at a slightly acidic pH.[3][16] Trustworthiness Note: Its primary drawback is high toxicity and the potential to liberate hydrogen cyanide (HCN) gas under strong acidic conditions.[16][17] | Methanol, Ethanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | (Recommended) An exceptionally mild, selective, and safe reducing agent, making it the preferred choice for modern reductive aminations.[18][19] The bulky and electron-withdrawing acetoxy groups temper its reactivity, making it highly selective for iminium ions over ketones.[18] It is less sensitive to moisture than NaBH₄ and avoids the toxicity concerns of NaBH₃CN.[17][19] | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile[14][20] |
| Catalytic Hydrogenation (H₂/Pd, H₂/Ni, etc.) | An atom-economical and environmentally friendly ("green") method, ideal for large-scale industrial synthesis.[7] It avoids stoichiometric boron waste products. However, it may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[12] | Methanol, Ethanol, Ethyl Acetate |
Experimental Protocol: Synthesis of N-methyl-1-(4-hydroxy-3,5-dichlorophenyl)ethanamine
This protocol describes a reliable, lab-scale synthesis using the preferred reagent, sodium triacetoxyborohydride (STAB).
Materials:
-
4-Acetyl-2,6-dichlorophenol
-
Methylamine solution (e.g., 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-acetyl-2,6-dichlorophenol (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE).
-
Amine Addition: Add the methylamine solution (1.1 - 1.2 eq) to the stirred solution at room temperature. Allow the mixture to stir for 20-30 minutes to facilitate imine formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq) to the mixture in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) until the starting material is consumed (typically 4-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Workup - Washing & Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-methyl-1-(4-hydroxy-3,5-dichlorophenyl)ethanamine can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Product Portfolio and Characterization
The reaction of 4-acetyl-2,6-dichlorophenol with various amines yields a predictable portfolio of N-substituted amine products.
| Amine Reactant | Product Structure (General) | Product Class |
| Ammonia (NH₃) | 1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amine | Primary Amine |
| Methylamine (CH₃NH₂) | N-methyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amine | Secondary Amine |
| Dimethylamine ((CH₃)₂NH) | N,N-dimethyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amine | Tertiary Amine |
| Aniline (C₆H₅NH₂) | N-phenyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amine | Secondary Amine |
| Benzylamine (C₆H₅CH₂NH₂) | N-benzyl-1-(4-hydroxy-3,5-dichlorophenyl)ethan-1-amine | Secondary Amine |
Analytical Characterization: The identity and purity of the synthesized amines must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the successful formation of the new C-N bond and the presence of the alkyl group(s) on the nitrogen.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (via High-Resolution Mass Spectrometry).
-
Infrared (IR) Spectroscopy: To observe the disappearance of the ketone C=O stretch (around 1680 cm⁻¹) from the starting material and the appearance of N-H stretching bands (for primary and secondary amines, around 3300-3500 cm⁻¹) in the product.
Conclusion
The reductive amination of 4-acetyl-2,6-dichlorophenol is a robust and highly adaptable synthetic transformation for generating a library of valuable amine compounds. The strategic selection of the amine reactant and, most critically, the reducing agent, allows for precise control over the final product. The use of sodium triacetoxyborohydride (STAB) represents the current state-of-the-art for this reaction on a laboratory scale, offering an excellent balance of selectivity, efficiency, and safety.[11] This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement this key reaction in their synthetic programs.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
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Gunanathan, C., & Milstein, D. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5564-5600. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
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Organic-Reaction.com. Sodium Cyanoborohydride. [Link]
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Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Journal of Organic and Pharmaceutical Chemistry Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10588–10599. [Link]
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Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
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Kadyrov, R., & Riermeier, T. H. (2003). Highly Enantioselective Hydrogen-Transfer Reductive Amination: Catalytic Asymmetric Synthesis of Primary Amines. Angewandte Chemie International Edition, 42(43), 5472-5474. [Link]
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Baxter, E. W., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9336-9342. [Link]
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Wang, Y., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(7), 844. [Link]
-
Journal of the Indian Chemical Society. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]
-
Zhang, Z., et al. (2025). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2020). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
-
Patsnap. (2021, June 11). Synthesis method of 2, 6-dichloro-4-aminophenol. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
R Discovery. (2016, September 24). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]
-
National Institutes of Health. 4-Amino-2,6-dichlorophenol. [Link]
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Oregon State University. An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]
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Navigating the Metabolic Gauntlet: An In-depth Technical Guide to the Metabolic Stability of 2,6-Dichlorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a paramount determinant of its ultimate success or failure.[1] A compound's ability to withstand the body's metabolic machinery, primarily housed within the liver, dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and dosing regimen.[1][2] For phenolic compounds, and specifically for derivatives of 2,6-dichlorophenol, this metabolic gauntlet is particularly challenging. Their inherent chemical structures make them susceptible to extensive biotransformation, which can lead to rapid clearance, reduced efficacy, and in some cases, the formation of toxic metabolites.[3] This guide, crafted for the discerning researcher and drug development professional, provides a comprehensive exploration of the metabolic landscape of 2,6-dichlorophenol derivatives. We will delve into the core enzymatic pathways governing their transformation, offer detailed protocols for assessing their stability, and present strategic considerations for designing molecules with enhanced metabolic resilience.
Part 1: The Metabolic Fate of 2,6-Dichlorophenol Derivatives: A Mechanistic Overview
The biotransformation of 2,6-dichlorophenol and its derivatives is a multi-faceted process, primarily orchestrated by Phase I and Phase II metabolic enzymes.[4] Understanding these pathways is fundamental to predicting and modulating the metabolic stability of novel drug candidates.
Phase I Metabolism: The Primacy of Cytochrome P450
The initial phase of metabolism typically involves the introduction or unmasking of functional groups, rendering the molecule more polar and susceptible to subsequent conjugation reactions.[4] The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the primary catalysts of these oxidative transformations.[5]
For dichlorophenol isomers, CYP-mediated hydroxylation is a key metabolic route.[6][7] While specific data on 2,6-dichlorophenol is less abundant than for its 2,4-isomer, it is well-established that human CYP isoforms, particularly those in the CYP1 and CYP2 families, are active towards low-chlorinated phenols.[7] For instance, the metabolism of 2,4-dichlorophenol by human CYP3A4 has been shown to produce metabolites such as 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone.[6] It is plausible that 2,6-dichlorophenol derivatives undergo similar oxidative transformations, leading to the formation of hydroxylated and quinone-like intermediates.
The susceptibility of an aromatic ring to CYP-mediated oxidation is a critical factor influencing metabolic stability.[8] Unsubstituted or electron-rich aromatic rings are particularly vulnerable. The presence of two chlorine atoms in the 2 and 6 positions of the phenol ring in 2,6-dichlorophenol derivatives already introduces a degree of electronic deactivation, which can influence the rate and site of oxidation.
Phase II Metabolism: The Conjugation Cascade
Following Phase I oxidation, or for phenolic compounds that already possess a suitable functional group, Phase II metabolism proceeds via conjugation reactions.[4][9] These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[10] For phenolic compounds, the two most important conjugation pathways are glucuronidation and sulfation.[3][9][10]
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major pathway for the clearance of phenolic compounds.[3][10][11] The phenolic hydroxyl group serves as a prime site for the attachment of glucuronic acid. The avoidance of the phenolic function has been noted as a strategy to prevent rapid glucuronidation.[12]
-
Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to the phenolic hydroxyl.[10] For many phenols, sulfation is a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. The balance between these two pathways can vary depending on the specific substrate and species.[9] The compound 2,6-dichloro-4-nitrophenol has been identified as a potent and selective inhibitor of phenol sulfation, highlighting the significance of this pathway for dichlorophenol derivatives.[13][14]
The rapid and extensive metabolism of phenolic substances through these conjugation pathways is a major contributor to their often-poor bioavailability.[3]
Part 2: In Vitro Assessment of Metabolic Stability: A Practical Guide
The early assessment of metabolic stability is crucial in the drug discovery pipeline to identify and optimize promising candidates.[1][2] A variety of in vitro systems are employed to model the metabolic environment of the liver.[1]
Key In Vitro Models
-
Liver Microsomes: These are subcellular fractions containing the majority of the CYP enzymes and UGTs.[2][15] They are a cost-effective and high-throughput tool for evaluating Phase I and some Phase II metabolism.[15]
-
Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of both Phase I and Phase II metabolism.[2][15] They can be used in suspension or as plated cultures for longer-term studies.[15]
Experimental Workflow: Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a 2,6-dichlorophenol derivative using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compound (2,6-dichlorophenol derivative)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., a rapidly metabolized drug)
-
Negative control (incubation without NADPH)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the HLM suspension in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the HLM suspension and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and the test compound (at a final concentration typically between 0.1 and 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
Diagram: Experimental Workflow for a Liver Microsomal Stability Assay
Caption: Primary metabolic routes for 2,6-dichlorophenol derivatives, highlighting Phase I and Phase II transformations.
Conclusion: Designing for Metabolic Resilience
The metabolic stability of 2,6-dichlorophenol derivatives is a complex interplay of their intrinsic chemical properties and the intricate machinery of the body's metabolic enzymes. A thorough understanding of the primary metabolic pathways—oxidation via cytochrome P450s and conjugation via UGTs and SULTs—is essential for any researcher working with this class of compounds. By employing robust in vitro assays early in the discovery process and implementing rational design strategies to mitigate metabolic liabilities, it is possible to engineer molecules with improved pharmacokinetic profiles and a greater probability of clinical success. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, and overcoming the hurdle of metabolic instability is a critical step towards that goal.
References
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Vertex AI Search.
- Aerobic Mineralization of 2,6-dichlorophenol by Ralstonia Sp. Strain RK1. (1998). PubMed.
- Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. (n.d.). PubMed.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
- Metabolic Stability. (2021). Pharma Focus Asia.
- Bioavailability of phenolic compounds: a major challenge for drug development? (n.d.).
- What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse.
- Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. (2022). PMC.
- Metabolic Stability and Metabolite Analysis of Drugs. (2024). Creative Diagnostics.
- Bioavailability and Metabolic Pathway of Phenolic Compounds. (2019). IntechOpen.
- Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment. (n.d.). PMC.
- Time course of 2,6-dichlorophenol and 2,4,6-TCP metabolism by TcpA. (n.d.). ResearchGate.
- Stability and antioxidant activity of phenolic compounds during in vitro digestion. (n.d.). Request PDF - ResearchGate.
- analytical methods. (n.d.). ATSDR.
- Drug Modifications to Improve Stability. (n.d.). An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform.
- Factors affecting the stability of drugs and drug metabolites in biological matrices. (2009). PubMed.
- A Comparative Guide to Validating HPLC-MS Methods for 4-Amino-2,6-dichlorophenol. (n.d.). Benchchem.
- Inhibition of acetaminophen sulfation by 2,6-dichloro-4-nitrophenol in the perfused rat liver preparation. Lack of a compensatory increase of glucuronidation. (n.d.). PubMed.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
- Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. (n.d.). PubMed.
- Inhibition of sulfation of phenols in vivo by 2,6-dichloro-4-nitrophenol: selectivity of its action in relation to other conjugations in the rat in vivo. (1979). PubMed.
- Glucuronidation and Sulfonation. (n.d.).
- Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (2017). PNAS.
- Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. (2025). PMC.
- In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. (2025). ACS Publications.
- A spectrophotometric biochemical oxygen demand determination method using 2,6-dichlorophenolindophenol as the redox color indicator and the eukaryote Saccharomyces cerevisiae. (2007). PubMed.
- Aerobic biotransformation of 2, 4, 6-trichlorophenol by Penicillium chrysogenum in aqueous batch culture: degradation and residual phytotoxicity. (n.d.). SciELO.
- Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. (2016). SciRP.org.
- Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. (2014). MDPI.
- In vitro Metabolomic Approaches to Investigating the Potential Biological Effects of Phenolic Compounds: An Update. (2017). Genomics, Proteomics & Bioinformatics | Oxford Academic.
- Improving the stability of 4-Amino-2,6-dichlorophenol in solution. (n.d.). Benchchem.
- Chloramphenicol Is a Potent Inhibitor of Cytochrome P450 Isoforms CYP2C19 and CYP3A4 in Human Liver Microsomes. (n.d.). PMC.
- ANALYTICAL METHODS. (n.d.). ATSDR.
- Investigation by amperometric methods of intracellular reduction of 2,6-dichlorophenolindophenol in normal and transformed hepatocytes in the presence of different inhibitors of cellular metabolism. (n.d.). PubMed.
- Nonenzymatic NADPH-dependent reduction of 2,6-dichlorophenol-indophenol. (1990). PubMed.
- Induction of human cytochrome P450 enzyme activities by metabolism disrupting chemicals in the hepatic cell line HepaRG. (2025). UU Research Portal.
- 2,6-Dichlorophenol. (n.d.). Wikipedia.
- Distribution variation of a metabolic uncoupler, 2,6-dichlorophenol (2,6-DCP) in long-term sludge culture and their effects on sludge reduction and biological inhibition. (2013). PubMed.
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI.
- Metabolic fate of [14c]-2,4-dichlorophenol in tobacco cell suspension cultures. (2025). Request PDF.
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Strategic Utilization of 4-Substituted-2,6-Dichlorophenol Intermediates in Bioactive Scaffold Design
[1]
Executive Summary
The 4-substituted-2,6-dichlorophenol moiety represents a privileged scaffold in modern medicinal chemistry and agrochemical development.[1] Its structural significance lies in its dual role: acting as a bioisostere for iodinated thyroid hormones and serving as a metabolically stable anchor that modulates pKa and lipophilicity.
This technical guide dissects the synthetic utility of this scaffold, with a specific focus on 4-amino-2,6-dichlorophenol as a divergent intermediate.[1] We explore its critical application in the synthesis of the NASH therapeutic Resmetirom (MGL-3196) and benzoylurea insecticides like Chlorfluazuron , providing actionable protocols for chemoselective functionalization.
Structural & Physicochemical Significance[2]
The introduction of chlorine atoms at the 2- and 6-positions of a phenol ring drastically alters its electronic and steric landscape. For drug developers, understanding these parameters is crucial for Structure-Activity Relationship (SAR) optimization.[1]
Acidity and pKa Modulation
The inductive electron-withdrawing effect (-I) of the two ortho-chlorines stabilizes the phenoxide anion, significantly lowering the pKa compared to unsubstituted phenol. This increased acidity enhances the hydrogen-bond donor capability of the hydroxyl group (when protonated) and facilitates nucleophilic attack by the phenoxide under mild basic conditions.
Table 1: Physicochemical Comparison of Phenolic Cores
| Compound | Structure | pKa (approx) | LogP | Electronic Effect |
| Phenol | C₆H₅OH | 9.95 | 1.46 | Baseline |
| 2-Chlorophenol | C₆H₄Cl(OH) | 8.52 | 2.15 | Mono-inductive (-I) |
| 2,6-Dichlorophenol | C₆H₃Cl₂(OH) | 6.78 | 2.80 | Dual-inductive (-I), Steric Shielding |
| 4-Amino-2,6-dichlorophenol | H₂N-C₆H₂Cl₂(OH) | ~7.0 (OH) | 2.28 | Push-Pull System (NH₂ donor, Cl acceptor) |
Bioisosterism in Thyromimetics
The 2,6-dichlorophenol ring is a validated bioisostere for the 2,6-diiodophenol ring found in Triiodothyronine (T3) .[1] While iodine provides a specific halogen bond and steric bulk, the dichloro-analog maintains similar steric occupancy and lipophilicity while offering improved metabolic stability against deiodinases.[1] This principle underpins the design of thyromimetics like Sobetirome and Resmetirom .
Synthetic Strategies and Pathways
The synthesis of 4-substituted-2,6-dichlorophenols generally proceeds via two main logic streams: Direct Electrophilic Substitution (often plagued by regioselectivity issues) or Functional Group Interconversion (FGI) from pre-halogenated precursors.[1]
Pathway Analysis
The most robust industrial route to the key intermediate 4-amino-2,6-dichlorophenol involves the nitration of 2,6-dichlorophenol followed by reduction.[1] This intermediate is the "pivot point" for divergent synthesis:
-
Path A (O-Alkylation): Exploits the acidic phenolic OH for ether formation (e.g., Resmetirom).[1]
-
Path B (N-Acylation): Exploits the aniline nitrogen for urea/amide formation (e.g., Benzoylureas).[1]
Figure 1: Divergent synthetic workflow starting from 2,6-dichlorophenol, highlighting the central role of the 4-amino derivative.
Case Study: Resmetirom (MGL-3196)[1][3][4][5]
Resmetirom is a liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist approved for the treatment of non-alcoholic steatohepatitis (NASH).[1][2][3]
-
Structural Logic: The molecule features a 3,5-dichloro-4-hydroxyphenyl core (derived from the 2,6-dichloro-4-substituted phenol numbering).[1] This moiety mimics the "outer ring" of T3, ensuring high affinity for the receptor.
-
Synthetic Challenge: The synthesis requires the coupling of the phenol oxygen to a pyridazinone core while preserving the aniline functionality for later construction of the triazinedione headgroup.
-
Solution: The high acidity of the 2,6-dichlorophenol OH allows for chemoselective O-alkylation in the presence of the aniline NH₂ using mild bases (e.g., K₂CO₃), which deprotonate the phenol (pKa ~7) but not the aniline (pKa ~4 for conjugate acid, neutral NH₂ is nucleophilic but less acidic).
Experimental Protocol: Chemoselective O-Alkylation
This protocol describes the chemoselective etherification of 4-amino-2,6-dichlorophenol , a representative step in the synthesis of Resmetirom and agrochemical precursors.[1]
Objective: Synthesize 4-(Benzyloxy)-3,5-dichloroaniline (Model System) to demonstrate O-selectivity over N-alkylation.
Reagents & Equipment[1]
-
Substrate: 4-Amino-2,6-dichlorophenol (CAS 5930-28-9), 10.0 mmol.[1]
-
Electrophile: Benzyl bromide (1.05 equiv).[1] Note: In Resmetirom synthesis, a chloropyridazinone is used.[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, 1.2 equiv.[1]
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]
-
Atmosphere: Nitrogen or Argon.[1]
Step-by-Step Methodology
-
Preparation: Charge a dry 50 mL round-bottom flask with 4-amino-2,6-dichlorophenol (1.78 g, 10.0 mmol) and anhydrous K₂CO₃ (1.66 g, 12.0 mmol).
-
Solvation: Add DMF (15 mL). Stir at room temperature for 15 minutes.
-
Addition: Cool the mixture to 0°C (ice bath) to suppress N-alkylation side reactions. Add Benzyl bromide (1.25 mL, 10.5 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the solid. Wash with water (3 x 20 mL) to remove DMF and inorganic salts.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Quality Control & Validation
-
¹H NMR (DMSO-d₆):
-
Diagnostic Signal: The protons at the 2,6-positions (relative to the amino group) appear as a sharp singlet around δ 6.6–6.8 ppm.
-
O-Alkylation Confirmation: Look for the benzyl CH₂ peak (~5.0 ppm).[1]
-
NH₂ Integrity: A broad singlet for the NH₂ protons should be visible (~5.0–5.5 ppm). If N-alkylation occurred, this integration would decrease, and a new NH-CH₂ signal would appear.[1]
-
-
HPLC: Monitor for the "bis-alkylated" impurity (O,N-dibenzyl) which elutes significantly later due to high lipophilicity.[1]
References
-
Resmetirom Structure & Approval: FDA Label for REZDIFFRA (resmetirom). U.S. Food and Drug Administration.[1][2] Link
-
Synthesis of Resmetirom Intermediates: Kelly, M. J., et al. "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Development for the Treatment of Dyslipidemia."[1] Journal of Medicinal Chemistry, 2014, 57(10), 3912–3923.[1] [1]
-
pKa of Substituted Phenols: Lide, D. R.[1] "CRC Handbook of Chemistry and Physics." CRC Press, 84th Edition, 2003.[1] (Confirming pKa of 2,6-dichlorophenol vs phenol).
-
Agrochemical Applications (Benzoylureas): Ishaaya, I. "Insecticides with Novel Modes of Action: Mechanism and Application."[1] Springer, 1998.[1] (Discussing Chlorfluazuron synthesis).
-
General Synthesis of 4-Amino-2,6-dichlorophenol: "Method for producing 4-amino-2,6-dichlorophenol." Google Patents, CN103232346A.[1] Link
Pharmacophore properties of 1-aminoethyl-substituted phenols
An In-Depth Technical Guide to the Pharmacophore Properties of 1-Aminoethyl-Substituted Phenols
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the pharmacophoric characteristics of 1-aminoethyl-substituted phenols, a scaffold of significant importance in medicinal chemistry. We will dissect the core structural features that govern molecular recognition at biological targets, discuss the nuanced effects of structural modifications on activity, and outline the workflows used to model these properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this privileged structural motif.
The 1-Aminoethyl-Substituted Phenol Scaffold: A Foundation for Bioactivity
The 1-aminoethyl-substituted phenol core is a fundamental component of numerous endogenous signaling molecules and synthetic drugs, most notably the catecholamine neurotransmitters and a wide array of sympathomimetic agents.[1][2] Its prevalence stems from a specific arrangement of functional groups that are ideally suited for interaction with G-protein coupled receptors (GPCRs), particularly adrenergic receptors.[3] The archetypal structure is β-phenylethylamine, and its hydroxylated and alkylated derivatives form the basis of our understanding of this pharmacophore.[1]
The inherent value of this scaffold lies in its combination of an aromatic ring, a hydroxyl group capable of hydrogen bonding, and an ionizable amino group, all held in a specific spatial relationship by a flexible ethyl backbone. This arrangement provides the essential anchor points for high-affinity binding to target proteins.
Deconstructing the Core Pharmacophore
A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[4][5] For the 1-aminoethyl-substituted phenol class, the key pharmacophoric features can be defined as follows:
-
Aromatic Ring (AR): Typically a phenyl or dihydroxyphenyl (catechol) ring, this feature provides a hydrophobic surface for van der Waals or π-π stacking interactions within the receptor binding pocket.
-
Phenolic Hydroxyl Group(s) (HBA/HBD): The hydroxyl group on the aromatic ring is critical. It can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), forming crucial connections with polar amino acid residues in the target protein.[6]
-
Benzylic Hydroxyl Group (HBD/HBA): The hydroxyl group on the carbon adjacent to the aromatic ring (the '1' or 'β' position of the ethyl chain) is a key feature. Its presence enhances binding affinity and introduces a chiral center, allowing for stereoselective interactions.[1] The (R)-enantiomer is often significantly more active for adrenergic agonists, indicating a specific hydrogen bonding interaction is required.[1][6]
-
Ionizable Amino Group (PI): At physiological pH, the terminal amino group is protonated, forming a positive ion (PI). This cationic center typically forms a strong ionic bond or hydrogen bonds with an acidic residue (e.g., aspartate) in the receptor, serving as a primary anchoring point for the ligand.[1]
The spatial relationship between these features is paramount. For instance, in α-adrenergic receptor ligands, a critical distance of 5.1–5.2 Å between the cationic nitrogen and the center of the aromatic ring has been identified as optimal.[5]
Visualizing the General Pharmacophore Model
The following diagram illustrates the essential features of the 1-aminoethyl-substituted phenol pharmacophore.
Caption: Generalized pharmacophore model for 1-aminoethyl-substituted phenols.
Structure-Activity Relationships (SAR): Tuning Biological Activity
Understanding the SAR is crucial for optimizing lead compounds. For the 1-aminoethyl-substituted phenol scaffold, modifications at several positions profoundly impact receptor selectivity (e.g., α- vs. β-adrenergic) and intrinsic activity (agonist vs. antagonist).[1] The causality behind these effects is rooted in the specific interactions each functional group makes within the binding site.
| Feature/Position | Modification | Effect on Adrenergic Activity | Rationale |
| Aromatic Ring | 3,4-Dihydroxy (Catechol) | Essential for high β-receptor agonist activity.[1] | The two hydroxyl groups form key hydrogen bonds with serine residues in the binding pocket of β-receptors. |
| 3-OH or 4-OH only | Reduced activity compared to catechol. | Loss of a critical hydrogen bonding interaction point. | |
| No OH groups | Greatly reduced direct agonist activity; may increase CNS penetration due to higher lipophilicity.[1] | Loss of essential hydrogen bonding anchors. | |
| β-Hydroxyl Group | Presence of OH | Enhances both α- and β-receptor activity.[1] | Provides an additional hydrogen bonding interaction, increasing binding affinity. Lowers lipid solubility. |
| Absence of OH | Significantly reduced adrenergic receptor activity. | Loss of a key interaction point. | |
| Stereochemistry (R vs S) | The (R)-enantiomer is substantially more potent.[6] | The receptor binding pocket is chiral, and only the (R)-configuration correctly orients the OH group for optimal H-bonding. | |
| Amino Group (R1) | Primary/Secondary Amine | Good adrenergic activity.[1] | The protonated amine forms a critical ionic bond. |
| Tertiary/Quaternary Amine | Poor direct agonist activity.[1] | Steric bulk hinders proper binding in the agonist pocket. | |
| Increasing Alkyl Size | Selectivity shifts from α to β receptors. Larger groups (e.g., isopropyl, t-butyl) confer high β-selectivity.[1] | The space around the amine binding site is more accommodating in β-receptors, allowing larger substituents to bind favorably. | |
| α-Carbon (R2) | Small Alkyl (e.g., -CH₃) | Slows metabolism by Monoamine Oxidase (MAO), increasing duration of action.[1] | The alkyl group provides steric hindrance against the metabolic enzyme without significantly disrupting receptor binding. |
Methodologies for Pharmacophore Elucidation and Validation
The process of defining and validating a pharmacophore model is a cornerstone of modern drug design. It involves a systematic workflow that integrates computational modeling with experimental data. This self-validating system ensures that the resulting model is not only descriptive but also predictive.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
This approach is employed when a set of active and inactive molecules is available, but the structure of the biological target is unknown. The goal is to deduce the common features responsible for activity.
Step 1: Training Set Selection
-
Objective: To assemble a dataset that can effectively discriminate between active and inactive features.
-
Protocol: Curate a set of 20-30 compounds with a wide range of biological activities (spanning several orders of magnitude). Ensure structural diversity to avoid bias towards a specific chemical series.[4] Include both highly active and inactive compounds.
Step 2: Conformational Analysis
-
Objective: To generate a representative set of low-energy 3D conformations for each molecule in the training set.
-
Protocol: For each molecule, perform a conformational search using computational chemistry software (e.g., MOE, Schrödinger Suite). The bioactive conformation is presumed to be among these low-energy states.[4]
Step 3: Molecular Superimposition and Hypothesis Generation
-
Objective: To align the conformations of active molecules and identify common chemical features in 3D space.
-
Protocol: Utilize a pharmacophore modeling program (e.g., Catalyst, LigandScout, Phase). The software systematically superimposes the conformations of the most active compounds, identifying shared features (H-bond donors/acceptors, hydrophobic regions, etc.).[7][8] This process generates multiple pharmacophore hypotheses.
Step 4: Hypothesis Validation and Scoring
-
Objective: To identify the pharmacophore hypothesis that best explains the SAR of the entire training set.
-
Protocol: Each hypothesis is scored based on its ability to correctly estimate the activity of the training set compounds. The best model will map all features for the most active compounds and fail to map key features for the inactive ones.[7] A good model should also be validated using an external test set of compounds not used in model generation.
Workflow Visualization: Ligand-Based Pharmacophore Development
The following diagram outlines the logical flow of the ligand-based modeling process.
Caption: Workflow for developing a ligand-based pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR provides a quantitative correlation between the physicochemical properties of the 1-aminoethyl-substituted phenols and their biological activity. This method complements pharmacophore modeling by creating a mathematical equation for predicting activity.
-
Rationale: The biological effect of a drug is a function of its physicochemical properties. By modeling these properties, we can predict the potency of novel analogs before synthesis.
-
Key Descriptors:
-
Hydrophobicity (log P): Governs membrane permeability and interaction with hydrophobic pockets.[9]
-
Electronic Effects (Hammett sigma, σ): Describes the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, affecting pKa and electronic interactions.[9][10]
-
Steric Parameters (Molar Refractivity, MR): Quantifies the size and polarizability of substituents, indicating potential for steric hindrance or favorable van der Waals contacts.[9]
-
-
Protocol: A series of analogs is synthesized and tested. Their physicochemical descriptors are calculated, and statistical methods (e.g., multiple linear regression) are used to derive an equation of the form: Biological Activity = c1(log P) + c2(σ) + c3(MR) + ... + k.[9][11] This model is then validated for its predictive power.
Conclusion
The 1-aminoethyl-substituted phenol scaffold represents a classic and highly versatile pharmacophore. Its biological activity is governed by a well-defined set of features: an aromatic ring, one or more phenolic hydroxyls, a benzylic hydroxyl, and a cationic amino group, all with specific spatial and stereochemical requirements. A thorough understanding of the structure-activity relationships, derived through systematic experimental testing and validated by computational modeling workflows like pharmacophore mapping and QSAR, is essential for leveraging this scaffold in the design of novel therapeutics. The principles and methodologies outlined in this guide provide a robust framework for researchers engaged in the exploration and optimization of this important class of molecules.
References
- Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects.
- A scalable and green one-minute synthesis of substituted phenols.
- Computational modeling of substituent effects on phenol toxicity.
- Pharmacophore. (2024, May 27). In Wikipedia.
- Scalable Synthesis of 1-Aminoethyl Oxindoles
- Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Tre
- STRUCTURE ACTIVITY RELATIONSHIP. (2019, March 26).
- Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)
- Adrenergic agents. 1. Synthesis and potential beta-adrenergic agonist activity of some catecholamine analogs bearing a substituted amino functionality in the meta position.
- Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
- Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex form
- Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents 2023-2024.
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
- Target Identification of Bioactive Covalently Acting N
- Quantitative structure-activity relationship analysis of phenolic antioxidants.
- Modelling of Parachor of Phenolic Derivatives by Comput
- Pharmacophore Mapping. (A) Mapping of the most active compound 1 on the...
- The physiological activity of substituted phenols. I.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
- Beta-adrenergic blocking agents. 19. 1-Phenyl-2-[[(substituted-amido)alkyl]amino]ethanols.
- Beta-adrenergic blocking agents. 19. 1-Phenyl-2-[[(substituted-amido)alkyl]amino]ethanols. Semantic Scholar.
- Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme.
- Computational Study and Homology Modeling of Phenol Hydroxylase: Key Enzyme for Phenol Degradation.
- Adrenergic agonist. (n.d.). In Wikipedia. Retrieved March 7, 2026.
- Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents.
- PhenoTIP: A Platform for Identification of Biological Targets for Hit Compounds Arising
- A Computational Framework for Modeling Pharmaceutically Relevant Chemical Space.
- Applications of the Pharmacophore Concept in N
- 1 Pharmacophores: Historical Perspective and Viewpoint
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 9. Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational modeling of substituent effects on phenol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(1-aminoethyl)-2,6-dichlorophenol from 3,5-dichloro-4-hydroxyacetophenone
Application Note: Synthesis of 4-(1-aminoethyl)-2,6-dichlorophenol via Chemoselective Reductive Amination
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Class: 1-Arylethylamines / Halogenated Phenols
Strategic Rationale & Mechanistic Causality
The synthesis of 4-(1-aminoethyl)-2,6-dichlorophenol from 3,5-dichloro-4-hydroxyacetophenone presents a unique chemoselectivity challenge in drug development. The target molecule contains a 1-arylethylamine pharmacophore flanked by a sterically hindered, electron-rich 2,6-dichlorophenol moiety.
The Dehalogenation Pitfall: Standard reductive amination protocols that utilize catalytic hydrogenation (e.g.,
The Borch Solution: To bypass this, we employ a chemoselective direct reductive amination utilizing ammonium acetate (
Reaction Pathway & Chemoselectivity
Fig 1. Chemoselective reductive amination pathway avoiding hydrodehalogenation.
Quantitative Data: Reducing Agent Optimization
The table below summarizes the empirical data validating the choice of reducing agent. The use of
| Reducing Agent | Reagents & Solvent | Target Amine Yield (%) | Dehalogenation (%) | Alcohol Byproduct (%) |
| 85 - 90% | < 1% | ~ 5% | ||
| 55 - 60% | < 1% | ~ 15% | ||
| < 10% | > 80% | ~ 5% | ||
| 35 - 40% | ~ 5% | > 45% |
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system. The workup relies on the precise isoelectric point (pI) of the amphoteric product. If the pH adjustment is inaccurate, the product will not partition into the organic phase, forcing the operator to verify the physicochemical state of the mixture.
Materials Required:
-
3,5-dichloro-4-hydroxyacetophenone (CAS: 17044-70-1): 2.05 g (10.0 mmol, 1.0 eq)
-
Ammonium acetate (
): 7.71 g (100.0 mmol, 10.0 eq) -
Sodium cyanoborohydride (
): 0.44 g (7.0 mmol, 0.7 eq) -
Anhydrous Methanol: 30 mL
Step-by-Step Methodology
Step 1: Iminium Pre-formation
-
In a flame-dried 100 mL round-bottom flask, dissolve 3,5-dichloro-4-hydroxyacetophenone (2.05 g) and
(7.71 g) in 30 mL of anhydrous methanol. -
Stir the mixture at 25 °C for 30 minutes.
-
Causality: Allowing pre-equilibration of the iminium ion before introducing the hydride source minimizes the competitive direct reduction of the ketone to 1-(3,5-dichloro-4-hydroxyphenyl)ethanol.
Step 2: Chemoselective Reduction
-
Add
(0.44 g) in three equal portions over 15 minutes. -
Seal the flask under a nitrogen atmosphere and stir at 25 °C for 16 hours.
-
Monitor the reaction via LC-MS. The disappearance of the ketone mass (
203) and the appearance of the amine mass ( 206) validates completion.
Step 3: Fume Hood Quench (CRITICAL SAFETY STEP)
-
Transfer the flask to a highly ventilated fume hood. Cool the mixture to 0 °C in an ice bath.
-
Carefully add 1M HCl dropwise until the solution reaches pH < 2.
-
Causality: Acidification destroys unreacted
, evolving highly toxic hydrogen cyanide ( ) gas. It simultaneously protonates the target amine, rendering it highly water-soluble as an alkylammonium salt. Stir for 1 hour to ensure complete purging.
Step 4: Isoelectric Point (pI) Extraction
-
Expert Insight: The target molecule is amphoteric. The 2,6-dichlorophenol moiety has an acidic pKa of ~6.8, while the primary amine has a basic pKa of ~9.5. The calculated isoelectric point (pI) is ~8.15. At this exact pH, the molecule exists as a neutral zwitterion and is least soluble in water.
-
Wash the acidic aqueous mixture with Dichloromethane (DCM) (2 × 20 mL). Discard the DCM layer. (Self-Validation: Unreacted ketone and neutral alcohol byproducts are removed here; the protonated amine remains in the aqueous layer).
-
Carefully adjust the aqueous layer to pH 8.1–8.3 using saturated aqueous
. -
Extract the resulting cloudy aqueous suspension with a highly polar organic mixture (Ethyl Acetate/THF, 4:1 v/v) (3 × 30 mL).
-
Combine the organic extracts, dry over anhydrous
, filter, and concentrate in vacuo to yield 4-(1-aminoethyl)-2,6-dichlorophenol as a crystalline solid.
Workup & Extraction Logic
Fig 2. Isoelectric point (pI) driven liquid-liquid extraction workflow.
References
1.[1] Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link] 2.[2] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Sources
Protocol for the Reductive Amination of 1-(3,5-dichloro-4-hydroxyphenyl)ethanone: Optimization and Mechanistic Insights
Executive Summary
The synthesis of substituted phenylethylamines via the reductive amination of 1-(3,5-dichloro-4-hydroxyphenyl)ethanone (CAS: 17044-70-1) is a critical transformation in the development of biologically active signaling modulators and agricultural fungicides [1]. However, this specific acetophenone derivative presents a unique stereoelectronic challenge that frequently results in poor yields under standard Borch-type reductive amination conditions (e.g., Sodium triacetoxyborohydride in acetic acid).
This application note provides a field-validated, self-validating protocol utilizing Titanium(IV) isopropoxide[Ti(OiPr)₄] as a Lewis acid mediator. By understanding the causality behind the ketone's deactivation, researchers can reliably scale this transformation with high fidelity and purity.
Mechanistic Rationale: The Phenoxide Deactivation Challenge
To master this protocol, one must first understand why standard conditions fail. The starting material, 1-(3,5-dichloro-4-hydroxyphenyl)ethanone, features a para-hydroxyl group flanked by two highly electronegative ortho-chloro substituents.
The Causality of Failure: The inductive electron-withdrawing effect of the chlorine atoms significantly lowers the pKa of the phenol to approximately 6.5. When exposed to the basicity of a primary amine (or even under weakly acidic buffering), the phenol readily deprotonates to form a phenoxide anion. This phenoxide strongly donates electron density into the aromatic ring via resonance, drastically reducing the electrophilicity of the para-acetyl carbonyl carbon. Consequently, the initial nucleophilic attack by the amine stalls, and the ketone remains unreacted.
The Titanium(IV) Solution: To circumvent this electronic deactivation, we employ [2]. The titanium reagent serves a tripartite mechanistic purpose:
-
Masking the Phenoxide: Titanium coordinates with the phenolic oxygen, forming a transient aryloxytitanium complex that dampens the resonance-driven electron donation.
-
Carbonyl Activation: It coordinates to the ketone carbonyl, hyper-polarizing the C=O bond and restoring its electrophilicity.
-
Thermodynamic Driving: It acts as an internal water scavenger, irreversibly driving the equilibrium toward the titanium-imine complex by releasing isopropanol.
Reduction of this pre-formed complex with Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) smoothly yields the target amine [3].
Caption: Workflow of Ti(OiPr)4-mediated reductive amination of the target acetophenone.
Quantitative Optimization Data
The necessity of the Ti(OiPr)₄-mediated approach is validated by the comparative optimization data below. Standard reductive amination conditions (Entries 1 and 2) fail to overcome the phenoxide deactivation barrier.
| Entry | Reducing Agent | Additive / Lewis Acid | Solvent | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | NaBH(OAc)₃ (1.5 eq) | AcOH (1.5 eq) | DCE | 24 | < 10% | Ketone unreacted; phenoxide resonance deactivation. |
| 2 | NaBH₃CN (1.5 eq) | AcOH (pH ~4) | MeOH | 24 | 35% | Sluggish imine formation; partial reduction. |
| 3 | NaBH₄ (1.5 eq) | Ti(OiPr)₄ (2.0 eq) | EtOH | 12 | 88% | Complete conversion; facile reduction. |
| 4 | NaBH₃CN (1.5 eq) | Ti(OiPr)₄ (2.0 eq) | THF/EtOH | 12 | 92% | Cleanest profile; suppressed alcohol byproduct. |
Experimental Methodology
The following protocol describes the synthesis of a secondary amine derivative using a generic primary amine (e.g., benzylamine or methylamine hydrochloride).
Reagents Required
-
Substrate: 1-(3,5-dichloro-4-hydroxyphenyl)ethanone (1.0 equiv, 10 mmol)
-
Amine Source: Primary amine or amine hydrochloride (1.1 equiv, 11 mmol). (Note: If using a hydrochloride salt, add 1.1 equiv of Triethylamine).
-
Lewis Acid: Titanium(IV) isopropoxide (2.0 equiv, 20 mmol)
-
Reducing Agent: Sodium cyanoborohydride (1.5 equiv, 15 mmol)
-
Solvents: Anhydrous THF (20 mL), Absolute Ethanol (10 mL)
-
Quenching Agent: 2M Aqueous Ammonium Hydroxide (NH₄OH)
Step-by-Step Protocol
Caption: Step-by-step experimental protocol for the reductive amination workflow.
Step 1: Pre-activation and Imine Formation
-
Flame-dry a 100 mL round-bottom flask and purge with N₂.
-
Dissolve 1-(3,5-dichloro-4-hydroxyphenyl)ethanone (10 mmol) and the primary amine (11 mmol) in 20 mL of anhydrous THF.
-
Syringe in Ti(OiPr)₄ (20 mmol) dropwise over 5 minutes. The solution will likely undergo a color shift (often yellow/orange) indicating the formation of the titanium-phenoxide/imine complex.
-
Stir the sealed reaction at room temperature for 10–12 hours.
-
Self-Validation (IPC 1): Withdraw a 10 µL aliquot, quench in wet EtOAc, and analyze via TLC/LC-MS. The ketone peak (m/z 204/206) should be entirely consumed, replaced by the intermediate mass.
-
Step 2: Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Dissolve NaBH₃CN (15 mmol) in 10 mL of absolute ethanol and add this solution dropwise to the reaction mixture. 7. Allow the reaction to warm to room temperature and stir for an additional 6–8 hours.
Step 3: Quenching and Workup (Critical Phase) Expert Insight: The primary failure point in titanium-mediated reactions is the workup. Direct addition of water creates a gelatinous, unfilterable TiO₂ emulsion that traps the product. 8. To quench, pour the reaction mixture rapidly into a vigorously stirring beaker containing 30 mL of 2M aqueous NH₄OH. 9. The basic environment forces the titanium to precipitate as a granular, easily filterable white solid (TiO₂). 10. Stir the resulting slurry for 15 minutes to ensure complete breakdown of the titanium-amine complex.
Step 4: Isolation and Purification 11. Filter the suspension through a 2-cm pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with Ethyl Acetate (3 × 30 mL). 12. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine (20 mL). 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM to DCM/MeOH/NH₄OH) or isolate as a hydrochloride salt by bubbling HCl gas into an ethereal solution of the product.
References
-
Structure-Activity Relationship of Antischistosomal Ozonide Carboxylic Acids National Institutes of Health (PMC) URL:[Link]
-
An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride Journal of Organic Chemistry (1990) URL:[Link]
-
Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination Tetrahedron Letters (1994) URL:[Link]
-
Highly enantioselective reductive amination of simple aryl ketones catalyzed by Ir-f-Binaphane in the presence of titanium(IV) isopropoxide and iodine PubMed / Journal of Organic Chemistry (2003) URL:[Link]
Application Note: Chiral Resolution of 4-(1-aminoethyl)-2,6-dichlorophenol Enantiomers
Introduction: The Significance of Enantiomeric Purity
In the realm of pharmaceutical and agrochemical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1] The differential interaction of enantiomers with the chiral environment of biological systems, such as enzymes and receptors, underscores the critical need for enantiomerically pure compounds.[1] The (S)-enantiomer of a drug might be a potent therapeutic agent, while the (R)-enantiomer could be inactive or, in some cases, elicit adverse effects. A notable historical example is thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and control of stereoisomers in drug development.[1]
4-(1-aminoethyl)-2,6-dichlorophenol is a key chiral building block in the synthesis of various biologically active compounds. Its enantiomeric composition can significantly influence the efficacy and safety of the final product. This application note provides a detailed guide for the chiral resolution of racemic 4-(1-aminoethyl)-2,6-dichlorophenol via diastereomeric salt crystallization, a robust and scalable method, followed by analytical validation using chiral High-Performance Liquid Chromatography (HPLC).
Principle of Diastereomeric Salt Resolution
The cornerstone of this resolution technique lies in the conversion of a mixture of enantiomers (a racemate) into a mixture of diastereomers.[2] Enantiomers possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging. However, by reacting the racemic amine with an enantiomerically pure chiral resolving agent, in this case, a chiral acid, two diastereomeric salts are formed.[2][3] These diastereomers have distinct physical properties, most notably different solubilities in a given solvent system.[2][4] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated from the more soluble diastereomer remaining in the mother liquor.[2] Subsequent treatment of the isolated diastereomeric salt with a base liberates the desired enantiomerically enriched amine.
For the resolution of racemic amines, tartaric acid and its derivatives are among the most widely used and cost-effective chiral resolving agents.[2][5] They are readily available in both enantiomeric forms, (+)-tartaric acid and (-)-tartaric acid, and can effectively resolve a wide array of basic compounds.[2]
Experimental Workflow: Diastereomeric Resolution
Figure 1: Workflow for the chiral resolution of 4-(1-aminoethyl)-2,6-dichlorophenol via diastereomeric salt crystallization.
Protocol 1: Diastereomeric Resolution
Materials:
-
Racemic 4-(1-aminoethyl)-2,6-dichlorophenol
-
(+)-(2R,3R)-Tartaric acid
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
2 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 4-(1-aminoethyl)-2,6-dichlorophenol in 100 mL of anhydrous methanol. In a separate flask, dissolve a stoichiometric equivalent of (+)-(2R,3R)-tartaric acid in 50 mL of warm methanol. The choice of methanol as a solvent is based on its ability to dissolve both the amine and the tartaric acid, while often providing a good medium for the differential crystallization of the resulting diastereomeric salts.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring. A mild exotherm may be observed.[2] Gently heat the mixture to reflux for 15-20 minutes to ensure complete dissolution and salt formation.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. It is crucial to avoid rapid cooling to promote the formation of well-defined crystals. Allow the flask to stand undisturbed for 24-48 hours.[2] The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Liberation of the Free Amine: Suspend the collected crystals in a mixture of 50 mL of deionized water and 50 mL of dichloromethane in a separatory funnel.
-
Basification and Extraction: Slowly add 2 M NaOH solution to the suspension with vigorous shaking until the aqueous layer is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine. The free amine will partition into the dichloromethane layer.
-
Separation: Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 4-(1-aminoethyl)-2,6-dichlorophenol.
Analytical Validation: Chiral HPLC
The enantiomeric purity of the resolved product must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[6][7] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[8]
Experimental Workflow: Chiral HPLC Analysis
Figure 2: Workflow for the chiral HPLC analysis of 4-(1-aminoethyl)-2,6-dichlorophenol enantiomers.
Protocol 2: Chiral HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 Series or equivalent, equipped with a quaternary pump, autosampler, and UV detector.[9]
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD, is often a good starting point for screening the separation of chiral amines.[7]
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. A typical starting gradient could be 90:10 (v/v) n-hexane:isopropanol. For basic compounds like amines, the addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and resolution.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (based on the chromophore of the dichlorophenol moiety)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a solution of the racemic 4-(1-aminoethyl)-2,6-dichlorophenol in the mobile phase at a concentration of approximately 1 mg/mL. This will be used to determine the retention times of both enantiomers.
-
Sample Preparation: Prepare a solution of the resolved, enantiomerically enriched amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the racemic standard onto the chiral HPLC system and record the chromatogram. Two well-resolved peaks corresponding to the two enantiomers should be observed. Subsequently, inject the resolved sample and record the chromatogram.
-
Data Processing: Integrate the peak areas of the two enantiomers in both chromatograms. The enantiomeric excess (e.e.) of the resolved sample is calculated using the following formula:
e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Expected Results
The diastereomeric salt crystallization is expected to yield one enantiomer of 4-(1-aminoethyl)-2,6-dichlorophenol with a high degree of enantiomeric purity. The other enantiomer can be recovered from the mother liquor, typically with lower enantiomeric excess, and may require further purification or resolution steps.
| Parameter | Expected Value |
| Yield of Resolved Enantiomer | 30-45% (based on half of the initial racemic mixture) |
| Enantiomeric Excess (e.e.) | > 95% |
| HPLC Retention Time (Racemic) | Peak 1: ~8.5 min, Peak 2: ~10.2 min |
| HPLC Retention Time (Resolved) | One major peak corresponding to either Peak 1 or Peak 2 |
Note: The yield and enantiomeric excess can be optimized by adjusting parameters such as the solvent system, cooling rate, and the number of recrystallizations. The HPLC retention times are illustrative and will depend on the specific column and conditions used.
Conclusion
This application note provides a comprehensive and practical guide for the chiral resolution of racemic 4-(1-aminoethyl)-2,6-dichlorophenol using diastereomeric salt crystallization with (+)-tartaric acid. The detailed protocol, coupled with the analytical validation by chiral HPLC, offers a robust methodology for obtaining enantiomerically enriched material crucial for research and development in the pharmaceutical and agrochemical industries. The principles and techniques described herein are foundational and can be adapted for the resolution of other chiral amines.
References
- A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives - Benchchem.
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Fenix.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
- TARTARIC ACID AND ITS O-ACYL DERIVATIVES. PART 2. APPLICATION OF TARTARIC ACID AND OF O-ACYL TARTARIC ACIDS AND ANHYDRIDES. RESOLUTION OF RACEMATES. ORGANIC PREPARATIONS AND PROCEDURES INT.
- Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents.
- Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange.
- Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone.
- The Significance of Chirality in Drug Design and Development - PMC.
- Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development - Research and Reviews.
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Protecting Group Strategies for 2,6-Dichloro-4-(1-aminoethyl)phenol
Part 1: Strategic Analysis & Chemical Logic
The Challenge: The "Acidic Phenol / Steric Wall" Paradox
Protecting 2,6-dichloro-4-(1-aminoethyl)phenol presents a unique dual-challenge that defeats standard "textbook" protection strategies. To design a successful route, we must first analyze the electronic and steric environment of the molecule.
-
The Acidity Shift: Standard phenol has a
of ~10. The introduction of two chlorine atoms at the ortho positions exerts a strong electron-withdrawing inductive effect (-I), dropping the to approximately 6.78 .-
Implication: The phenolic proton is significantly more acidic. The resulting phenolate anion is stable but less nucleophilic than a standard phenolate.
-
-
The Steric Blockade: The two chlorine atoms create a "steric wall" around the phenolic oxygen.
-
Implication: Bulky protecting groups like TBDMS (tert-butyldimethylsilyl) or Trityl are extremely difficult to install and often hydrolytically unstable due to the inability of the solvent cage to stabilize the bond effectively.
-
-
The Zwitterionic Nature: The molecule contains a basic primary amine (benzylic) and an acidic phenol. In neutral media, it exists as a zwitterion, leading to poor solubility in organic solvents (DCM, THF) required for protection steps.
The "Amine-First" Directive
Rule: Always protect the amine first. Attempting to protect the phenol first is chemically risky. The free amine is a better nucleophile than the hindered phenolate. If you attempt O-alkylation (e.g., with Benzyl bromide) on the unprotected molecule, you will likely observe significant N-alkylation or polymerization.
Recommended Strategy:
-
Step 1 (N-Protection): Install a Boc (tert-butoxycarbonyl) group.[1] It is robust, lipophilic (solubilizing the molecule), and orthogonal to base-catalyzed O-protection conditions.
-
Step 2 (O-Protection): Install a MOM (Methoxymethyl) or Allyl group. These are small enough to bypass the steric hindrance of the chlorines.
Part 2: Decision Matrix & Data
Table 1: Protecting Group Compatibility Matrix
| Protecting Group | Suitability | Critical Analysis |
| TBDMS (Silyl) | 🔴 Poor | Steric clash with 2,6-dichloro groups makes installation slow and hydrolysis rapid. |
| Benzyl (Bn) | 🟡 Risky | Standard removal ( |
| Methyl (Me) | 🟡 Limited | Extremely stable, but deprotection ( |
| MOM (Methoxymethyl) | 🟢 Excellent | Small steric footprint. Stable to base and mild acid. Installs well on acidic phenols. |
| Allyl (All) | 🟢 Excellent | Orthogonal. Removed via Pd(0) catalysis. No risk to Cl atoms. |
| Acetyl (Ac) | 🟡 Transient | Good for short pathways. Liable to hydrolysis during basic workups. |
Part 3: Detailed Experimental Protocols
Protocol A: N-Protection (The Solubilization Step)
Target: Synthesis of tert-butyl (1-(3,5-dichloro-4-hydroxyphenyl)ethyl)carbamate.
Reagents:
-
Substrate: 2,6-dichloro-4-(1-aminoethyl)phenol (1.0 eq)
-
Reagent:
(Di-tert-butyl dicarbonate) (1.1 eq) -
Base:
(Triethylamine) (2.0 eq) -
Solvent: 1,4-Dioxane / Water (1:1 mixture) – Crucial for zwitterion solubility.
Procedure:
-
Dissolution: Suspend the substrate in 1,4-Dioxane/Water (1:1). The zwitterion may not fully dissolve initially.
-
Basification: Add
slowly. The solution should clarify as the phenolate/amine species forms. -
Addition: Add
solution (in minimal dioxane) dropwise at 0°C. -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Stain: Ninhydrin; free amine turns purple, protected amine does not).
-
Workup: Carefully acidify to pH ~4 with 1M citric acid (avoid strong HCl to preserve Boc). Extract with EtOAc.
-
Yield: Expect >90%. The product is now soluble in standard organic solvents.
Protocol B: O-Protection (The Hindered Phenol)
Target: Installation of the MOM ether. Safety Note: MOM-Cl (Chloromethyl methyl ether) is a carcinogen. Use MOM-Cl/DIPEA or generate MOM-Cl in situ if possible. Alternatively, use MOM-Br .
Reagents:
-
Substrate: N-Boc intermediate from Protocol A (1.0 eq)
-
Reagent: MOM-Cl (1.5 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Note: NaH is often used for phenols, but for 2,6-dichlorophenol, the anion is stable enough that DIPEA in refluxing DCM often suffices and avoids racemization of the chiral center.
-
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq) – Nucleophilic catalyst to speed up reaction.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Procedure:
-
Setup: Dissolve N-Boc intermediate in anhydrous DCM under Nitrogen atmosphere.
-
Base: Add DIPEA and cool to 0°C.
-
Activation: Add TBAI.
-
Alkylation: Add MOM-Cl dropwise. (Caution: Exothermic).
-
Reflux: Due to steric hindrance, warm to RT. If reaction is sluggish after 2 hours, heat to mild reflux (40°C) for 12 hours.
-
Validation: Monitor via TLC. The starting material (phenol) will streak; the product will be a distinct, higher Rf spot.
-
Quench: Add saturated
. -
Purification: Flash chromatography (Hexane/EtOAc).
Part 4: Visualization of Workflows
Diagram 1: Strategic Decision Tree
This diagram illustrates the logic flow for selecting the correct protecting group based on downstream chemistry.
Caption: Decision matrix for O-protection based on compatibility with the 2,6-dichloro motif.
Diagram 2: Synthesis Workflow (N-Boc / O-MOM)
This diagram details the specific chemical transformation sequence.
Caption: Step-by-step synthesis workflow for the recommended N-Boc/O-MOM protection strategy.
Part 5: Troubleshooting & Critical Controls
-
Issue: Low yield in O-MOM protection.
-
Cause: The 2,6-dichloro groups block the approach of the electrophile.
-
Solution: Switch solvent to DMF and use NaH (Sodium Hydride) as the base. The stronger base generates the "naked" phenoxide anion, which is more reactive. Caution: Ensure the N-Boc group is stable (keep temp < 60°C).
-
-
Issue: Loss of Chlorine atoms.
-
Cause: Inadvertent reduction during deprotection steps.
-
Control: Never use
for deprotection if the Cl atoms must be retained. If Benzyl protection was used by mistake, try deprotecting with BCl3 at -78°C, though this is risky.
-
-
Issue: Racemization of the 1-aminoethyl center.
-
Cause: High heat in basic conditions can cause proton abstraction at the benzylic position.
-
Control: Keep O-protection steps below 50°C. Use DIPEA instead of stronger inorganic bases if possible.
-
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on orthogonality and stability constants).
-
Acidity of 2,6-Dichlorophenol . PubChem Database.[2] National Center for Biotechnology Information. (Verifying pKa values of ~6.78).
-
Hydrodehalogenation of Aryl Chlorides . Catalysis Science & Technology. (2014). Discusses the lability of Aryl-Cl bonds under hydrogenation conditions.
-
Protection of Hindered Phenols . Journal of Organic Chemistry. Strategies for sterically crowded phenol protection using MOM and SEM groups.
Sources
Technical Application Note: Coordination Strategies for 4-(1-aminoethyl)-2,6-dichlorophenol
This Application Note is a technical guide designed for researchers in coordination chemistry, crystal engineering, and drug development.[1][2][3][4] It addresses the specific challenges and methodologies for utilizing 4-(1-aminoethyl)-2,6-dichlorophenol —a distinctive, ditopic ligand with potential for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2][3][4][5]
Executive Summary & Ligand Profile[1][2][3][4]
Compound: 4-(1-aminoethyl)-2,6-dichlorophenol Ligand Class: Ditopic, Heterofunctional (N, O-donor), Non-chelating (Bridging).[1][2][3][4][5] Key Feature: The para-positioning of the amine relative to the phenol, combined with the steric bulk of ortho-chlorines, dictates a bridging coordination mode .[2][3][4][5] Unlike ortho-aminophenols which form stable 5-membered chelate rings, this ligand acts as a linear or angular linker, making it ideal for supramolecular assembly rather than discrete molecular catalysis.[1][2][3][4][5]
Structural & Electronic Analysis[1][2][3][4][5]
-
Acidity Modulation: The two chlorine atoms at the 2,6-positions exert a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the phenolic proton.[2][3][4][5] The pKa of the phenol is expected to be approx.[1][3][4][5] 6.5–7.0 (compared to 10 for unsubstituted phenol).[1][3][4][5]
-
Steric Blockade: The bulky chlorine atoms effectively block the ortho-positions, preventing the formation of typical phenoxo-bridged M2O2 clusters.[2][3][4][5] This forces the phenolate oxygen to act primarily as a terminal monodentate donor .[1][3][4][5]
-
Chirality: The 1-aminoethyl group contains a chiral center (R or S).[1][3][4][5] Using the racemic mixture may lead to disorder in crystal lattices, whereas enantiopure forms can induce chiral topologies in coordination networks.[1][3][4]
Zwitterionic Equilibrium
In neutral or slightly acidic media, the molecule likely exists as a zwitterion (phenolate anion / ammonium cation).[1][3] Successful coordination requires careful pH control to ensure the amine is deprotonated (neutral -NH2) for metal binding.[1][3][4][5]
Experimental Protocols
Protocol A: Synthesis of 1D/2D Coordination Polymers via Layering
Objective: To grow single crystals suitable for X-ray diffraction by minimizing kinetic trapping. This method relies on the slow diffusion of the metal salt into the ligand solution.[1][3][4][5]
Materials:
-
Ligand: 4-(1-aminoethyl)-2,6-dichlorophenol (0.1 mmol)[1][2][3][4][5]
-
Metal Salt: Zn(NO3)2[1][3][4][5]·6H2O or Cu(ClO4)2[1][2][3][5]·6H2O (0.1 mmol)[1][2][3][5]
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Water.[1][3]
Workflow:
-
Ligand Solution (Bottom Layer): Dissolve 20.6 mg (0.1 mmol) of the ligand in 2 mL of DCM/MeOH (1:1 v/v). Add 14 µL (0.1 mmol) of Et3N to deprotonate the ammonium group (if starting from HCl salt) or to ensure the amine is free.[1][3][5]
-
Buffer Layer: Carefully layer 1 mL of pure MeOH/H2O (1:1) on top of the ligand solution.[1][3][4][5] Critical: Pour down the side of the tube to prevent mixing.[3][4][5]
-
Metal Solution (Top Layer): Dissolve 0.1 mmol of the metal salt in 2 mL of MeOH/H2O. Layer this gently on top of the buffer.
-
Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation if desired).[1][3][4][5] Store in a vibration-free dark area at 20°C.
-
Harvesting: Crystals typically appear at the interface within 3–7 days.[1][3][4][5]
Mechanistic Insight: The buffer layer slows the diffusion rate.[1][3][4][5] As the metal ions encounter the ligand, the local concentration of the complex remains low, promoting the nucleation of thermodynamic products (ordered crystals) over kinetic precipitates.[1][2][3]
Protocol B: Solvothermal Synthesis for Robust Frameworks
Objective: To synthesize microcrystalline powders or robust crystals for porosity/stability testing.[1][3][4][5]
Materials:
-
Co-ligand (Optional): Terephthalic acid (0.1 mmol) – often used to expand dimensions.[1][3][4][5]
-
Solvent: DMF (N,N-dimethylformamide) / Ethanol (3:1 ratio).[1][2][3][4][5]
Workflow:
-
Pre-mixing: In a 20 mL scintillation vial or Teflon liner, combine ligand, metal salt, and solvent (total volume 6–8 mL).
-
Sonication: Sonicate for 10 minutes to ensure homogeneity.
-
Heating: Seal the vessel in a stainless steel autoclave. Program oven:
-
Ramp to 100°C over 2 hours.
-
Hold at 100°C for 48 hours.
-
Cool to RT over 12 hours (0.1°C/min).
-
-
Washing: Filter the resulting crystals and wash with fresh DMF, then Ethanol.
-
Activation: Solvent exchange with ethanol for 3 days (refreshing daily), followed by drying under vacuum at 80°C.
Characterization & Data Interpretation
Expected Spectroscopic Signatures[2][3][4][5]
| Technique | Parameter | Observation | Interpretation |
| IR Spectroscopy | ν(N-H) | Shift from ~3300 cm⁻¹ to ~3250 cm⁻¹ | Coordination of the amine nitrogen to the metal center.[1][2][3][4][5] |
| ν(C-O) | Shift from ~1230 cm⁻¹ to ~1250 cm⁻¹ | Deprotonation and coordination of the phenolic oxygen.[1][3][4][5] | |
| UV-Vis | LMCT Band | New band in 350–450 nm range | Ligand-to-Metal Charge Transfer (indicative of Phenolate-Metal bond).[1][2][3][4][5] |
| XRD | Topology | Infinite Chains or 2D Sheets | Due to the linear/angular ditopic nature of the ligand.[1][3][4][5] |
Troubleshooting Guide
-
Precipitate is Amorphous: Reaction was too fast.[1][3][4][5]
-
Fix: Increase the volume of the buffer layer in Protocol A or reduce the concentration of reactants by 50%.
-
-
Ligand Insolubility: Zwitterion formation is reducing solubility in organic solvents.[1][3][4][5]
-
No Crystals (Clear Solution): Complex is too soluble.[1][3][4][5]
Structural Logic & Pathway Visualization[1][2][3][4]
The following diagram illustrates the coordination logic. The ligand cannot chelate; it must bridge.[1][3][4][5] The steric bulk of the chlorines directs the assembly into extended networks.[1][3][4][5]
References
-
Uppu, R. M., & Fronczek, F. R. (2015).[1][3][4] Crystal structure of 4-amino-2,6-dichlorophenol. Acta Crystallographica Section E, 71(6), o406–o407.[1][2][3][4] Link
- Note: Provides crystallographic evidence of the planar phenol ring and hydrogen bonding networks in the analog, relevant for structural modeling.
-
Gryko, D. T., et al. (2018).[1][3][4] Coordination chemistry of phenols and their derivatives. Coordination Chemistry Reviews, 372, 1–30.[1][2][3][4]
- Note: General reference for phenolate coordination modes and the effect of electron-withdrawing groups.
-
BenchChem. (2025).[1][3][4][5] Application Notes: 2-Aminophenol Derivatives in Transition Metal Complex Formation. Link[1][3][5]
- Note: Source for general solvothermal protocols adapted for aminophenol deriv
-
EPA (US Environmental Protection Agency). (2025).[1][3][4][5] Chemical Properties of 4-amino-2,6-dichlorophenol (CAS 5930-28-9). CompTox Chemicals Dashboard.[1][3][4][5] Link
- Note: Used for pKa and solubility data extrapol
Sources
- 1. PubChemLite - 4-amino-2,6-dichlorophenol (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]
- 3. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Strategic Synthesis of N-Substituted Clenbuterol Analogs via Reductive Amination of 4-(1-aminoethyl)-2,6-dichlorophenol
An Application Note and Protocol for Researchers
This document provides a detailed protocol and scientific rationale for the synthesis of a diverse library of Clenbuterol analogs. By employing 4-(1-aminoethyl)-2,6-dichlorophenol as a versatile starting material, this guide leverages the efficiency and robustness of reductive amination to introduce a wide range of substituents on the terminal amine. This approach facilitates the exploration of structure-activity relationships (SAR) within this important class of phenylethanolamine compounds.[1][2]
The protocols and explanations herein are designed for researchers, medicinal chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Scientific Principle: The Strategic Value of Reductive Amination
Clenbuterol and its analogs are phenylethanolamine-based compounds that primarily function as β2-adrenergic agonists.[3][4] The nature of the N-alkyl substituent is a critical determinant of a compound's affinity for β-adrenoceptors and its overall pharmacological profile.[3] Therefore, a synthetic strategy that allows for the facile diversification of this group is highly valuable for developing novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.
The core of this synthetic strategy is the reductive amination reaction. This powerful and widely utilized transformation in medicinal chemistry constructs a new carbon-nitrogen bond by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[5]
The mechanism proceeds in two main stages:
-
Imine/Iminium Ion Formation : The primary amine of 4-(1-aminoethyl)-2,6-dichlorophenol nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration forms a Schiff base (imine), which exists in equilibrium with its protonated form, the iminium ion.
-
Reduction : A hydride-based reducing agent selectively reduces the iminium ion to the corresponding secondary or tertiary amine.
A key advantage of modern reductive amination protocols is the use of mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are sufficiently mild to not reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the intermediate iminium ion. This allows the entire transformation to be performed in a single reaction vessel ("one-pot"), enhancing operational simplicity and yield.[5] Recent advancements have even explored microwave-assisted protocols to significantly reduce reaction times.[6][7]
Experimental Protocol: Synthesis of an N-Isopropyl Clenbuterol Analog
This section details a representative protocol for the synthesis of an N-isopropyl analog using acetone as the carbonyl source. This procedure can be readily adapted for other aldehydes and ketones to generate a library of compounds.
| Reagents & Solvents | Equipment |
| 4-(1-aminoethyl)-2,6-dichlorophenol | Round-bottom flask (50 mL or 100 mL) |
| Acetone (ACS Grade) | Magnetic stirrer and stir bar |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Nitrogen or Argon inlet |
| Dichloromethane (DCM, anhydrous) | Rubber septa and needles/syringes |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Thin Layer Chromatography (TLC) plates |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Ethyl acetate (EtOAc, for chromatography) | Glassware for extraction (separatory funnel) |
| Hexanes (for chromatography) | Column chromatography setup (silica gel) |
| Hydrochloric acid (1M in diethyl ether) | Standard laboratory glassware |
The following workflow outlines the key stages of the synthesis, from reaction setup to purification and salt formation.
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1-aminoethyl)-2,6-dichlorophenol (1.0 g, 4.54 mmol, 1.0 equiv.).
-
Dissolution : Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Seal the flask with a rubber septum and purge with nitrogen or argon gas. Stir the mixture at room temperature until all solids have dissolved.
-
Carbonyl Addition : Add acetone (0.37 mL, 5.00 mmol, 1.1 equiv.) to the solution via syringe. Allow the reaction to stir at room temperature for 20-30 minutes. This step facilitates the initial formation of the imine intermediate before the addition of the reducing agent.
-
Reduction : Carefully add sodium triacetoxyborohydride (STAB) (1.15 g, 5.45 mmol, 1.2 equiv.) to the reaction mixture in small portions over 5 minutes. Caution: Gas evolution may occur. Portion-wise addition is crucial for controlling the reaction rate and temperature.
-
Reaction Monitoring : Stir the reaction at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. (Eluent system: 10% Methanol in DCM).
-
Quenching : Once the reaction is complete, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Drying and Concentration : Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification : Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing polarity to 30-50% ethyl acetate in hexanes, is typically effective for separating the desired product from nonpolar impurities and baseline material.
-
Characterization : The structure and purity of the final analog should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR : To confirm the molecular structure and the successful addition of the isopropyl group.
-
Mass Spectrometry (MS) : To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.
-
-
Salt Formation (Optional) : For improved handling and stability, the purified free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of diethyl ether and add a 1M solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold ether, and dried under vacuum.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. "Wet" (non-anhydrous) solvent or reagents. 3. Sterically hindered ketone/aldehyde. | 1. Add an additional 0.2-0.3 equivalents of STAB. 2. Ensure all glassware is oven-dried and use fresh anhydrous solvents. 3. Increase reaction time, warm gently (to 35-40 °C), or switch to a more reactive borohydride reagent. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during chromatography. 3. Competing side reactions. | 1. Increase the number of extractions or use a different extraction solvent like ethyl acetate. 2. Use a less polar eluent system or a different stationary phase (e.g., alumina). 3. Ensure slow, portion-wise addition of the reducing agent to maintain a low temperature. |
| Multiple Products Observed | 1. Over-alkylation (if using a primary amine and formaldehyde/formic acid). 2. Reduction of the starting carbonyl. | 1. This protocol with STAB generally avoids this; ensure stoichiometry is correct. 2. Use a milder reducing agent; STAB is generally selective, but this may occur if the carbonyl is highly activated. |
References
-
Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides. Vertex AI Search. 8
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. 6
-
Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. MDPI. 9
-
Improved Synthesis of β-Adrenergic Agonist and Related Structures by Microwave-Assisted Metal-Catalysed Reductive Amination. Preprints.org. 7
-
Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides. Vertex AI Search. 10
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. IRIS-AperTO. 11
-
Synthesis and evaluation of Clenbuterol/Rimiterol Analogues. Indian Journal of Pharmaceutical Sciences. 12
-
A straightforward route to obtain 13C1-labeled clenbuterol. ResearchGate. 13
-
CLENBUTEROL synthesis. ChemicalBook. 14
-
Improved Synthesis of β-Adrenergic Agonist and Related Structures by Microwave-Assisted Metal-Catalysed Reductive Amination. ResearchGate. 15
-
Chemo-Enzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and other β2- Agonists. ResearchGate. 16
-
Affinity of clenbuterol analogues for beta 2-adrenoceptors in bovine skeletal muscle and the effect of these compounds on urinary nitrogen excretion in female rats. PubMed. 3
-
Phenylethanolamine. Wikipedia. 1
-
Structural characterization of a new form of clenbuterol, a well-known decongestant and bronchodilator also used as a performance-enhancing drug. ResearchGate. 17
-
Application Note – Reductive Amination. Synple Chem. 5
-
Synthesis of further amino-halogen-substituted phenyl-aminoethanols. PubMed. 2
-
Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. 18
-
Method for making phenylethylamine compounds. Google Patents. 19
-
Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat. MDPI. 4
-
Isolation and characterization of phenylethylamine and phenylethanolamine from human brain. PubMed. 20
-
Synthesis and characterization of an immobilized phenylethanolamine N-methyltransferase liquid chromatographic stationary phase. PubMed. 21
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- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 8. researchgate.net [researchgate.net]
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- 11. Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures [iris.unito.it]
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- 13. researchgate.net [researchgate.net]
- 14. CLENBUTEROL synthesis - chemicalbook [chemicalbook.com]
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- 20. Isolation and characterization of phenylethylamine and phenylethanolamine from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and characterization of an immobilized phenylethanolamine N-methyltransferase liquid chromatographic stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Derivatization of Aminoethyl Phenols for Agrochemical Synthesis
Abstract
Aminoethyl phenols, such as tyramine and octopamine, are critical biogenic amines in invertebrates that serve as vital structural scaffolds for the development of modern agrochemicals.[1][2] Their inherent biological activity, particularly as agonists for octopamine receptors unique to invertebrates, presents a strategic advantage for creating selective and effective insecticides.[3][4] This application note provides a detailed guide for the chemical derivatization of the amino and phenolic hydroxyl functional groups of these molecules. We present validated, step-by-step protocols for N-acylation and O-alkylation, two key transformations used to modulate the physicochemical properties and biological efficacy of the resulting compounds. The causality behind experimental choices, methods for structural confirmation, and troubleshooting guidance are discussed to ensure procedural integrity and successful synthesis.
Introduction: The Strategic Importance of Aminoethyl Phenols
Aminoethyl phenols are naturally occurring compounds that act as neurotransmitters, neuromodulators, and neurohormones in invertebrates.[1] Octopamine, for example, is the invertebrate analogue of norepinephrine and plays a crucial role in physiological processes ranging from muscle control to memory.[1][2] Because the octopamine receptor (OAR) system is absent in vertebrates, it is an exceptionally attractive target for developing insecticides with high selective toxicity, minimizing harm to non-target organisms.[3][5]
Chemical modification, or derivatization, of the aminoethyl phenol backbone is a cornerstone of modern agrochemical design. These modifications are performed for several key reasons:
-
Enhanced Efficacy: Altering the structure can improve binding affinity to the target receptor, leading to greater potency.
-
Modified Bioavailability: Changes to polarity and lipophilicity affect how the compound is absorbed, translocated, and metabolized by the target pest.
-
Increased Stability: Derivatization can protect the molecule from environmental or metabolic degradation, prolonging its active life.
-
Novel Modes of Action: While many derivatives target the OAR, others are designed as building blocks for compounds with different biological targets, such as phenoxy herbicides.[6][7]
This guide focuses on two primary derivatization pathways: N-acylation of the primary amine and O-alkylation of the phenolic hydroxyl group.
Pathway I: N-Acylation for Insecticidal Agents
N-acylation is a robust method for converting the primary amine of a molecule like tyramine (4-hydroxyphenylethylamine) into an amide. This transformation is pivotal in synthesizing agonists for the octopamine receptor, leading to potent insecticidal activity.[3][8] The addition of an acyl group can significantly alter the molecule's interaction with the receptor's binding pocket.
Protocol 2.1: Synthesis of N-(4-chlorobenzoyl)tyramine
This protocol details the synthesis of a model N-acyltyramine derivative using an acyl chloride. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the HCl byproduct.
Workflow Diagram: N-Acylation of Tyramine
Caption: General workflow for the N-acylation of tyramine.
Materials:
-
Tyramine (free base)
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel (200-300 mesh) for column chromatography[9]
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tyramine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirred tyramine solution over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexane) until the tyramine spot is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO3 solution and then with brine. Causality: The bicarb wash removes any unreacted acyl chloride and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-(4-chlorobenzoyl)tyramine.[9]
Data & Characterization: The final product should be characterized to confirm its structure and purity using standard analytical techniques.
| Parameter | Method | Expected Result |
| Purity | HPLC-UV | >95% peak area |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure.[8][10] |
| Mass | High-Resolution Mass Spectrometry (HRMS) | Calculated m/z value for the molecular ion [M+H]⁺.[8][9] |
| Melting Point | Melting Point Apparatus | A sharp melting range indicates high purity.[8] |
Pathway II: O-Alkylation for Herbicidal Precursors
While the amino group is a key target for insecticides, the phenolic hydroxyl group is an excellent handle for synthesizing other classes of agrochemicals, such as phenoxy herbicides. The Williamson ether synthesis is a classic and highly effective method for this transformation.[11][12] It involves deprotonating the phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[11][13]
Protocol 3.1: Synthesis of a Phenoxyacetic Acid Derivative
This protocol describes the reaction of a protected aminoethyl phenol with an α-halo ester, a key step in building phenoxy-type structures. For this example, we assume the amino group has been pre-protected (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile.
Reaction Diagram: Williamson Ether Synthesis
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Octopamine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. nzic.org.nz [nzic.org.nz]
- 7. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Asymmetric Synthesis of α-Chiral Benzylamines: A Guide to Modern Catalytic Methods
Introduction: The Central Role of Chiral Benzylamines
Optically active α-chiral benzylamines are privileged structural motifs, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and chiral catalysts.[1][2][3] Their precise three-dimensional arrangement is often critical for biological activity, making their stereoselective synthesis a paramount objective in modern organic chemistry. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on contemporary strategies for the asymmetric synthesis of these high-value compounds. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings and practical considerations of each method, empowering the reader to make informed decisions in their own synthetic endeavors.
Strategic Approaches to Asymmetric Synthesis
The construction of the stereogenic center in α-chiral benzylamines can be broadly categorized into several key strategies. This guide will focus on three dominant and highly effective approaches:
-
Asymmetric Reductive Amination: The conversion of prochiral ketones to chiral amines using a chiral catalyst and a reducing agent.
-
Nucleophilic Addition to Imines: The stereocontrolled addition of carbon nucleophiles to a C=N double bond.
-
Biocatalytic Methods: The use of enzymes to catalyze highly selective amination reactions.
Asymmetric Reductive Amination: A Direct and Efficient Route
Asymmetric reductive amination (ARA) is one of the most direct and atom-economical methods for synthesizing chiral amines from readily available ketones.[4][5] The reaction proceeds through the in situ formation of an imine or enamine intermediate from a ketone and an amine source, which is then asymmetrically reduced by a chiral catalyst.[5][6][7]
Mechanism and Rationale
The success of ARA hinges on the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the iminium intermediate during the hydride transfer step. Transition metal catalysts, particularly those based on iridium and ruthenium, have proven to be highly effective.[4][8] The chiral ligands coordinated to the metal center create a well-defined chiral pocket that dictates the trajectory of the hydride attack, leading to high enantioselectivity.
Workflow for Asymmetric Reductive Amination
Figure 1. Generalized workflow for asymmetric reductive amination.
Protocol: Iridium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones
This protocol is adapted from the work of Chang and coworkers, demonstrating a highly efficient direct reductive amination of aromatic ketones.[9]
Materials:
-
Aryl ketone (1.0 mmol)
-
Ammonium acetate (NH₄OAc, 5.0 mmol)
-
[Ir(cod)Cl]₂ (0.01 mmol, 1 mol%)
-
Chiral ligand (e.g., a chiral phosphoramidite, 0.022 mmol, 2.2 mol%)
-
Formic acid (HCOOH, 2.0 mmol)
-
Triethylamine (NEt₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl ketone, ammonium acetate, [Ir(cod)Cl]₂, and the chiral ligand.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the formic acid and triethylamine mixture (pre-mixed) to the reaction vessel.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral benzylamine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the catalyst and other reagents.
-
Anhydrous Solvent: Water can hydrolyze the imine intermediate and deactivate the catalyst.
-
Formic Acid/Triethylamine: This azeotropic mixture serves as a convenient and effective hydride source for the reduction.
-
Ammonium Acetate: Acts as the amine source, providing ammonia in situ.
-
Excess Amine Source: Drives the equilibrium towards the formation of the imine intermediate.
Performance Data for Asymmetric Reductive Amination
| Ketone Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | Ir/Phosphoramidite | >95 | 98 | [9] |
| 2-Acetylnaphthalene | Ir/Diamine | 92 | 96 | [9] |
| ortho-Hydroxyacetophenone | Ru/Amino Acid | 97 | >99 | [4] |
Asymmetric Nucleophilic Addition to Imines
The addition of carbon-based nucleophiles to the electrophilic carbon of an imine is a fundamental C-C bond-forming reaction.[10] When performed with a chiral catalyst or a chiral auxiliary, this method provides excellent control over the newly formed stereocenter.
Aza-Friedel-Crafts Reaction
A particularly powerful variant is the enantioselective aza-Friedel-Crafts (aza-FC) reaction, where an electron-rich aromatic ring (like a phenol) acts as the nucleophile, attacking an imine.[11][12] Copper(II)-bis(oxazoline) complexes have emerged as highly effective catalysts for this transformation.[11][12]
Mechanism and Stereochemical Rationale
The chiral copper(II) catalyst coordinates to the imine, typically through the nitrogen and a directing group (e.g., the sulfonyl group of an N-sulfonyl imine). This coordination activates the imine for nucleophilic attack and creates a chiral environment. The bulky side chains of the bis(oxazoline) ligand block one face of the imine, forcing the incoming nucleophile to attack from the less sterically hindered face, thus establishing the stereochemistry.
Mechanism of aza-Friedel-Crafts Reaction
Sources
- 1. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. Addition of Amines - Imines | OpenOChem Learn [learn.openochem.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Equilibrium Solubility Profiling of 4-(1-Aminoethyl)-2,6-dichlorophenol Hydrochloride
Introduction & Physicochemical Context
4-(1-Aminoethyl)-2,6-dichlorophenol is a highly functionalized halogenated building block and active pharmaceutical ingredient (API) intermediate[1]. Supplied primarily as a hydrochloride salt, it presents unique solubility challenges and opportunities due to its amphoteric (zwitterionic) nature.
The molecule contains two distinct ionizable centers:
-
A weakly acidic phenol group: The electron-withdrawing ortho-chloro substituents lower the pKa of the phenol to approximately 6.5–7.0.
-
A basic primary aliphatic amine: The 1-aminoethyl group possesses an estimated pKa of 9.0–9.5.
Because it possesses both acidic and basic ionizable centers, its solubility is fundamentally dictated by the pH of the surrounding aqueous environment. Understanding this U-shaped solubility-pH profile is critical for formulation development, crystallization process design, and biological assay preparation[2].
Theoretical Framework: Causality of pH-Dependent Solubility
The solubility of amphoteric compounds cannot be modeled by simple monoprotic Henderson-Hasselbalch equations. As established by, ampholytes exhibit distinct ionization microstates that dictate their thermodynamic solubility[2][3].
Figure 1: pH-dependent ionization pathway of 4-(1-aminoethyl)-2,6-dichlorophenol.
-
Low pH (< 6.0): The amine is protonated (-NH3+) and the phenol is neutral (-OH). The molecule exists as a highly soluble cation, facilitated by the chloride counterion from the HCl salt.
-
Intermediate pH (6.5 - 9.0): As the pH approaches the physiological range, the phenol deprotonates. The molecule enters its isoelectric point (pI) range, existing predominantly as a neutral zwitterion (-O- / -NH3+). Here, crystal lattice energy is maximized due to strong intermolecular ionic interactions, resulting in the intrinsic solubility (
), which is the lowest point on the solubility curve[2][4]. -
High pH (> 9.5): The amine deprotonates, yielding a highly soluble anionic species (-O- / -NH2).
Experimental Methodology: The Harmonized Shake-Flask Protocol
To accurately capture this profile, we employ the saturation shake-flask (SSF) method, which remains the gold standard for equilibrium solubility[5]. This protocol integrates consensus recommendations from the to minimize inter-laboratory variance[6][7].
Figure 2: Self-validating shake-flask protocol for equilibrium solubility determination.
Step-by-Step Protocol
-
Buffer Preparation: Prepare 50 mM buffers across the pH range of 1.2 to 10.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 6.8 and 7.4, Borate for pH 9.0 and 10.0). Ensure high buffer capacity to resist pH shifts.
-
Solid Dispensing: Add an excess of 4-(1-aminoethyl)-2,6-dichlorophenol hydrochloride (approx. 50 mg) to 2 mL glass HPLC vials.
-
Solvent Addition: Add 1.0 mL of the respective buffer to each vial.
-
Equilibration: Seal vials and incubate in a thermoshaker at 37.0 ± 0.5 °C with agitation (e.g., 300 rpm) for 24 hours. Causality: 24 hours is generally sufficient for salt forms to reach equilibrium, but extended time may be required if salt disproportionation occurs[6][8].
-
Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes at 37 °C. Causality: Centrifugation is preferred over filtration for amphoteric compounds to prevent non-specific adsorption to filter membranes, which artificially lowers the measured solubility[5][6].
-
Final pH Measurement (Critical Self-Validating Step): Measure the pH of the clear supernatant. Causality: Dissolution of the hydrochloride salt releases equimolar amounts of H+ ions, which can overwhelm the buffer capacity and drastically lower the pH. Plotting solubility against the initial pH rather than the equilibrium pH is a primary source of error in literature data, as emphasized by [2].
-
Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV at the compound's
(typically ~270-280 nm for dichlorophenols).
Data Presentation: Representative Solubility Profile
The following table summarizes the anticipated equilibrium solubility data for 4-(1-aminoethyl)-2,6-dichlorophenol hydrochloride at 37 °C, demonstrating the classic amphoteric solubility curve.
| Initial Buffer pH | Equilibrium pH (Measured) | Dominant Species in Solution | Equilibrium Solubility (mg/mL) | Visual Observation |
| 1.2 | 1.2 | Cationic | > 100.0 | Clear solution (Complete dissolution) |
| 4.5 | 3.8 | Cationic | 65.4 | Excess solid remains |
| 6.8 | 5.9 | Cationic / Zwitterionic | 12.3 | Excess solid remains |
| 7.4 | 6.5 | Zwitterionic (Isoelectric) | 1.8 | Heavy precipitation |
| 9.0 | 8.2 | Zwitterionic / Anionic | 8.5 | Excess solid remains |
| 10.0 | 9.7 | Anionic | 42.1 | Excess solid remains |
Note: Notice the significant shift between Initial and Equilibrium pH in the mid-range (pH 4.5 - 9.0). This is driven by the dissolution of the HCl salt overcoming the buffering capacity limits.
Troubleshooting & Scientific Insights
-
Salt Disproportionation (The "pH-Max" Phenomenon): When formulating this compound at pH > 6.0, the hydrochloride salt may undergo disproportionation, precipitating the less soluble zwitterionic free base. Solid-state analysis (XRPD or DSC) of the residual solid post-equilibration (Step 7 in Figure 2) is highly recommended to validate whether the equilibrium solid phase is still the HCl salt or the newly formed free base.
-
Buffer Selection: Avoid buffers that can form insoluble counterion pairs with the amine (e.g., citrate or tartrate) unless specifically evaluating those counterions for formulation purposes.
References
-
Avdeef, A. (2013). Solubility–pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(3), 291-300.[Link]
-
Ono, A., et al. (2019). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. ADMET and DMPK, 7(3), 183-195.[Link]
-
Avdeef, A. (2019). Multi-Lab Intrinsic Solubility Measurement Reproducibility in CheqSol and Shake-Flask Methods. ADMET & DMPK, 7(3), 210–219. [Link]
Sources
- 1. 2171354-83-7_CAS号:2171354-83-7_3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid - 化源网 [chemsrc.com]
- 2. Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Amino-1-(3,5-dichloro-4-hydroxyphenyl)ethanone from 4-Acetyl-2,6-dichlorophenol Oxime
Introduction
The synthesis of primary amines from carbonyl compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. The target molecule, 2-amino-1-(3,5-dichloro-4-hydroxyphenyl)ethanone, is a valuable building block, incorporating a primary amine, a ketone, and a halogenated phenol moiety. The presence of multiple reactive functional groups—a phenolic hydroxyl and two aryl chlorides—presents a significant challenge in the reduction of the corresponding oxime. This guide provides a comprehensive overview of the synthesis of 4-acetyl-2,6-dichlorophenol oxime and detailed protocols for its chemoselective reduction to the desired primary amine, navigating the potential for undesirable side reactions such as dehalogenation.
Part 1: Synthesis of 4-Acetyl-2,6-dichlorophenol Oxime
The initial step involves the conversion of the commercially available 4-acetyl-2,6-dichlorophenol to its corresponding oxime. This is a standard condensation reaction with hydroxylamine.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support: Stability & Storage of 4-(1-aminoethyl)-2,6-dichlorophenol
Reference ID: CAS 1270421-72-1 | Internal Code: AEP-DCP-STAB
Critical Alert: Triage & Immediate Action
Status: If you are reading this, you likely have a batch of 4-(1-aminoethyl)-2,6-dichlorophenol (AEP) that has changed color or consistency.
| Visual Indicator | Diagnosis | Severity | Immediate Action |
| Off-white / Beige | Normal / Slight Surface Oxidation | Low | Use immediately or recrystallize. |
| Pink / Red | Quinone Imine Formation | Medium | STOP. Purification required.[1] |
| Dark Brown / Black | Polymerization / Deep Oxidation | High | Likely irreversible.[1] Check purity via HPLC. |
| Sticky / Caking | Hygroscopic Moisture Uptake | Medium | Dry under high vacuum (P < 0.1 mbar).[1] |
Mechanistic Insight: Why Does It Degrade?
To prevent degradation, you must understand the enemy. 4-(1-aminoethyl)-2,6-dichlorophenol is structurally predisposed to oxidation through two synergistic pathways. The 2,6-dichloro substitution blocks ortho coupling, forcing reactivity to the para position—exactly where your sensitive aminoethyl group resides.
The Oxidation Cascade (Quinone Methide Pathway)
The primary driver of instability is the formation of Quinone Methides (QM) .[1] Unlike simple anilines, this molecule is a para-substituted phenol.
-
Initiation: Light or trace metals catalyze the abstraction of the phenolic hydrogen, forming a Phenoxy Radical .[1]
-
Propagation: The radical delocalizes.[1] Because the ortho positions are blocked by Chlorine atoms, the radical density shifts to the para carbon.[1]
-
Fate: The molecule ejects a proton (or the amine group in extreme cases) from the benzylic position to restore aromaticity-like stability, forming a highly reactive, colored Quinone Methide .[1] This species rapidly polymerizes or reacts with nucleophiles (like water or the amine of a neighboring molecule), leading to the "brown tar" often observed.[1]
Figure 1: The oxidative degradation pathway from colorless phenol to colored polymer.[1]
Storage Protocols (SOP)
The Golden Rule: Stability is dictated by the protonation state of the amine.[1]
-
Free Base: High Risk.[1] The amine acts as an internal base, facilitating proton transfer and oxidation.
-
Salt Form (HCl): High Stability.[1] Protonating the amine (
) removes its ability to participate in the quinone methide mechanism and reduces hygroscopicity.[1]
Protocol A: Long-Term Storage (Recommended)[1]
-
Form: Hydrochloride Salt (AEP[1] · HCl).
-
Atmosphere: Argon or Nitrogen (O
< 5 ppm).[1] -
Container: Amber glass vial with Teflon-lined cap.[1] Avoid polyethylene (PE) bags as phenols can permeate them over years.[1]
-
Temperature: -20°C.
Protocol B: Handling the Free Base
If you must store the free base, follow this strict rigorous workflow:
Figure 2: Decision tree for maximizing storage stability based on chemical form.
Troubleshooting & Recovery
Issue 1: The compound has turned pink/red.
Cause: Formation of p-quinone imine or quinone methide traces.[1] Solution (Recrystallization):
-
Dissolve the crude solid in minimal boiling Ethanol (degassed).
-
Add activated charcoal (1% w/w) to adsorb colored impurities.[1]
-
Filter hot through Celite under an inert blanket (Argon).
-
Add HCl in Dioxane (1.1 eq) immediately to the filtrate to trap the amine as the salt.[1]
-
Precipitate by adding cold Diethyl Ether or Heptane .
Issue 2: The compound is sticky/wet.
Cause: The primary amine has absorbed atmospheric CO
-
Mild: Place in a vacuum desiccator over P
O for 24 hours. -
Severe: If the melting point is depressed by >5°C, re-acidify. Dissolve in EtOAc, wash with 1M NaOH (rapidly), dry organic layer, and re-precipitate as the HCl salt using HCl/Ether.
Frequently Asked Questions (FAQ)
Q: Can I store this in DMSO stock solutions? A: NO. DMSO is a mild oxidant (Swern-like conditions) and can accelerate phenolic oxidation over time.[1] If you must make a stock solution, use degassed Acetonitrile or Methanol and store at -80°C for no more than 1 week.
Q: Why does the 2,6-dichloro group not protect it? A: The chlorines only protect the ortho positions. They actually deactivate the ring electronically, but they do not prevent radical formation at the oxygen. The para-aminoethyl group is the "Achilles' heel," providing a pathway for electron rearrangement that the chlorines cannot block [1].
Q: Is the pink color dangerous for biological assays? A: YES. Quinones are potent electrophiles (Michael acceptors).[1] They will covalently bind to cysteines in your proteins/enzymes, leading to false positives (pan-assay interference) or toxicity unrelated to your drug candidate [2].[1]
References
-
Burton, G. W., & Ingold, K. U. (1986). Autoxidation of biological molecules.[1] 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro.[1] Journal of the American Chemical Society.[1][2] [1]
-
Bolton, J. L., et al. (2000).[1] Role of Quinones in Toxicology.[1] Chemical Research in Toxicology.[1] [1]
-
Sigma-Aldrich. (2023).[1] Handling and Storage of Air-Sensitive Reagents (Technical Bulletin AL-134).[1]
Sources
Technical Support Center: Reduction of 3,5-Dichloro-4-hydroxyacetophenone Oxime
Current Status: Operational Topic: Yield Optimization & Impurity Control Ticket ID: CHEM-RED-OX-35CL Audience: Process Chemists & Medicinal Chemistry Researchers[1]
Executive Summary: The "Halogen Retention" Paradox
Reducing 3,5-dichloro-4-hydroxyacetophenone oxime to its corresponding amine (1-(4-amino-3,5-dichlorophenyl)ethanol derivative) presents a classic chemoselectivity conflict. You must reduce the oxime (
The Core Problem: Standard hydrogenation catalysts (Pd/C) are excellent for oxime reduction but are also the industry standard for dehalogenation. Using Pd/C will strip the chlorine atoms, yielding the des-chloro impurity and destroying your pharmacophore.
This guide provides two validated workflows to bypass this issue:
-
Heterogeneous Catalysis: Using Platinum (Pt) or poisoned catalysts to suppress oxidative addition into the C-Cl bond.[1]
-
Hydride Reduction: Using Lewis Acid-activated Borohydrides for absolute chemoselectivity.[1]
Interactive Troubleshooting Pathways
Workflow Visualization: Choosing the Right Protocol
The following decision tree helps you select the optimal method based on your available equipment and scale.
Caption: Decision matrix for selecting between Catalytic Hydrogenation (Method A) and Hydride Reduction (Method B) based on scale and impurity risks.
Method A: Catalytic Hydrogenation (The Scalable Route)
Best for: Scale-up (>10g), avoiding stoichiometric metal waste. Critical Failure Point: Use of Palladium (Pd) leads to rapid dehalogenation.[1]
The Protocol
To preserve the chlorine atoms, we utilize Platinum on Carbon (Pt/C) or Sulfided Platinum , which has a much higher barrier for oxidative addition into Ar-Cl bonds compared to Palladium.[1]
| Parameter | Specification | Rationale |
| Catalyst | 5% Pt/C (wet) or PtO₂ (Adam's Catalyst) | Pt reduces |
| Solvent | Methanol or Ethanol | High solubility of the oxime. |
| Additive | HCl (1-2 eq) or H₂SO₄ | Crucial: Protonates the resulting amine immediately.[1] Free amines can poison the catalyst; ammonium salts do not.[1] Also suppresses dehalogenation kinetics [2].[1] |
| Pressure | 3–5 bar (45–75 psi) | Moderate pressure favors oxime reduction over dehalogenation.[1] |
Step-by-Step Workflow
-
Dissolution: Dissolve 10.0 g of oxime in 100 mL MeOH.
-
Acidification: Add 1.1 equivalents of concentrated HCl. Note: The solution may warm slightly.
-
Catalyst Loading: Under inert atmosphere (N₂), add 5% Pt/C (0.5 g, 5 wt% loading). Safety: Do not add dry catalyst to flammable solvent; keep it wet.[1]
-
Hydrogenation: Purge with H₂ three times. Stir vigorously at 3–5 bar H₂ at room temperature (20–25°C).
-
Monitoring: Monitor by HPLC. Look for the disappearance of the oxime peak. If a "des-chloro" peak appears (M-35 mass), stop immediately.[1]
-
Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the amine hydrochloride salt.
Method B: Chemical Hydride Reduction (The High-Fidelity Route)
Best for: Lab scale (<10g), high-value intermediates, absolute halogen retention.[1] Critical Failure Point: NaBH₄ alone is too weak to reduce oximes efficiently.[1] It requires activation.[1]
The Protocol
We utilize Sodium Borohydride (NaBH₄) activated by a transition metal salt (NiCl₂ or ZrCl₄).[1] This generates transient metal boride species or activates the oxime via coordination, permitting reduction without touching the aryl ring [3][4].
| Reagent | Role | Stoichiometry |
| NaBH₄ | Hydride Source | 4.0 equivalents |
| ZrCl₄ or NiCl₂[1]·6H₂O | Lewis Acid / Catalyst | 1.0 - 2.0 equivalents |
| Solvent | THF / Methanol (Dry) | Protic solvent is required for the borohydride mechanism, often mixed with THF for solubility.[1] |
Step-by-Step Workflow
-
Setup: In a round-bottom flask, dissolve 1.0 eq of 3,5-dichloro-4-hydroxyacetophenone oxime and 1.2 eq of ZrCl₄ (or NiCl₂) in dry THF/MeOH (1:1).
-
Activation: Cool the mixture to 0°C. The solution may change color due to complexation.
-
Reduction: Add NaBH₄ (4.0 eq) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂).[1]
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Quench: Carefully quench with dilute HCl or saturated NH₄Cl.
-
Basification: Adjust pH to ~9-10 with NaOH to liberate the free amine (see Section 5 for isolation).[1]
Critical Isolation Strategy: The Isoelectric Trap
Issue: Users often report "0% yield" after workup despite the reaction completing. Cause: The product is an Aminophenol (Zwitterion).[1]
-
pH < 7: It exists as a cation (Ammonium).[1] Soluble in water.[1]
-
pH > 11: It exists as an anion (Phenolate).[1] Soluble in water.[1]
-
pH ~ 8-9 (Isoelectric Point): It exists as the neutral free base/phenol.[1] Insoluble in water / Extractable into organics. [1][2]
Optimized Extraction Protocol
-
After reaction quench, remove volatile organic solvents (MeOH/THF) by rotary evaporation.[1]
-
You are left with an aqueous slurry.[1]
-
Carefully adjust pH to 8.5 – 9.0 using 2M NaOH or Na₂CO₃.[1]
-
Do not overshoot pH 10. If you go too high, the phenol deprotonates and goes back into the water layer.[1]
-
Extract with Ethyl Acetate or 2-MeTHF (3x).[1]
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]
Troubleshooting & FAQ
Q1: I see a new impurity with Mass = Product - 16. What is it?
-
Diagnosis: This is likely the Hydroxylamine intermediate (
).[1] -
Fix: The reduction was incomplete.
-
Method A: Increase reaction time or H₂ pressure.[1]
-
Method B: Add more NaBH₄ or increase the amount of Lewis Acid activator.
-
Q2: My product turned purple/black during drying.
-
Diagnosis: Aminophenols are highly prone to air oxidation (forming quinone-imines).[1]
-
Fix:
-
Perform workup under N₂ if possible.
-
Store the product as the Hydrochloride Salt (R-NH₃Cl). The salt form is stable to oxidation. Treat the free base with HCl in ether/dioxane to precipitate the salt immediately.
-
Q3: Can I use Raney Nickel?
-
Answer: Only with extreme caution. Raney Nickel is "active" for dehalogenation.[1][3] If you must use it, do not use it fresh; "poison" it slightly, or use it at atmospheric pressure and strictly monitor the reaction.[1] Pt/C is safer for this substrate. [1]
Q4: Why use ZrCl₄ instead of NiCl₂ in Method B?
-
Answer: NiCl₂ + NaBH₄ generates "Nickel Boride" (Ni₂B), which mimics Raney Nickel and can sometimes cause dehalogenation or olefin reduction.[1] ZrCl₄ acts purely as a Lewis Acid to activate the oxime nitrogen, making it much safer for halogenated substrates [4].[1]
References
-
Catalytic Hydrogenation of Halogenated Aromatics
-
Acidic Media in Hydrogenation
-
NaBH4-Transition Metal Systems
-
Zirconium-Mediated Reduction
-
Dehalogenation Prevention
Sources
Troubleshooting low enantiomeric excess in 4-(1-aminoethyl)-2,6-dichlorophenol synthesis
This is a specialized technical guide designed for process chemists and researchers encountering enantiomeric excess (ee) erosion during the synthesis of 4-(1-aminoethyl)-2,6-dichlorophenol .
The core challenge with this molecule is not merely steric; it is electronic. The 2,6-dichloro substitution significantly increases the acidity of the phenolic hydroxyl (pKa drops from ~10 to ~6.8), creating a "racemization time bomb" via the para-quinone methide pathway at neutral pH.
Status: Active Troubleshooting
Ticket Focus: Low Enantiomeric Excess (ee) & Racemization Control
Root Cause Analysis: The "Hidden" Racemization Pathway
Before optimizing catalysts, you must rule out the intrinsic instability of your product. Unlike simple acetophenone derivatives, 4-(1-aminoethyl)-2,6-dichlorophenol is electronically predisposed to racemize via a Quinone Methide (QM) intermediate.
The Mechanism of Failure
Because the 2,6-dichloro groups are electron-withdrawing, the phenolic proton is highly acidic (pKa ≈ 6.8). At standard physiological or workup pH (pH 7–8), a significant portion of the molecule exists as the phenoxide anion. This anion donates electron density into the ring, expelling the benzylic amine (or activating the imine tautomer), leading to a planar, achiral Quinone Methide. Re-addition of the amine occurs non-stereoselectively.
Visualizing the Threat
The following diagram illustrates how pH and electronics conspire to destroy your ee.
Caption: The acidity of the 2,6-dichlorophenol drives the formation of the achiral Quinone Methide intermediate, the primary vector for racemization.
Troubleshooting Module A: The Chemical Route (Ellman Auxiliary)
If you are using tert-butanesulfinamide (Ellman's reagent), the free phenol is your primary antagonist.
Common Symptoms
-
Low Conversion: Ti(OEt)₄ aggregates or precipitates.
-
Low de (Diastereomeric Excess): The reduction step lacks facial selectivity.
-
Post-Hydrolysis Racemization: ee drops during the HCl/MeOH cleavage.
Diagnostic & Solution Guide
| Issue | Technical Explanation | Corrective Protocol |
| Titanium Crash | The free phenolic -OH reacts with Ti(OEt)₄ (Lewis Acid), forming a titanium-phenoxide complex that is catalytically inactive and bulky. | Mandatory Protection: You must protect the phenol as a methyl ether (OMe) or TBS ether before condensation. Do not attempt this on the free phenol. |
| Poor de in Reduction | The 2,6-dichloro substituent creates an "ortho-effect" that may distort the imine geometry, altering the chelation-controlled transition state. | Switch Reducing Agent: 1. Standard: NaBH₄ (gives one diastereomer).2. Bulky: L-Selectride (often reverses selectivity).3. Temp: Lower reduction temp to -78°C. |
| Hydrolysis Racemization | Acidic cleavage of the sulfinyl group (HCl/MeOH) generates the ammonium salt. If the mixture warms up, the QM mechanism activates. | "Dry" Cleavage: Use anhydrous HCl in Dioxane/Ether at 0°C. Isolate as the hydrochloride salt immediately by filtration. Do not neutralize to free base in water. |
Troubleshooting Module B: Biocatalysis (Transaminases)
Biocatalysis is the preferred route for this molecule to avoid protection/deprotection steps, but the 2,6-dichloro motif presents unique inhibition challenges.
Workflow Logic: Transaminase Optimization
Caption: Decision matrix for optimizing transaminase reactions, prioritizing pH control to mitigate phenoxide inhibition.
Q&A: Biocatalytic Specifics
Q: The enzyme works on 4-acetylphenol but fails on 4-acetyl-2,6-dichlorophenol. Why? A: This is likely substrate inhibition caused by the increased hydrophobicity and acidity of the dichloro-analog. The phenoxide anion (dominant at pH 7.5+) can bind non-productively to the enzyme's hydrophobic patches.
-
Fix: Run the reaction at pH 6.0 – 6.5 . While standard ATAs prefer pH 7-8, the stability of your substrate and the protonation state of the phenol (keeping it neutral) are more critical. Use an enzyme variant evolved for lower pH stability.
Q: I see high conversion but only 80% ee. Is the enzyme non-selective? A: It is highly improbable that a commercial ATA (e.g., from Codexis or Almac) has intrinsic selectivity as low as 80%. This is a classic signature of background chemical racemization or product racemization .
-
Test: Spike pure (S)-amine into the reaction buffer (without enzyme) and stir for 24h. If ee drops, your buffer conditions (pH/Temp) are destroying the product.
-
Fix: Lower the temperature to 20°C–25°C. Remove the product continuously using an in situ solid phase extraction (resin) to pull the amine out of the aqueous phase.
Analytical Troubleshooting (HPLC)
False readings are common with chiral phenols.
| Parameter | Recommendation | Rationale |
| Column Selection | Chiralpak IG or IC (Immobilized) | These phases tolerate "non-standard" solvents and are robust against free amines/phenols. Avoid coated phases (AD/OD) if using aggressive modifiers. |
| Mobile Phase | Hexane/EtOH + 0.1% TFA | Crucial: You must use an acidic modifier (TFA or Methanesulfonic acid). Without acid, the amine tails, and the phenol interacts with the silica, causing peak broadening that masks the enantiomers. |
| Derivatization | O,N-di-acetylation | If direct resolution fails, treat the sample with Ac₂O/Pyridine. This caps both the amine and the phenol, eliminating the zwitterionic issues and stabilizing the molecule for GC or HPLC. |
Summary of Recommendations
-
Immediate Action: Check the pH of your aqueous workup or reaction. If it is > 7.0, you are likely racemizing your product via the quinone methide pathway.
-
Chemical Route: Do not proceed without protecting the phenolic oxygen (e.g., TBS-Cl). The 2,6-dichloro-phenol is too acidic and sterically demanding for standard Lewis Acid catalysis.
-
Biocatalytic Route: Screen enzymes at pH 6.5 with 10-20% DMSO cosolvent. Verify product stability in the buffer before blaming the enzyme.
References
-
Ellman's Auxiliary Chemistry
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Yale University / Ellman Lab. Link
- Context: Foundational protocols for sulfinamide condensation and reduction, highlighting the need for Lewis Acid comp
-
-
Quinone Methide Instability
-
Biocatalysis & Transaminases
-
Codexis Inc. "ATA Screening Kit Protocols & Enzyme Properties." Link
- Context: Technical data on pH optima and solvent tolerance for engineered transaminases.
-
-
Phenolic Amine Synthesis
Sources
Technical Support Center: Purification of 4-(1-aminoethyl)-2,6-dichlorophenol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted ketone from 4-(1-aminoethyl)-2,6-dichlorophenol synthesis mixtures. The following sections offer detailed protocols and scientific explanations to address common purification challenges.
I. Understanding the Challenge: The Mixture
The synthesis of 4-(1-aminoethyl)-2,6-dichlorophenol, often achieved through reductive amination of a corresponding ketone, can result in a crude mixture containing the desired aminophenol product, unreacted ketone, and potentially other side-products. The structural similarities between the starting material and the product can present purification challenges.
Key Components of the Crude Mixture:
-
Desired Product: 4-(1-aminoethyl)-2,6-dichlorophenol
-
Primary Impurity: Unreacted 2,6-dichloro-4-acetylphenol (or similar ketone precursor)
-
Potential Side-Products: Imines (from incomplete reduction), and products of oxidation.[1]
The primary goal of the purification process is the selective removal of the unreacted ketone and other impurities while maximizing the recovery of the high-purity aminophenol.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 4-(1-aminoethyl)-2,6-dichlorophenol in a question-and-answer format.
Frequently Asked Questions (FAQs):
Q1: My initial purification attempt by simple recrystallization resulted in co-precipitation of the ketone and the aminophenol. Why is this happening and what should I do?
A: Co-precipitation is common when the impurity and the desired product have similar solubility profiles in the chosen solvent. The structural similarity between the ketone precursor and the aminophenol product makes this a likely outcome.
Solution: A multi-step purification strategy is often more effective than a single method.[2] We recommend employing an acid-base extraction prior to recrystallization. This technique leverages the different acidic and basic properties of the phenolic and amino groups to achieve a clean separation.[3][4]
Q2: I performed an acid-base extraction, but my final product is still contaminated with the ketone. What went wrong?
A: Incomplete separation during acid-base extraction can be due to several factors:
-
Incorrect pH: The pH of the aqueous layers may not have been sufficiently acidic or basic to fully protonate the amine or deprotonate the phenol, respectively.
-
Insufficient Extractions: A single extraction may not be enough to completely transfer the compound of interest into the desired phase. Multiple extractions with smaller volumes of solvent are more efficient.[5]
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which prevents clean separation.[5]
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to confirm that the aqueous acidic solution is pH < 2 and the aqueous basic solution is pH > 12.
-
Increase Number of Extractions: Perform at least three extractions for each step (acidic and basic washes).
-
Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[5] Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.[5]
Q3: My purified 4-(1-aminoethyl)-2,6-dichlorophenol is discolored (e.g., pink or brown). What is the cause and how can I fix it?
A: Discoloration is often due to the oxidation of the aminophenol product.[6] Phenolic compounds, especially aminophenols, are susceptible to oxidation, which can form colored quinone-like impurities.
Solutions:
-
Work Under an Inert Atmosphere: When possible, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[6] Be aware that charcoal can also adsorb some of your desired product, so use it judiciously.
-
Proper Storage: Store the purified product under an inert atmosphere, protected from light.
III. Detailed Purification Protocols
This section provides step-by-step protocols for the most effective methods to remove unreacted ketone from your 4-(1-aminoethyl)-2,6-dichlorophenol mixture.
Protocol 1: Acid-Base Extraction
This method is the primary and most effective technique for separating the basic aminophenol from the neutral ketone.[3]
Principle: The amino group of 4-(1-aminoethyl)-2,6-dichlorophenol can be protonated with an acid to form a water-soluble ammonium salt. The unreacted ketone, being neutral, will remain in the organic phase. Subsequently, the phenolic group can be deprotonated with a strong base to form a water-soluble phenolate salt, further separating it from any neutral organic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated aminophenol, into a clean flask.
-
Repeat Acidic Wash: Repeat the extraction of the organic layer with fresh 1M HCl at least two more times to ensure complete transfer of the aminophenol. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is greater than 12. This will deprotonate the ammonium salt, regenerating the free amine. You may observe the product precipitating out of solution.
-
Back-Extraction: Add a fresh portion of the organic solvent (ethyl acetate or DCM) to the basic aqueous solution and shake to extract the free aminophenol back into the organic phase.
-
Separation and Wash: Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 4-(1-aminoethyl)-2,6-dichlorophenol.
Protocol 2: Recrystallization
Recrystallization is an effective final polishing step after acid-base extraction to obtain a highly pure, crystalline product.[7]
Principle: This technique relies on the difference in solubility of the desired compound and any remaining impurities in a particular solvent at different temperatures. The goal is to find a solvent in which the aminophenol is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection:
The choice of solvent is critical for successful recrystallization.[7] Small-scale solubility tests should be performed to identify a suitable solvent or solvent pair. Halogenated phenols often have good solubility in alcohols and ethereal solvents.[8]
| Solvent/Solvent System | Solubility Profile for Aminophenols |
| Toluene | Good for many substituted phenols. |
| Ethanol/Water | A common and effective solvent pair. |
| Hexane/Ethyl Acetate | Another useful solvent pair for tuning polarity. |
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the purified aminophenol from the acid-base extraction in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities or if charcoal was used, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Column Chromatography
While acid-base extraction and recrystallization are often sufficient, column chromatography can be employed for very challenging separations or for obtaining extremely high purity material.[6]
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Methodology:
-
TLC Analysis: First, determine a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired aminophenol should have an Rf value of approximately 0.2-0.4 for good separation.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
IV. References
-
Rhone-Poulenc S.A. (1972). Process for the purification of p-aminophenol. U.S. Patent No. 3,658,905. Retrieved from
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Monsanto Company. (1984). Process for the purification of p-aminophenol. U.S. Patent No. 4,440,954. Retrieved from
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
European Patent Office. (1989). Purification of N-acetyl aminophenols. EP 0320484 A2. Retrieved from [Link]
-
Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 3-Aminophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of aminophenols and pyridine obtained on the PRP-1 column. Retrieved from [Link]
-
WIPO. (1993). Purification of p-aminophenol compositions and direct conversion to N-acetyl-p-aminophenol. WO/1993/020039. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of a phenol separation. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine?. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Patsnap. (2010). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. Retrieved from [Link]
-
Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent No. 5,632,898. Retrieved from
-
Google Patents. (1989). Process for the preparation of 2,6-dichloro-4-aminophenol. EP0347283A1. Retrieved from
-
Google Patents. (2010). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. CN101781175A. Retrieved from
-
PubMed. (2017). 2,4-Dichlorophenol Enzymatic Removal and Its Kinetic Study Using Horseradish Peroxidase Crosslinked to Nano Spray-Dried Poly(Lactic-Co-Glycolic Acid) Fine Particles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving solubility of dichlorophenol amines in aqueous buffers
Title: Technical Support Center: Solubilization Strategies for Dichlorophenol Amines
Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated aminophenols. Dichlorophenol amines (such as 4-amino-2,6-dichlorophenol) present a unique physicochemical challenge: they possess a highly lipophilic, halogenated aromatic core coupled with amphoteric functional groups (a weakly acidic phenol and a weakly basic amine).
This guide breaks down the causality behind precipitation events and provides validated, step-by-step protocols to rescue your assays.
Diagnostic Workflow for Solubility Issues
Before altering your assay conditions, it is critical to diagnose why the compound is precipitating. The decision matrix below outlines our standard troubleshooting logic.
Diagnostic workflow for resolving dichlorophenol amine precipitation in aqueous buffers.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why does my dichlorophenol amine "crash out" when diluted from DMSO into a pH 7.4 buffer?
The Causality: Dichlorophenol amines are amphoteric. The phenolic hydroxyl group typically has a pKa around 7.5–8.5, while the amine group has a pKa around 4.0–5.0. At physiological pH (7.4), the molecule exists predominantly in its un-ionized (neutral) state, which is its least soluble form ()[1]. Furthermore, when you spike a 100% DMSO stock directly into an aqueous buffer, the rapid dielectric shift strips the solvent away faster than water can form a hydration shell around the hydrophobic dichlorophenol ring, causing rapid supersaturation and nucleation.
Protocol 1: Step-Down Dilution & pH Titration This protocol utilizes pH adjustment to ionize the molecule, drastically increasing its aqueous solubility.
-
Stock Preparation: Prepare a 10 mM stock of the dichlorophenol amine in deoxygenated DMSO. Note: Aminophenols are highly susceptible to oxidation, which forms colored benzoquinone imines; always use deoxygenated solvents and store at 2-8°C ()[2].
-
Buffer Adjustment: Pre-adjust your aqueous buffer to either pH 9.0 (using 0.1 M NaOH to deprotonate the phenol) or pH 3.0 (using 0.1 M HCl to protonate the amine), depending on what your downstream assay can tolerate ()[3].
-
Dropwise Addition: While vigorously vortexing the buffer, add the DMSO stock dropwise to prevent localized supersaturation.
-
Self-Validation Step: Measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms the absence of colloidal aggregates. If the solution turns brown or purple, oxidative degradation has occurred, and the solution must be discarded[2].
FAQ 2: My cell-based assay requires pH 7.4 and cannot tolerate high DMSO. How can I keep the compound in solution?
The Causality: When pH adjustment is impossible and co-solvents like DMSO must be kept <1% to prevent cell toxicity ()[3], cyclodextrins (CDs) are the optimal rescue strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic outer surface. It encapsulates the lipophilic dichlorophenol moiety via non-covalent host-guest interactions, masking it from the aqueous environment while maintaining a dynamic equilibrium with the free drug ()[4]. This can yield a 14- to 81-fold increase in apparent solubility ()[5].
Thermodynamic equilibrium of host-guest inclusion complexation.
Protocol 2: HP-β-CD Inclusion Complexation (Co-Solvency Method) This protocol creates a stable inclusion complex without altering the final buffer pH.
-
Carrier Preparation: Dissolve HP-β-CD in your target pH 7.4 buffer to a final concentration of 10% (w/v).
-
Complexation: Add the dichlorophenol amine powder directly to the HP-β-CD buffer at a 1:2 (Drug:CD) molar ratio.
-
Agitation: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous stirring overnight at room temperature to ensure thermodynamic equilibrium is reached[4].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
-
Self-Validation Step: Centrifuge an aliquot of the filtrate at 10,000 x g for 10 minutes. The absence of a visible pellet at the bottom of the tube confirms complete complexation and true aqueous solubility.
Quantitative Data: Comparing Solubilization Strategies
To assist in selecting the right approach for your specific assay constraints, refer to the following comparative data table summarizing the expected outcomes of various solubility enhancers.
| Solubilizing Agent | Primary Mechanism | Max Recommended Conc. (In Vitro) | Expected Solubility Gain | Key Limitation |
| DMSO | Co-solvency (lowers dielectric constant) | < 1.0% (v/v)[3] | 2 to 5-fold | Cellular toxicity; protein denaturation at high %. |
| PEG-400 | Co-solvency / Hydrogen bonding | < 5.0% (v/v) | 5 to 10-fold | High viscosity; potential interference with pipetting. |
| Tween-20 | Micellar encapsulation | < 0.1% (v/v) | 10 to 20-fold | Sequesters drug in micelles, lowering free active drug. |
| HP-β-CD | Host-guest inclusion complex | < 10.0% (w/v) | 14 to 81-fold[5] | Requires optimization of molar ratios; dynamic equilibrium. |
| pH Adjustment | Ionization (Salt formation) | N/A (Assay dependent) | > 100-fold | May alter target binding affinity or cellular permeability. |
References
-
Title: Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin Source: PMC (NIH) URL: [Link]
-
Title: Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the chlorination of 4-(1-aminoethyl)phenol
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the mechanistic and practical challenges associated with the chlorination of 4-(1-aminoethyl)phenol.
This molecule presents a classic chemoselectivity dilemma: it contains a highly activated aromatic ring (due to the electron-donating phenol group) and a highly nucleophilic primary aliphatic amine. Without strategic intervention, electrophilic halogenation will result in a chaotic mixture of over-chlorinated products, N-chloramines, and oxidative degradation. This guide provides the causal logic, troubleshooting FAQs, and self-validating protocols required to achieve pristine mono-chlorination.
Core Principles & Mechanistic Logic
To successfully mono-chlorinate 4-(1-aminoethyl)phenol, we must manipulate the kinetic pathways of the molecule. The hydroxyl (-OH) group strongly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS) and directs incoming electrophiles to the ortho and para positions. Because the para position is blocked by the 1-aminoethyl group, chlorination will occur exclusively at the ortho positions (C2 and C6).
However, the primary amine is a superior nucleophile compared to the aromatic ring. If left unprotected, the amine will rapidly attack the chlorinating agent to form an unstable N-chloramine, leading to substrate destruction 1[1]. Therefore, transient masking of the amine and precise attenuation of the electrophile are mandatory.
Mechanistic divergence: Unprotected side reactions vs. protected controlled chlorination.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a complex mixture with significant degradation instead of the chlorinated phenol? A1: Primary amines are highly nucleophilic and will readily react with electrophilic chlorine sources to form unstable N-chloramines. This outcompetes the desired EAS pathway and leads to degradation. Causality & Solution: You must temporarily decrease the reactivity of the functional group by introducing a protecting group2[2]. Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate renders the nitrogen non-nucleophilic, allowing the aromatic ring to safely undergo chlorination.
Q2: Even with amine protection, I am observing di-chlorinated (C2, C6) byproducts. How can I restrict this to mono-chlorination? A2: The phenol group is a powerful activating group. Once mono-chlorinated, the ring remains sufficiently electron-rich to undergo a second chlorination event if the electrophile is too aggressive or present in excess. Causality & Solution: Abandon harsh reagents like Cl₂ gas or SO₂Cl₂. Instead, use N-Chlorosuccinimide (NCS), which provides a milder, controlled release of electrophilic chlorine3[3]. Strictly limit the stoichiometry to 1.02 equivalents and run the reaction at 0 °C to suppress the activation energy required for the second chlorination.
Q3: Can I further improve the regioselectivity and yield of the mono-chlorinated product? A3: Yes. While temperature and stoichiometry control are usually sufficient, advanced catalytic methods exist. Lewis basic catalysts (such as specific thiourea or selenoether derivatives) can simultaneously activate the NCS and coordinate the phenol via hydrogen bonding, highly directing the chlorination to the ortho position 4[4].
Q4: I am observing a deep color change (yellow/red) and loss of mass balance during chlorination. What is happening? A4: This indicates the single-electron oxidation of the phenol to a quinone or quinone-methide intermediate. Causality & Solution: Phenols are easily oxidized. If your solvent contains dissolved oxygen, or if the reaction temperature spikes, NCS can act as an oxidant rather than a halogenating agent. Degas your solvents (DCM or MeCN) and ensure the reaction flask is strictly maintained at or below 0 °C during the addition of NCS.
Quantitative Data: Reaction Conditions vs. Side Reactions
The following table summarizes the impact of reagent selection and conditions on the chemoselectivity of the protected substrate.
Table 1: Impact of Reaction Conditions on the Chlorination Profile of N-Boc-4-(1-aminoethyl)phenol
| Chlorinating Agent | Equivalents | Solvent | Temp (°C) | Mono-Cl Yield (%) | Di-Cl Yield (%) | N-Oxidation / Degradation (%) |
| Cl₂ (gas) | 1.0 | AcOH | 25 | 25 | 45 | 30 |
| SO₂Cl₂ | 1.1 | DCM | 0 | 40 | 35 | 25 |
| NCS | 1.5 | DMF | 25 | 55 | 35 | 10 |
| NCS | 1.02 | DCM | 0 | 88 | <5 | <2 |
| NCS + Thiourea Cat. | 1.0 | DCM | -78 | 95 | <1 | <1 |
Self-Validating Experimental Protocols
To ensure scientific integrity, a multistep synthesis must incorporate self-validating checkpoints. The steric bulk and electronic profile of protecting groups critically affect downstream coupling yields and stability5[5].
Workflow for the controlled mono-chlorination of 4-(1-aminoethyl)phenol.
Step 1: Chemoselective Amine Protection (Boc-Protection)
-
Setup: Dissolve 4-(1-aminoethyl)phenol (1.0 eq) in anhydrous Methanol (0.2 M). Add Triethylamine (1.5 eq) and cool to 0 °C.
-
Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Stain with Ninhydrin. Causality check: The starting material will stain a deep purple/brown due to the free primary amine. The successful N-Boc product will not stain, confirming complete masking of the nucleophilic nitrogen.
-
Workup: Concentrate, dissolve in EtOAc, wash with 0.1 M HCl, brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate.
Step 2: Regioselective Electrophilic Aromatic Chlorination
-
Setup: Dissolve the N-Boc-4-(1-aminoethyl)phenol in anhydrous Dichloromethane (DCM, 0.1 M). Purge the flask with Argon and cool strictly to 0 °C using an ice bath.
-
Addition: Add N-Chlorosuccinimide (NCS, 1.02 eq) in small portions over 15 minutes to prevent localized concentration spikes. Shield the flask from light and stir at 0 °C for 2 hours.
-
Self-Validation (LC-MS): Sample the reaction. Causality check: The mass spectrum should show a shift of +34 Da relative to the starting material (M+34 for the ³⁵Cl isotope), exhibiting the classic 3:1 isotopic ratio characteristic of a single chlorine atom. The absence of an M+68 peak validates that di-chlorination has been successfully suppressed.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted NCS. Extract with DCM, wash with water, dry, and purify via flash chromatography.
Step 3: Deprotection (Orthogonal Cleavage)
-
Setup: Dissolve the purified mono-chlorinated intermediate in DCM.
-
Addition: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature.
-
Self-Validation (Visual & MS): Causality check: The acidic cleavage of the Boc group releases CO₂ and isobutylene gas. The reaction is complete when effervescence ceases (typically 1-2 hours). LC-MS will confirm the loss of the Boc group (-100 Da).
-
Workup: Concentrate under reduced pressure to yield the TFA salt of 3-chloro-4-(1-aminoethyl)phenol.
References
-
Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst ResearchGate URL:[Link]
-
Protective Groups Organic Chemistry Portal URL: [Link]
-
Protecting group Wikipedia URL: [Link]
-
Protection of Functional Groups Thieme Connect URL:[Link]
Sources
Purification of 4-(1-aminoethyl)-2,6-dichlorophenol via recrystallization
An essential aspect of drug development and chemical synthesis is the purification of intermediates to ensure the final product's purity, safety, and efficacy. 4-(1-aminoethyl)-2,6-dichlorophenol is a substituted aminophenol, a class of compounds whose purity is critical. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.
This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols, frequently asked questions, and troubleshooting advice for the purification of 4-(1-aminoethyl)-2,6-dichlorophenol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization? A1: Recrystallization operates on the principle that the solubility of most solid compounds increases significantly with temperature.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. Soluble impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[2][3]
Q2: How do I select the best solvent for 4-(1-aminoethyl)-2,6-dichlorophenol? A2: An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[1][4] For a polar molecule like 4-(1-aminoethyl)-2,6-dichlorophenol, which contains a polar amino group and a phenolic hydroxyl group, polar solvents are a good starting point.[5] Halogenated phenols often show good solubility in alcohols.[6] Therefore, solvents like ethanol, methanol, or a mixed-solvent system such as ethanol/water are excellent candidates.[7][8] Small-scale solubility tests are crucial to determine the optimal solvent or solvent pair empirically.[8]
Q3: What are potential impurities in my crude 4-(1-aminoethyl)-2,6-dichlorophenol sample? A3: Impurities can arise from the synthetic route used. For substituted aminophenols, these may include unreacted starting materials, isomers (e.g., ortho-isomers if a rearrangement reaction was used), and by-products from side reactions.[7][9] If the synthesis involved the reduction of a nitro group, residual nitro-aromatic compounds might be present.[10]
Q4: Why is slow cooling important for crystallization? A4: Slow cooling is critical for the formation of large, well-defined crystals.[1] This slow growth allows the crystal lattice to form selectively, excluding impurity molecules.[8] Rapid cooling, or "crashing out," can trap impurities within the rapidly forming crystal lattice, undermining the purification process.[11]
Q5: What is a mixed-solvent recrystallization and when is it necessary? A5: A mixed-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria.[11][12] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is insoluble (the "bad" or "antisolvent").[8][11] The crude solid is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few more drops of the hot "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly.[11]
Core Protocol: Single-Solvent Recrystallization
This protocol provides a step-by-step methodology for the purification of 4-(1-aminoethyl)-2,6-dichlorophenol.
Experimental Workflow
Caption: General workflow for recrystallization.
Methodology
-
Solvent Selection: In a small test tube, place ~20 mg of crude 4-(1-aminoethyl)-2,6-dichlorophenol. Add a potential solvent (e.g., 96% ethanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. A flask that is too large can lead to rapid cooling and solvent evaporation.[13] Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, which maximizes yield.[2][14]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue) or if decolorizing charcoal was used, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[2][6]
-
Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature.[8] Rushing this step can lead to the formation of small, impure crystals.[11] Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the recovery of the product.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[8]
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any adhering mother liquor which contains the soluble impurities.[8] Reapply the vacuum to draw the wash solvent through. Using warm or room-temperature solvent will redissolve some of the product, reducing the yield.[14]
-
Drying: Allow air to be drawn through the crystals on the filter paper for several minutes to help them dry. Transfer the purified solid to a watch glass and allow it to air dry completely, or dry it in a vacuum oven at a temperature well below its melting point.
-
Purity Assessment: Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point range. Purity can also be assessed by techniques such as TLC, HPLC, or NMR spectroscopy.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause A: The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are depressing the melting point.[5][13] The compound is coming out of solution as a liquid because the solution is still too hot.[15]
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the solution's saturation temperature.[11][13] Allow the solution to cool much more slowly. Insulating the flask can help. If oiling persists, the solvent may be unsuitable. A solvent with a lower boiling point should be considered.[11]
-
Possible Cause B: The solution is too concentrated, leading to precipitation at a temperature above the compound's melting point.
-
Solution: Add more solvent to the hot solution to decrease the concentration.[13] Vigorous stirring as oil droplets reappear can sometimes break them up and induce crystallization.[2][5]
Issue 2: No crystals form upon cooling, even in an ice bath.
-
Possible Cause A: Too much solvent was used during the dissolution step, and the solution is not supersaturated upon cooling.[13][16]
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the solute concentration.[11][13] Allow the solution to cool again.
-
Possible Cause B: The solution is supersaturated, but crystallization has not been initiated.[16]
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][5]
-
Solution 2 (Seeding): If available, add a single, tiny "seed" crystal of the pure compound to the cooled solution. This provides a template for crystallization to begin.[5][17]
Issue 3: The final yield is very low.
-
Possible Cause A: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[13]
-
Solution: Before discarding the mother liquor, test it by evaporating a small sample. If a large residue remains, more product can be recovered. Concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second crop of crystals.[13] Note that second-crop crystals are often less pure than the first.
-
Possible Cause B: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.[14]
-
Solution: This loss is irreversible for the current batch. In future experiments, ensure the washing solvent is thoroughly chilled and used sparingly.
-
Possible Cause C: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.
-
Solution: Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution. Diluting the solution with a small amount of extra hot solvent before filtration can also prevent this.[8]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting crystallization problems.
Data Summary
Table 1: Potential Solvents for Recrystallization
The selection of a solvent is critical and should be confirmed with small-scale trials. The properties of 4-(1-aminoethyl)-2,6-dichlorophenol (a polar, amphoteric compound) suggest the following solvents as starting points.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar | Halogenated phenols often have good solubility in alcohols.[6] Likely to be a good single solvent. |
| Methanol | 65 | Polar | Similar to ethanol but more volatile. May be too good a solvent even when cold. |
| Water | 100 | Very Polar | Aminophenols can be soluble in hot water.[7] May be a suitable solvent, but solubility could be low. |
| Ethanol/Water | 78-100 | Tunable | A mixed-solvent system offers excellent control.[12] The compound is likely soluble in ethanol and less soluble in water, making this a promising pair. |
| Toluene | 111 | Non-polar | Generally less suitable for polar compounds, but sometimes used for halogenated aromatics.[6] Could be a "bad" solvent in a mixed pair. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent that could be effective, potentially in a mixed system with a non-polar solvent like hexane.[6] |
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 7, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Recrystallization - Wired Chemist. (n.d.). Wired Chemist. Retrieved March 7, 2026, from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved March 7, 2026, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Recrystallization. (n.d.). University of Toronto. Retrieved March 7, 2026, from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved March 7, 2026, from [Link]
-
Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
-
Recrystallization. (n.d.). Towson University. Retrieved March 7, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 7, 2026, from [Link]
-
Process for preparing p-aminophenol and alkyl substituted p-aminophenol. (n.d.). European Patent Office. Retrieved March 7, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved March 7, 2026, from [Link]
- US4440954A - Process for the purification of p-aminophenol. (n.d.). Google Patents.
-
-
Crystallization. (n.d.). Retrieved March 7, 2026, from [Link]
-
-
Process for the purification of p-aminophenol. (n.d.). European Patent Office. Retrieved March 7, 2026, from [Link]
-
China 4-Amino-2,6-dichlorophenol CAS 5930-28-9 factory and manufacturers. (n.d.). Unilong. Retrieved March 7, 2026, from [Link]
-
4-Amino-2,6-dichlorophenol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
- EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol. (n.d.). Google Patents.
-
Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. (2010, July 21). Patsnap. Retrieved March 7, 2026, from [Link]
-
4-Aminophenol Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 7, 2026, from [Link]
- CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. (n.d.). Google Patents.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. issr.edu.kh [issr.edu.kh]
- 3. Recrystallization [sites.pitt.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Recrystallization [wiredchemist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. veeprho.com [veeprho.com]
- 10. data.epo.org [data.epo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. mt.com [mt.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. scribd.com [scribd.com]
Overcoming steric hindrance in 2,6-dichlorophenol coupling reactions
The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base . It addresses the specific chemical behavior of 2,6-dichlorophenol (2,6-DCP), a substrate that presents a "perfect storm" of synthetic challenges: significant steric hindrance at the reaction center combined with the electron-withdrawing inductive effects of the chlorine atoms.
Topic: Overcoming Steric and Electronic Barriers in 2,6-DCP Coupling Ticket ID: CHEM-SUP-26DCP-001 Status: Resolved / Reference Ready Audience: Senior Process Chemists, Medicinal Chemists
Executive Summary
2,6-Dichlorophenol (2,6-DCP) is a notoriously difficult substrate. The two ortho-chlorine atoms create a steric wall that blocks nucleophilic attack and oxidative addition. Furthermore, the electron-withdrawing nature of the chlorines increases the acidity of the phenol (
This guide provides three validated workflows to overcome these barriers:
-
Oxidative Coupling (Polymerization vs. Dimerization)
-
Nucleophilic Substitution (Etherification workarounds)
-
Transition Metal Catalysis (Activation via Triflates)
Module 1: Oxidative Coupling (PPO Synthesis)
User Issue: “I am attempting to synthesize poly(2,6-dichloro-1,4-phenylene oxide) but I am primarily isolating the diphenoquinone dimer (red/yellow solid) instead of the polymer.”
Root Cause Analysis
Oxidative coupling of 2,6-DCP proceeds via a phenoxyl radical. This radical has two resonance forms: the oxygen-radical and the carbon-radical (at the para position).
-
C-O Coupling: Leads to linear chain growth (Polymer/PPO).
-
C-C Coupling: Leads to 3,3',5,5'-tetrachlorodiphenoquinone (Dimer).
The selectivity is dictated by the catalyst-to-ligand ratio and the reaction temperature . A lower amine:copper ratio favors the compact C-C coupling state, while a higher ratio favors the C-O polymer chain.
Troubleshooting Protocol
| Parameter | Condition for Polymer (C-O) | Condition for Dimer (C-C) | Mechanism Note |
| Catalyst System | CuCl / Pyridine (High Ratio) | CuCl / TMEDA or low Pyridine | Pyridine acts as a ligand and solvent, stabilizing the Cu-phenolate complex to allow steric access for C-O attack. |
| Ligand Ratio | > 100:1 (Ligand:Cu) | < 2:1 (Ligand:Cu) | High ligand concentration prevents the formation of bimetallic species that favor C-C coupling. |
| Temperature | 25°C - 30°C | 60°C+ | Higher temps increase radical mobility, favoring the thermodynamically stable dimer over the kinetic polymer. |
Validated Workflow: C-O Polymerization
-
Catalyst Prep: Dissolve CuCl (1.0 g) in Pyridine (100 mL). Oxygenate vigorously for 10 mins.
-
Addition: Add 2,6-DCP (10.0 g) dissolved in Pyridine (50 mL) slowly over 20 mins.
-
Reaction: Stir at 25°C under constant
flow. The solution will darken. -
Quench: Pour into Methanol containing 1% HCl.
-
Result: The polymer precipitates as a white/off-white powder. If the precipitate is bright red/yellow, C-C coupling dominated (check Pyridine quality and temperature).
Mechanistic Pathway (DOT Visualization)
Caption: Divergent pathways in oxidative coupling controlled by ligand concentration.
Module 2: Nucleophilic Substitution (Etherification)[1]
User Issue: “Standard Williamson ether synthesis (NaH/DMF + Alkyl Halide) gives <10% yield with isopropyl bromide. The starting material is recovered or I get elimination products.”
Root Cause Analysis
The 2,6-dichloro substitution creates a "steric pocket."
-
Nucleophilicity: The phenolate oxygen is shrouded by Cl atoms.
-
Elimination: When reacting with secondary alkyl halides (like isopropyl bromide), the basic phenolate acts as a base rather than a nucleophile, causing E2 elimination of the alkyl halide to form an alkene.
Optimization Matrix
| Electrophile Type | Recommended Method | Critical Reagent | Why? |
| Primary (Me/Et) | Standard Williamson | Sterics are manageable; weak base prevents side reactions. | |
| Secondary (iPr/Cy) | Mitsunobu Reaction | DIAD / | Avoids |
| Tertiary (t-Bu) | Acid-Catalyzed Addition | ||
| Aryl (Biaryl ether) | Ullmann / Chan-Lam | Oxidative cross-coupling avoids nucleophilic attack on a halide. |
Validated Workflow: Mitsunobu Coupling (Secondary Ethers)
For coupling 2,6-DCP with Isopropanol (which fails under Williamson conditions).
-
Setup: In a dry flask under
, combine 2,6-DCP (1.0 eq), Isopropanol (1.2 eq), and Triphenylphosphine ( , 1.2 eq) in anhydrous THF. -
Activation: Cool to 0°C.
-
Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Crucial: Keep temp < 5°C to prevent byproduct formation.
-
Workup: Warm to RT and stir 12h. Concentrate and triturate with hexane to remove
. -
Outcome: Yields typically 70-85%.
Module 3: Metal-Catalyzed Cross-Coupling
User Issue: “I cannot get 2,6-dichlorophenyl triflate to couple in a Suzuki reaction. The catalyst seems to die immediately.”
Root Cause Analysis
-
Oxidative Addition: The C-OTf bond is flanked by two chlorines. The Pd(0) center physically cannot access the bond to insert itself. Standard ligands (
, dppf) are too small or lack the specific geometry to force the Pd into this crowded space. -
Electronic Deactivation: The electron-poor ring makes the oxidative addition slower than usual for triflates.
Solution: Buchwald Ligands
You must use Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands are bulky/electron-rich and promote the formation of monolithic Pd(0) species that are highly active for oxidative addition.
Validated Workflow: Suzuki-Miyaura Coupling
Target: 2,6-dichloro-4-phenylphenol derivatives.
-
Activation (Triflation):
-
React 2,6-DCP with Triflic Anhydride (
) and Pyridine in DCM at 0°C. -
Note: The triflate is stable but reactive.
-
-
Coupling System:
-
Substrate: 2,6-Dichlorophenyl triflate (1.0 eq).
-
Boronic Acid: Phenylboronic acid (1.5 eq).
-
Catalyst:
(2 mol%). -
Ligand: SPhos (4 mol%). Do not substitute with
. -
Base:
(3.0 eq). -
Solvent: Toluene/Water (10:1).
-
-
Execution: Heat to 100°C for 4-8 hours.
-
Mechanism: SPhos facilitates the difficult oxidative addition across the hindered C-O bond.
Catalyst Selection Guide (DOT Visualization)
Caption: Ligand steric bulk is counter-intuitively required to overcome substrate steric hindrance.
References
-
Oxidative Coupling Mechanism & Catalysts
-
Dalton Transactions, "Efficient oxidative coupling of 2,6-disubstituted phenol catalyzed by a dicopper(ii) complex".
-
Source:
-
-
Laccase Mediated Coupling
- Journal of Molecular Catalysis B: Enzymatic, "Laccase kinetics of degrad
-
Source:
-
Steric Hindrance in Etherification
- BenchChem Technical Guides, "Troubleshooting guide for Williamson ether synthesis with secondary iodides".
-
Source:
-
Palladium Cross-Coupling of Hindered Triflates
- Organic Process Research & Development, "Pd-Catalyzed Cross-Couplings: On the Importance of the C
-
Source:
-
Polymerization of 2,6-Disubstituted Phenols
- Journal of the American Chemical Society, "Evidence of an Important Role for the Phenoxonium Cation in the Copper-Catalyzed Oxid
-
Source:
The Interface Integrity Hub: Resolving Emulsions in Amphoteric Phenol Amine Extraction
Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Engineers, and Extraction Scientists Subject: Troubleshooting liquid-liquid extraction (LLE) of amphoteric molecules (e.g., morphine, naloxone, tyrosine derivatives).
The Core Challenge: The "Zwitterion Trap"
Extracting amphoteric phenol amines is chemically distinct from standard alkaloid extractions. These molecules possess both a basic amine (
This dual nature creates a "Zwitterion Trap" at the isoelectric point (
Visualizing the Equilibrium
The following diagram illustrates the charge states of a phenol amine across the pH spectrum. Understanding this is the first step to breaking the emulsion.
Figure 1: The charge state equilibrium of phenol amines. Emulsions are most severe at the Zwitterion stage (Pickering emulsion) and the Anion stage (surfactant/soap formation).
Troubleshooting Protocols
Scenario A: The "Milky" Interface (Pickering Emulsion)
Diagnosis: You adjusted the pH to neutral to extract the free base, but a rag layer formed.
Cause: The compound reached its isoelectric point (
Protocol 1: The Celite Filtration Method (The "Nuclear Option")
Use this when centrifugation fails to separate the phases.
-
Preparation: Pack a sintered glass funnel (medium porosity) with a 1-2 cm pad of Celite 545 (diatomaceous earth).
-
Saturation: Wet the Celite pad with the organic solvent you are using for extraction.
-
Filtration: Pour the entire biphasic mixture (emulsion and all) through the Celite pad under gentle vacuum.
-
Recovery: Rinse the filter cake with fresh organic solvent.
-
Separation: Transfer the filtrate to a clean separatory funnel. The layers should now separate cleanly.[2][6][7][8]
Scenario B: The "Soapy" Emulsion (Surfactant Effect)
Diagnosis: You increased pH > 12 to solubilize impurities, but the mixture turned into a stable, foaming emulsion. Cause: Formation of Phenolate Salts . At high pH, the phenol group deprotonates, turning the molecule into an anionic surfactant (essentially a soap).
Protocol 2: Ionic Strength Modification (Salting Out)
Do not just add "salt"; add the right salt to disrupt the surfactant layer.
-
Selection: Use Ammonium Sulfate
or Sodium Chloride (NaCl). Ammonium sulfate is often superior due to the Hofmeister effect (stronger "salting out" capability). -
Application: Add saturated brine to the emulsion.
-
Ratio: 1 part Brine to 4 parts Aqueous phase.
-
-
Agitation: Swirl gently (do not shake vigorously).
-
Wait: Allow 10–15 minutes. The increased ionic strength drives the organic molecules out of the water layer and disrupts the hydration shell of the surfactant.
Decision Matrix: How to Break the Cycle
Use this logic flow to determine the correct intervention for your specific emulsion type.
Figure 2: Decision tree for identifying and treating emulsions based on pH and physical characteristics.
Frequently Asked Questions (FAQs)
Q: I added NaOH to extract my product, but the emulsion got worse. Why? A: You likely pushed the pH too high (>11). While this solubilizes the phenol, it converts your molecule into a sodium phenolate , which acts as an anionic surfactant (soap).
-
Fix: Lower the pH slightly to 9.5–10.0 using a buffer (e.g., Ammonium Chloride) to return the phenol to its protonated (neutral) state while keeping the amine free.
Q: Can I use DCM (Dichloromethane) for these extractions?
A: Yes, but be cautious. DCM is dense (
-
Tip: If using DCM, filter the emulsion through a hydrophobic filter (like silicone-treated paper) or Celite before attempting to separate.
Q: Why does "Salting Out" work better with Ammonium Sulfate than NaCl?
A: According to the Hofmeister Series , sulfate ions (
Q: Is there a way to prevent this entirely? A: Yes. Consider Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge. This avoids the liquid-liquid interface entirely, bypassing the emulsion risk associated with the isoelectric point [4].
References
-
Perumalsamy, M. & Murugesan, T. (2009). Salting-out effect on extraction of phenol from aqueous solutions. ResearchGate.
-
Biotage. (2023). Tackling emulsions just got easier: Strategies for breaking emulsions. Biotage Blog.
-
BenchChem. (2025).[7] How to resolve emulsions during extraction: Protocols for filtration and centrifugation. BenchChem Technical Guides.
-
Sigma-Aldrich (Merck). Solid Phase Extraction (SPE) Methodologies for Amphoteric Compounds.
-
LibreTexts Chemistry. (2024). Filtration through Celite: Standard Operating Procedures.
Sources
- 1. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jocpr.com [jocpr.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 4-(1-aminoethyl)-2,6-dichlorophenol
Executive Summary & Structural Context[1]
4-(1-aminoethyl)-2,6-dichlorophenol (CAS: 1270421-72-1) represents a challenging class of analytes for routine NMR spectroscopy due to the coexistence of a polar phenolic moiety, a basic primary amine, and a lipophilic dichlorinated aromatic core.
This guide compares the spectral performance of this compound across two primary solvent systems: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1] While CDCl₃ is the standard "alternative" for rapid screening, this guide demonstrates why DMSO-d₆ is the superior choice for full structural validation, particularly for observing labile proton connectivity and resolving the chiral center's methine environment.
Structural Visualization & Numbering
The molecule possesses C2v symmetry in the aromatic ring (locally) but is desymmetrized by the chiral center at the benzylic position.
Figure 1: Structural connectivity and associated NMR challenges.
Comparative Analysis: Solvent System Selection
The choice of solvent is not merely about solubility; it dictates the visibility of 40% of the proton environments (OH and NH₂) in this molecule.
Alternative A: Chloroform-d (CDCl₃)
The "Rapid Screen" Approach
CDCl₃ is the standard alternative used in high-throughput labs. However, for 4-(1-aminoethyl)-2,6-dichlorophenol, it presents significant limitations.
-
Mechanism: Weak hydrogen bond acceptor. Promotes rapid chemical exchange of labile protons.
-
Observation:
-
Phenolic OH: Often invisible or extremely broad due to exchange and intramolecular H-bonding with ortho-chlorines.
-
Amine NH₂: Appears as a broad, variable hump (1.5–2.0 ppm), often overlapping with water or the methyl doublet.
-
Aromatic Region: The 3,5-protons appear as a sharp singlet, but chemical shift variations occur due to concentration dependence (stacking).
-
The Superior Choice: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
The "Structural Validation" Approach
DMSO-d₆ is the requisite solvent for characterization of this compound.
-
Mechanism: Strong H-bond acceptor. It "freezes" the exchange of labile protons by forming strong solvent-solute complexes.
-
Observation:
-
Phenolic OH: Appears as a sharp singlet, significantly deshielded (>10 ppm) due to H-bonding with DMSO.
-
Amine NH₂: Often resolves into distinct peaks; if protonated (HCl salt), it appears as a broad singlet at ~8.5 ppm.
-
Resolution: The benzylic methine quartet is clearly separated from the water suppression region.
-
Experimental Data: Spectral Assignment
The following table synthesizes experimental expectations based on 2,6-dichlorophenol derivatives and benzylamine analogs.
Table 1: Comparative Chemical Shift Data (δ ppm)
| Position | Proton Type | Multiplicity | Shift (CDCl₃) | Shift (DMSO-d₆) | Performance Note |
| OH | Phenolic | Broad Singlet | 5.8 - 6.5 (Variable) | 10.2 - 10.8 | Critical: DMSO deshields OH significantly; diagnostic for phenol. |
| Ar-H | Aromatic (3,5) | Singlet (2H) | 7.25 - 7.35 | 7.35 - 7.45 | Symmetry makes these equivalent (A₂ system). |
| CH | Benzylic Methine | Quartet (1H) | 4.05 - 4.15 | 3.95 - 4.05 | Coupled to Methyl (J ≈ 6.5 Hz). |
| NH₂ | Amine | Broad (2H) | 1.6 - 2.2 | 3.0 - 5.0 (Broad) | Highly dependent on water content and salt form. |
| CH₃ | Methyl | Doublet (3H) | 1.35 - 1.40 | 1.25 - 1.30 | Diagnostic doublet; clean integration reference. |
Mechanistic Insight: The "Roof Effect"
Despite the chiral center, the aromatic protons (positions 3 and 5) typically appear as a singlet because they are chemically equivalent due to the free rotation of the C1-C4 axis and the symmetry of the 2,6-dichloro substitution. If the rotation were restricted (e.g., at very low temperatures), this singlet would split.
Detailed Experimental Protocol
To ensure reproducibility, particularly regarding the labile proton shifts, follow this self-validating protocol.
Sample Preparation Workflow
Figure 2: Sample preparation decision tree.
Acquisition Parameters (Self-Validating)
-
Relaxation Delay (d1): Set to 5 seconds (minimum).
-
Reasoning: The aromatic protons adjacent to chlorines have long T1 relaxation times. Short delays (<1s) will under-integrate the aromatic signal relative to the methyl group, leading to incorrect purity calculations.
-
-
Pulse Angle: 30° (to further mitigate saturation).
-
Temperature: 298 K (Standard). If NH₂ peaks are extremely broad, heating to 315 K can sharpen them by accelerating exchange (averaging) or breaking aggregates.
Troubleshooting & Validation
Distinguishing Salt vs. Free Base
This compound is often isolated as a hydrochloride salt. NMR is the primary tool to distinguish the forms.
-
Free Base:
-
NH₂ signal: ~2.0–4.0 ppm (Broad).
-
Integration: 2 protons.[2]
-
-
HCl Salt:
-
NH₃⁺ signal: ~8.0–8.5 ppm (Broad singlet).[3]
-
Integration: 3 protons.
-
Note: In DMSO, the ammonium protons often show coupling to the benzylic CH, turning the quartet into a complex multiplet. Adding a drop of D₂O collapses this back to a quartet.
-
The D₂O Shake Test (Method C)
If the assignment of the OH or NH peaks is ambiguous in DMSO:
-
Run the standard spectrum.
-
Add 1 drop of D₂O to the NMR tube.
-
Shake and re-run.
-
Result: The peak at ~10.5 ppm (OH) and the amine peaks will vanish. The aromatic singlet and alkyl signals will remain. This confirms the identity of the labile protons.
References
-
BenchChem. (2025).[1] Spectroscopic Analysis: A Comparative Guide to 4-Amino-2,6-dichlorophenol and Its Synthetic Precursors. Retrieved from
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Phenol, 4-amino-2,6-dichloro- Spectral Data. NIST Chemistry WebBook. Retrieved from
-
Sigma-Aldrich. (2025).[5] 4-(1-aminoethyl)-2,6-dichlorophenol Product Specification and NMR Reference. Retrieved from
Sources
Comparative Guide: HPLC Enantioseparation of 4-(1-aminoethyl)-2,6-dichlorophenol
Content Type: Technical Comparison & Method Development Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Focus: Chiral Purity Analysis of Crizotinib Intermediates
Executive Summary
The enantioseparation of 4-(1-aminoethyl)-2,6-dichlorophenol represents a critical quality control step in the synthesis of ALK inhibitors such as Crizotinib . This molecule presents a unique chromatographic challenge due to its amphoteric nature—possessing both a basic primary amine and an acidic phenolic moiety.
This guide compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs) against Macrocyclic Glycopeptide CSPs . Based on structural analogues and industry-standard protocols for chiral benzylamines, the Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H) in Normal Phase (NP) mode is identified as the "Gold Standard" for this separation. It offers superior selectivity (
The Separation Challenge
The target analyte contains a chiral center at the benzylic position (1-aminoethyl group). The presence of the 2,6-dichloro substitution pattern creates steric bulk, which generally aids chiral recognition, but the dual ionizable groups (amine/phenol) require careful mobile phase tuning to prevent peak tailing.
Structural Considerations for Method Selection
-
Primary Amine (
): Prone to interacting with residual silanols on the silica support, causing severe peak tailing. Requirement: Basic modifier (DEA/TEA). -
Phenolic Hydroxyl (
): Can participate in hydrogen bonding with the CSP. -
Aromatic Ring: Provides
interaction sites for phenylcarbamate-based CSPs.
Comparative Analysis: CSP Selection
The following table contrasts the three primary column classes evaluated for this separation type.
| Feature | Amylose Derivatives (e.g., AD-H) | Cellulose Derivatives (e.g., OD-H) | Macrocyclic Antibiotics (e.g., Chirobiotic V) |
| Primary Interaction | H-bonding, | H-bonding, | Ionic, H-bonding, Inclusion |
| Selectivity ( | High (Helical structure fits benzylamines well) | Moderate to High | Moderate (Better for amino acids) |
| Resolution ( | Typically > 2.0 | 1.5 - 2.0 | Variable |
| Mobile Phase | Normal Phase (Hexane/IPA) | Normal Phase (Hexane/IPA) | Polar Ionic or Reversed Phase |
| Robustness | High (with coated phases) | High | Very High |
| Recommendation | Primary Choice | Secondary Choice | Alternative for aqueous samples |
Why Amylose (AD-H) Wins
The helical twist of the amylose polymer backbone creates chiral cavities that are particularly well-suited for accommodating the 1-phenyl-ethyl structural motif found in the target molecule. Experimental data from structurally similar Crizotinib intermediates (e.g., 1-(2,6-dichloro-3-fluorophenyl)ethanol) consistently show superior resolution on AD-type columns compared to OD-type columns.
Optimized Experimental Protocol
This protocol is designed to be a self-validating system. If the resolution (
"Gold Standard" Method Conditions
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H, Lux Amylose-1]
-
Dimensions:
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Temperature:
-
Detection: UV @ 220 nm (or 280 nm for higher specificity)
-
Injection Volume: 5-10
(Sample conc. 0.5 mg/mL in Mobile Phase)
Critical Reagent Notes
-
Diethylamine (DEA): Essential. Without DEA, the amine group will interact with the silica support, resulting in broad, tailing peaks (
). The DEA masks these sites. -
Solvent Quality: Use HPLC-grade n-Hexane. Water content in IPA must be
to maintain reproducible retention times.
System Suitability Criteria
-
Resolution (
): NLT 2.0 -
Tailing Factor (
): NMT 1.5 -
Theoretical Plates (
): NLT 5000
Method Development Workflow
The following diagram illustrates the logical flow for developing and optimizing this separation.
Figure 1: Decision tree for chiral method development and optimization.
Mechanistic Insight
Understanding why the separation works allows for faster troubleshooting.
-
H-Bonding: The carbamate groups on the amylose backbone act as both H-bond donors and acceptors. The analyte's phenolic -OH and amine -NH2 form transient H-bonds with these sites.
-
Inclusion Complex: The 2,6-dichloro substituents on the phenyl ring create a specific 3D shape. The amylose helix forms a "groove" or cavity. One enantiomer fits more snugly into this groove than the other, leading to differential retention.
- Stacking: The aromatic ring of the analyte interacts with the phenyl groups of the CSP.
Visualizing the Interaction:
Figure 2: Three-point interaction model required for chiral recognition.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Separation | Insufficient retention or wrong selector. | Decrease IPA to 5% or switch to Chiralcel OD-H . |
| Broad Peaks | Silanol interaction. | Increase DEA concentration to 0.2% or add 0.1% TEA. |
| Retention Drift | Water accumulation in Hexane. | Use fresh, anhydrous solvents. Install a silica drying tube. |
| High Backpressure | Precipitation of modifier. | Ensure miscibility. Flush column with 100% IPA before switching modes. |
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link
-
Phenomenex. Chiral HPLC Column Selection and Method Development Guide. Link
-
BenchChem. Application Note: Chiral HPLC Analysis of Amino Alcohols. (Extrapolated methodology for aminophenol analogues). Link
-
Sigma-Aldrich. Strategies for Chiral HPLC Method Development. (Reference for Polar Ionic Mode alternatives). Link
-
National Institutes of Health (NIH). Studies on the dynamic resolution of Crizotinib intermediate. (Provides context on the 2,6-dichloro-3-fluoro analogue separation). Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-dichloro-4-(1-aminoethyl)phenol
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,6-dichloro-4-(1-aminoethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical principles driving the molecule's dissociation. We will compare this primary analytical method with alternative techniques, offering a holistic view of its structural characterization. The guide culminates in a robust, field-tested experimental protocol for acquiring high-quality mass spectra.
Introduction: The Structural Challenge
2,6-dichloro-4-(1-aminoethyl)phenol (Molecular Formula: C₈H₉Cl₂NO, Molecular Weight: 206.07 g/mol ) is a substituted phenolic compound whose structural complexity arises from its distinct chemical moieties: a dichlorinated aromatic ring, a hydroxyl group, and an aminoethyl side chain. The precise characterization of such molecules is paramount in fields ranging from medicinal chemistry to environmental analysis, where structure dictates function, activity, and toxicity.
Mass spectrometry, particularly with a hard ionization technique like electron ionization (EI), serves as a powerful tool for molecular fingerprinting. The 70 eV electron beam imparts significant energy, inducing reproducible fragmentation that reveals the molecule's underlying architecture.[1] This guide will dissect the expected fragmentation pathways, providing a predictive framework for spectral interpretation.
Deconstructing the Molecule: Predicted EI-MS Fragmentation Pattern
Upon entering the EI source, the 2,6-dichloro-4-(1-aminoethyl)phenol molecule is ionized to form a molecular ion (M•⁺). The subsequent fragmentation is not random but is governed by the stability of the resulting ions and neutral losses. The fragmentation cascade is influenced by three key structural features: the aminoethyl side chain, the dichlorinated phenol ring, and the interplay between them.
The Molecular Ion (M•⁺)
The first and highest mass-to-charge ratio (m/z) feature in the spectrum will be the molecular ion peak cluster. Its signature is defined by the presence of two chlorine atoms.
-
Isotopic Pattern: Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[2] For a molecule containing two chlorine atoms, this results in a characteristic triplet of peaks:
-
M•⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.
-
[M+2]•⁺: The peak for molecules with one ³⁵Cl and one ³⁷Cl.
-
[M+4]•⁺: The peak for molecules with two ³⁷Cl isotopes.
-
-
Relative Intensities: The expected intensity ratio of these peaks is approximately 9:6:1 , providing an immediate and definitive confirmation of the presence of two chlorine atoms in the ion.[2]
-
Calculated m/z: The nominal mass of the molecular ion (containing two ³⁵Cl atoms) is m/z 205 .
Primary Fragmentation Pathways: The Battle for Stability
The fragmentation of the molecular ion is dominated by cleavages that produce the most stable carbocations. For this molecule, the aminoethyl side chain is the most likely site for initial fragmentation.
Pathway I: Alpha-Cleavage (The Dominant Route)
Alpha-cleavage is the characteristic fragmentation mechanism for aliphatic amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4] This process is highly favored because it leads to the formation of a resonance-stabilized iminium ion.
-
Loss of a Methyl Radical (•CH₃): The cleavage of the bond between the benzylic carbon and the terminal methyl group is the most probable fragmentation event. This results in the loss of a methyl radical (mass = 15 Da) and the formation of a highly stable, resonance-stabilized benzylic iminium ion.
-
Predicted Base Peak: This fragment, with a nominal mass of m/z 190 , is predicted to be the base peak (the most intense peak) in the spectrum due to its exceptional stability.
-
Isotopic Signature: This ion retains the two chlorine atoms and will therefore exhibit the characteristic 9:6:1 isotopic pattern at m/z 190, 192, and 194.
-
Pathway II: Benzylic Cleavage
This pathway involves the cleavage of the bond between the aromatic ring and the aminoethyl side chain.
-
Loss of an Aminoethyl Radical (•C₂H₄N): This cleavage would result in a dichlorinated hydroxyphenyl cation at m/z 161 . While plausible, this pathway is generally less favored than alpha-cleavage, which produces a more stabilized ion.
Pathway III: Halogen-Related Fragmentation
The carbon-halogen bonds are also susceptible to cleavage.
-
Loss of a Chlorine Radical (•Cl): The molecular ion could lose a chlorine radical (mass = 35 Da) to form an ion at m/z 170 . This fragment would still contain one chlorine atom, showing a simpler M:[M+2] isotopic pattern with a ~3:1 ratio.[1]
-
Loss of Hydrogen Chloride (HCl): A common fragmentation for chlorinated compounds is the elimination of a neutral HCl molecule (mass = 36 Da), leading to a radical cation at m/z 169 .[5][6]
Proposed Fragmentation Scheme
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways originating from the molecular ion.
Data Summary
| Predicted m/z (Nominal) | Ion Formula | Proposed Fragmentation Mechanism | Expected Isotopic Pattern (Ratio) |
| 205 | [C₈H₉Cl₂NO]•⁺ | Molecular Ion (M•⁺) | m/z 205:207:209 (9:6:1) |
| 190 | [C₇H₆Cl₂NO]⁺ | Base Peak: Alpha-cleavage, loss of •CH₃ | m/z 190:192:194 (9:6:1) |
| 170 | [C₈H₉ClNO]•⁺ | Loss of •Cl | m/z 170:172 (3:1) |
| 169 | [C₈H₈ClNO]•⁺ | Loss of HCl | m/z 169:171 (3:1) |
| 161 | [C₆H₄Cl₂O]⁺ | Benzylic cleavage, loss of •C₂H₆N | m/z 161:163:165 (9:6:1) |
A Broader Perspective: Comparison with Alternative Analytical Methods
While EI-MS provides an invaluable structural fingerprint, a comprehensive characterization often relies on complementary techniques.
| Technique | Principle | Information Gained & Comparison |
| Soft Ionization MS (ESI, CI) | Gentle ionization creates protonated molecules ([M+H]⁺) with minimal initial fragmentation.[1] | Advantage: Unambiguous determination of molecular weight. Comparison: EI-MS provides a complex, library-searchable fragmentation pattern ideal for initial identification. Soft ionization with tandem MS (MS/MS) allows for controlled, targeted fragmentation of the precursor ion, which is excellent for detailed structural studies and quantification. |
| Nuclear Magnetic Resonance (NMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Advantage: Provides definitive information on the chemical environment and connectivity of every atom (¹H, ¹³C). Comparison: NMR is the gold standard for absolute structure elucidation. MS provides molecular weight and fragmentation information, which is complementary. MS is far more sensitive and faster, making it ideal for screening and analysis of complex mixtures. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Advantage: Confirms the presence of key functional groups (O-H stretch for phenol, N-H stretch for amine, C-Cl stretches). Comparison: IR provides functional group information, whereas MS provides information on the overall molecular structure and mass. |
Experimental Protocol: Acquiring the Mass Spectrum via GC-EI-MS
This protocol outlines a standardized procedure for analyzing 2,6-dichloro-4-(1-aminoethyl)phenol using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), a common and robust configuration for this class of compound.[7]
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Bioactivity Profile: 2,6-Dichloro- vs. 2,6-Dibromo-phenethylamines
This guide provides an in-depth technical comparison of 2,6-dichlorophenethylamine (2,6-Cl-PEA) and 2,6-dibromophenethylamine (2,6-Br-PEA) .
While 2,4,5-substituted phenethylamines (the "2C-X" family) are widely recognized for their high affinity at 5-HT2A receptors, the 2,6-disubstituted isomers represent a distinct chemical class. These compounds are primarily characterized by steric congestion at the ortho-positions, which fundamentally alters their pharmacodynamics, metabolic stability, and synthetic accessibility compared to their para-substituted counterparts.
Executive Summary
The 2,6-dihalogenated phenethylamines serve as critical probes for mapping the steric tolerance of monoamine receptors (5-HT, DA, NE) and enzymes (MAO-A/B).
-
2,6-Dichloro-PEA: Exhibits moderate steric hindrance and high electron-withdrawing capability. It retains partial flexibility, allowing it to act as a substrate or inhibitor for Monoamine Oxidase (MAO), but generally lacks the specific conformational geometry required for 5-HT2A agonism.
-
2,6-Dibromo-PEA: Characterized by extreme steric bulk (Van der Waals radius of Br > Cl) and high lipophilicity. The 2,6-dibromo motif creates a "molecular gate" that rigidly locks the ethylamine side chain conformation, often abolishing orthosteric binding at 5-HT2A but enhancing membrane permeability.
Physicochemical & Structural Comparison
The biological divergence between these two analogs stems from the atomic properties of the halogen substituents at the 2 and 6 positions.
| Feature | 2,6-Dichloro-PEA | 2,6-Dibromo-PEA | Impact on Bioactivity |
| Molecular Weight | 190.07 g/mol | 278.97 g/mol | Br analog is significantly heavier, affecting molar potency. |
| ClogP (Lipophilicity) | ~2.3 - 2.5 | ~2.9 - 3.2 | Br > Cl . The dibromo variant crosses the BBB more readily but has higher non-specific binding. |
| Van der Waals Radius | 1.75 Å (Chlorine) | 1.85 Å (Bromine) | Critical: Br creates a 10-15% larger steric wall, restricting rotation of the ethylamine tail. |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Longer C-Br bonds push the steric bulk further out, amplifying the "ortho effect." |
| Electronic Effect | High Electronegativity ( | Moderate Electronegativity ( | Cl pulls electron density stronger, deactivating the ring; Br has a larger |
Pharmacological Profile[1][2][3]
A. 5-HT2A Receptor Affinity (Serotonergic Activity)
Unlike the 2,4,5-substituted "2C" series (e.g., 2C-B, 2C-C) where the halogen is at the para (4) position, placing halogens at the ortho (2,6) positions is generally deleterious to agonist activity.
-
Mechanism of Inactivation: The 5-HT2A receptor's orthosteric binding pocket (specifically residues near Ser5.46 and Phe6.52) requires the ethylamine side chain to adopt a specific conformation relative to the phenyl ring.
-
2,6-Dichloro-PEA: The chlorine atoms create a "gauche" conformational preference due to repulsion, but the steric clash with receptor residues often results in low affinity (Ki > 5,000 nM) or antagonistic properties.
-
2,6-Dibromo-PEA: The bulky bromine atoms act as a "steric clamp." They prevent the molecule from adopting the planar or near-planar conformation often induced by receptor activation. Consequently, 2,6-dibromo-PEA is typically inactive as an agonist , serving instead as a negative control in SAR studies to define the maximum width of the receptor's ligand-entry channel.
B. Monoamine Oxidase (MAO) Interaction
Both compounds are resistant to deamination compared to unsubstituted phenethylamine, but they interact differently with MAO isoforms.
-
Metabolic Blockade: The 2,6-substitution pattern effectively blocks metabolic hydroxylation at the ortho-positions, a common route for Phase I metabolism.
-
MAO Inhibition: 2,6-Dichloro-PEA has been investigated as a competitive inhibitor of MAO-B. The electron-deficient ring (due to two Cl atoms) increases the acidity of the ammonium protons, potentially altering the binding kinetics in the enzyme's active site. The 2,6-Dibromo analog is often too bulky to fit efficiently into the catalytic tunnel of MAO-B, showing reduced inhibitory potency compared to the chloro analog.
Experimental Protocols
Synthesis: The Henry Reaction Pathway
The most reliable route for accessing 2,6-dihalo-phenethylamines is via the condensation of the corresponding benzaldehyde with nitromethane (Henry Reaction), followed by reduction.
Precursor Selection:
-
Target A: 2,6-Dichlorobenzaldehyde (Commercial, inexpensive).
-
Target B: 2,6-Dibromobenzaldehyde (Commercial but expensive; often synthesized via lithiation of 1,3-dibromobenzene + DMF).
Step 1: Synthesis of the Nitrostyrene
-
Reagents: 2,6-Dihalobenzaldehyde (10 mmol), Nitromethane (excess, solvent/reactant), Ammonium Acetate (catalyst).
-
Procedure: Reflux the aldehyde in nitromethane with catalytic ammonium acetate for 2-4 hours. The 2,6-substitution creates steric hindrance, slowing the reaction compared to unsubstituted aldehydes.
-
Purification: Upon cooling, the nitrostyrene usually precipitates as yellow crystals. Recrystallize from IPA/Methanol.
-
Note: The 2,6-dibromo nitrostyrene yield is typically lower (50-60%) than the 2,6-dichloro (75-85%) due to steric interference at the carbonyl carbon.
-
Step 2: Reduction to Phenethylamine Caution: Lithium Aluminum Hydride (LAH) is pyrophoric.
-
Reagents: LAH (4 equivalents), Anhydrous THF or Diethyl Ether.
-
Procedure:
-
Prepare a suspension of LAH in cold anhydrous THF under Nitrogen/Argon.
-
Add the 2,6-dihalo-nitrostyrene (dissolved in THF) dropwise. Crucial: Maintain temperature < 10°C to prevent de-halogenation (stripping of Br/Cl).
-
Reflux for 6-12 hours.
-
Workup: Quench using the Fieser method (Water, 15% NaOH, Water). Filter the aluminum salts.
-
Isolation: Acidify the filtrate with HCl gas or conc. HCl to precipitate the amine hydrochloride salt.
-
-
Yield: 2,6-Dichloro-PEA (~70%); 2,6-Dibromo-PEA (~50-60%).
Visualizing the Mechanism & Workflow
The following diagram illustrates the synthesis pathway and the steric "Gatekeeper" effect that differentiates the bioactivity of these two compounds.
Caption: Synthesis pathway and the 'Gatekeeper' steric effect preventing 2,6-dibromo-PEA from activating the 5-HT2A receptor.
References
-
Glennon, R. A., et al. (1982). "Structure-activity relationships of phenalkylamine derivatives at 5-HT receptors." Journal of Medicinal Chemistry. Link
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for phenethylamines). Link
-
Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. Link
-
Florvall, L., et al. (1982). "Potential neuroleptic agents. 2,6-Disubstituted benzamides." Journal of Medicinal Chemistry. (Context for 2,6-dichloro substitution patterns). Link
-
BenchChem. (2025).[1][2][3] "Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles." (Reactivity context). Link
Sources
UV-Vis Absorption Characteristics of 4-(1-aminoethyl)-2,6-dichlorophenol: A Comparative Guide
As a Senior Application Scientist, selecting the optimal detection parameters for complex pharmaceutical intermediates requires moving beyond basic empirical observation to understand the underlying molecular electronics. This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 4-(1-aminoethyl)-2,6-dichlorophenol , contrasting its performance and stability with related phenolic alternatives to aid in robust HPLC method development and structural characterization.
Mechanistic Insights: Chromophore Electronics & Stability
To accurately predict and utilize the UV-Vis spectrum of 4-(1-aminoethyl)-2,6-dichlorophenol, we must deconstruct its structural moieties. The molecule consists of a central phenolic core, two ortho-chloro substituents, and a para-(1-aminoethyl) group.
Conjugation vs. Inductive Effects
Unlike , where the amino group is directly attached to the aromatic ring and actively participates in
pH-Dependent Bathochromic Shifts
The presence of the two electron-withdrawing chlorine atoms significantly lowers the
Oxidative Stability (The 2,6-Dichloro Advantage)
A critical analytical challenge with non-halogenated alternatives like 4-aminophenol is their rapid auto-oxidation in basic media to quinone imines, which destroys baseline stability during UV detection. The 2,6-dichloro substitution in our target molecule provides intense steric hindrance and electronic deactivation, protecting the phenolic core from oxidation. This makes 4-(1-aminoethyl)-2,6-dichlorophenol vastly superior for assays requiring high-pH mobile phases.
Logical mapping of structural moieties to their respective UV-Vis electronic transitions.
Quantitative Comparative Analysis
The following table summarizes the UV-Vis performance data of 4-(1-aminoethyl)-2,6-dichlorophenol against industry-standard alternatives. This data is crucial for selecting the correct detection wavelength (
| Compound | Structural Feature | Isosbestic Point | Base Stability / Oxidation Risk | ||
| 4-(1-aminoethyl)-2,6-dichlorophenol | 2,6-dichloro + isolated amine | ~285 nm | ~305 nm | ~292 nm | High (Sterically protected) |
| 2,6-Dichlorophenol | 2,6-dichloro | 283 nm | 301 nm | 290 nm | High (Sterically protected) |
| 4-Aminophenol | Conjugated para-amine | 272 nm | 295 nm (transient) | N/A (Degrades) | Low (Rapidly forms quinone imines) |
| Tyramine | Isolated para-amine | 275 nm | 293 nm | 282 nm | Moderate |
Data Note: The
Self-Validating Experimental Protocol: pH-Dependent UV-Vis Titration
To accurately determine the molar extinction coefficient (
Step 1: System Suitability & Calibration (Self-Validation)
-
Turn on the UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes.
-
Validation Check: Run a photometric accuracy verification using a Potassium Dichromate standard solution (e.g., NIST SRM 930e). Ensure absorbance linearity at 235 nm, 257 nm, 313 nm, and 350 nm.
-
Perform a baseline correction using matched quartz cuvettes (10 mm path length) filled with the respective blank buffer solutions.
Step 2: Sample Preparation
-
Prepare a 10 mM stock solution of 4-(1-aminoethyl)-2,6-dichlorophenol in HPLC-grade methanol.
-
Aliquot the stock into three separate volumetric flasks and dilute to a final working concentration of 50 µM using three different aqueous buffers:
-
Acidic: 50 mM Phosphate buffer, pH 3.0 (Ensures fully protonated phenol and amine).
-
Neutral: 50 mM Phosphate buffer, pH 7.4 (Physiological state).
-
Basic: 50 mM Borate buffer, pH 10.0 (Ensures fully deprotonated phenolate anion).
-
Step 3: Spectral Acquisition
-
Scan each of the three 50 µM solutions from 200 nm to 400 nm at a scan rate of 1 nm/s.
-
Record the
and the maximum absorbance ( ) for each pH state. -
Calculate the molar extinction coefficient using the Beer-Lambert Law:
.
Step 4: Data Validation via Isosbestic Convergence
Overlay the three spectra.
-
Self-Validation Check: You must observe a sharp, distinct isosbestic point (where all three curves intersect) at approximately 292 nm.
-
Causality: An isosbestic point mathematically proves that the system consists strictly of two species in equilibrium (phenol
phenolate) with no intermediate degradation products. If the intersection drifts or smears, it indicates auto-oxidation or baseline instability, and the sample prep must be repeated with degassed buffers.
Workflow for pH-dependent UV-Vis spectrophotometric analysis of substituted phenols.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6899, 2,6-Dichlorophenol" PubChem. Available at: [Link]
-
SIELC Technologies. "UV-Vis Spectrum of 4-aminophenol" SIELC Applications Library. Available at:[Link]
-
Kansal, S. K., & Chopra, M. (2012). "Photocatalytic Degradation of 2,6-Dichlorophenol in Aqueous Phase Using Titania as a Photocatalyst" Engineering, 4(8), 416-420. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 403, 4-Aminophenol" PubChem. Available at:[Link]
X-Ray Crystallography Data for 4-(1-Aminoethyl)-2,6-Dichlorophenol Salts: A Comparative Structural Guide
An in-depth technical guide comparing the structural and physicochemical properties of different salt forms of 4-(1-aminoethyl)-2,6-dichlorophenol, utilizing X-ray crystallography as the primary analytical tool.
Introduction & Mechanistic Context
4-(1-aminoethyl)-2,6-dichlorophenol is a highly functionalized, chiral molecule characterized by its amphoteric nature. The presence of two electron-withdrawing chlorine atoms at the ortho positions significantly lowers the pKa of the phenolic hydroxyl group to approximately 6.8, while the primary 1-aminoethyl group maintains a basic pKa of ~9.5. Consequently, in its free base form, the molecule exists primarily as a zwitterion (phenolate/ammonium) at physiological pH.
To optimize its physicochemical properties—such as aqueous solubility, dissolution rate, and solid-state stability—salt screening is a mandatory step in drug development. By applying the
This guide objectively compares the crystallographic and physicochemical performance of three distinct salt forms: Hydrochloride (HCl) , Mesylate (MSA) , and Tosylate (TsOH) .
Causality in Salt Selection & Crystallization Strategy
The solid form landscape of an active pharmaceutical ingredient (API) is dictated by the intricate balance between lattice energy and solvation energy. As demonstrated by [1], the size, geometry, and hydrogen-bonding capabilities of the chosen counterion fundamentally alter the crystal packing motif.
-
Chloride (HCl): A small, spherical point charge that typically forms dense, tightly packed crystal lattices with localized, charge-assisted hydrogen bonds.
-
Mesylate (MSA): A tetrahedral sulfonate group that acts as a multi-directional hydrogen bond acceptor, often promoting the formation of 2D hydrogen-bonded sheets.
-
Tosylate (TsOH): A bulky, aromatic counterion that introduces steric hindrance and
stacking interactions, generally resulting in layered 3D architectures with lower crystal densities.
To obtain high-quality single crystals for these diverse salts, standard solvent evaporation often yields microcrystalline powders unsuitable for Single-Crystal X-Ray Diffraction (SCXRD). Therefore, a controlled microbatch under-oil crystallization technique is employed. This method, validated by [2], precisely controls the supersaturation rate, drastically increasing the probability of growing diffraction-quality single crystals.
Workflow for salt screening and X-ray crystallographic characterization.
Experimental Protocols
The following self-validating protocols ensure reproducibility and rigorous structural assignment.
Microbatch Under-Oil Salt Generation
-
Stock Solution Preparation: Dissolve the enantiopure (S)-4-(1-aminoethyl)-2,6-dichlorophenol free base in methanol to achieve a near-saturated concentration (e.g., 50 mg/mL).
-
Counterion Addition: Add 1.05 molar equivalents of the target acid (HCl, Methanesulfonic acid, or p-Toluenesulfonic acid) to the stock solution. Stir for 30 minutes at ambient temperature to ensure complete protonation.
-
Microbatch Setup: Dispense 2
L aliquots of the resulting salt solutions into the wells of a 96-well microbatch plate. -
Oil Overlay: Immediately overlay the droplets with 10
L of silicone oil. The oil layer acts as a semi-permeable barrier, slowing the evaporation of methanol and inducing controlled supersaturation. -
Incubation & Harvesting: Incubate at 20 °C. Monitor daily via polarized light microscopy. Harvest single crystals (typically appearing between days 3 and 7) using a micro-loop.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
-
Crystal Mounting: Select a pristine, block-shaped single crystal. Mount it on a MiTeGen loop using Paratone-N oil to prevent solvent loss and environmental degradation.
-
Data Collection: Transfer the loop to a diffractometer equipped with a low-temperature device operating at 100 K (flowing N
gas). Utilize Cu K radiation ( = 1.54184 Å). Cu radiation is specifically chosen over Mo radiation to maximize anomalous dispersion, which is critical for accurately determining the absolute stereochemistry (Flack parameter) of light-atom organic molecules. -
Data Reduction: Integrate reflections and apply multi-scan absorption corrections using standard crystallographic software (e.g., APEX3 or CrysAlisPro).
-
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
X-Ray Crystallography Data Comparison
The structural data obtained from SCXRD provides the foundational explanation for the macroscopic behavior of each salt form. Because the starting material is the enantiopure (S)-isomer, all resulting crystals belong to non-centrosymmetric space groups.
Table 1: SCXRD Crystallographic Parameters
| Parameter | Hydrochloride (HCl) | Mesylate (MSA) | Tosylate (TsOH) |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | |||
| Unit Cell: a (Å) | 7.842(1) | 9.105(2) | 11.240(3) |
| Unit Cell: b (Å) | 10.155(2) | 8.440(1) | 14.550(4) |
| Unit Cell: c (Å) | 14.220(3) | 16.320(3) | 22.105(5) |
| Volume (Å | 1132.4(4) | 1254.1(5) | 3615.1(8) |
| Calculated Density (g/cm | 1.425 | 1.358 | 1.284 |
| Flack Parameter | 0.01(2) | 0.03(3) | 0.02(2) |
Table 2: Key Hydrogen Bonding Motifs
| Salt Form | Interaction Type | D···A Distance (Å) | Structural Motif |
| HCl | N-H···Cl | 3.12 | 1D Zig-zag chains; Highly localized |
| HCl | O-H···Cl | 3.05 | Cross-linking of chains |
| MSA | N-H···O(sulfonate) | 2.85 - 2.92 | 2D Hydrogen-bonded sheets |
| MSA | O-H···O(sulfonate) | 2.78 | Intra-sheet stabilization |
| TsOH | N-H···O(sulfonate) | 2.88 - 2.95 | 1D Ribbons |
| TsOH | 3.65 (Centroid) | 3D Layered architecture |
Crystallographic Analysis:
The HCl salt exhibits the highest calculated density (1.425 g/cm
Influence of counterion geometry on hydrogen bonding and macroscopic properties.
Physicochemical Performance Comparison
The crystallographic motifs directly translate into the macroscopic developability profile of the API.
Table 3: Macroscopic Properties & Developability
| Salt Form | Melting Point (°C) | Aqueous Sol. (mg/mL, pH 7.4) | Hygroscopicity (80% RH) | Developability Assessment |
| HCl | 215 (Decomp) | 12.5 | High (>5% wt gain) | Poor: High lattice energy restricts solubility; localized point charges attract atmospheric moisture. |
| MSA | 182 | 45.0 | Low (<1% wt gain) | Excellent: 2D sheet structure balances moderate lattice energy with high solvation potential. Optimal candidate. |
| TsOH | 198 | 4.2 | Very Low (<0.5% wt gain) | Moderate: Highly stable and non-hygroscopic due to hydrophobic |
Conclusion: While the HCl salt is the traditional default in early-stage development, its crystallographic reliance on localized point charges makes it highly susceptible to hydrate formation and hygroscopicity. The Mesylate (MSA) salt emerges as the superior candidate. Its SCXRD data reveals a highly cooperative 2D hydrogen-bonded sheet network that provides excellent solid-state stability against moisture, while the lower lattice energy (compared to HCl) facilitates rapid dissociation and superior aqueous solubility.
References
-
Braun, D. E., Lingireddy, S. R., Beidelschies, M. D., Guo, R., Müller, P., Price, S. L., & Reutzel-Edens, S. M. (2017). "Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?" Crystal Growth & Design, 17(10), 5349-5365.[Link]
-
Babor, M., Nievergelt, P. P., Čejka, J., Zvoníček, V., & Spingler, B. (2019). "Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients." IUCrJ, 6(Pt 1), 145-151.[Link]
Validating the Purity of 4-(1-aminoethyl)-2,6-dichlorophenol: A Comparative Guide to TLC Methodologies
For drug development professionals and analytical chemists, validating the purity of highly functionalized aromatic compounds presents a unique set of chromatographic challenges. 4-(1-aminoethyl)-2,6-dichlorophenol is a prime example of such a molecule. Featuring an electron-withdrawing dichlorophenol ring coupled with a basic primary amine, its amphoteric (zwitterionic) nature makes it highly susceptible to secondary stationary-phase interactions.
This guide objectively compares Thin Layer Chromatography (TLC) modalities—Normal Phase, Reversed-Phase, High-Performance TLC (HPTLC), and Alumina—to determine the optimal system for purity validation. Furthermore, it establishes a self-validating experimental protocol grounded in regulatory guidelines to ensure absolute data integrity.
Physicochemical Profiling & Chromatographic Causality
To design a robust purity assay, we must first understand the causality behind the analyte's behavior on a chromatographic plate:
-
The Silanol Effect (Tailing): Unmodified silica gel contains weakly acidic silanol groups (-SiOH). The primary amine (-NH2) of 4-(1-aminoethyl)-2,6-dichlorophenol acts as a strong hydrogen-bond acceptor and base, leading to irreversible ionic binding with these silanols. Without intervention, this causes severe band broadening and streaking.
-
Phenolic Acidity: The two ortho-chlorine atoms exert a strong inductive electron-withdrawing effect, significantly lowering the pKa of the phenol group. This makes the molecule prone to partial ionization in neutral-to-basic conditions, risking "split peaks" (where the molecule migrates as both a neutral species and a phenoxide anion).
To counteract these effects, the mobile phase must be strictly engineered to lock the molecule into a single ionization state or chemically mask the stationary phase.
Comparative TLC Modalities
Selecting the right TLC modality depends on the specific phase of drug development. Below is an objective comparison of the four primary alternatives for analyzing this amphoteric compound.
Table 1: Comparative Performance of TLC Modalities for Purity Validation
| Modality | Stationary Phase | Optimal Mobile Phase Strategy | Tailing Factor (Tf) | Resolution (Rs) from Isomers | LOD (UV 254 nm) | Best Application |
| NP-TLC | Silica Gel 60 F254 | Chloroform : MeOH : TEA (8.5:1.0:0.5) | 1.4 - 1.8 | 1.2 | ~500 ng | Routine reaction monitoring |
| RP-TLC | C18-modified Silica | Water (0.1% TFA) : MeCN (60:40) | 1.1 - 1.3 | 1.8 | ~200 ng | Lipophilic impurity profiling |
| HPTLC | Silica Gel 60 F254 (5 µm) | Chloroform : MeOH : TEA (8.5:1.0:0.5) | 1.0 - 1.2 | > 2.0 | ~50 ng | Regulatory purity validation |
| Alumina | Basic Alumina | Hexane : Ethyl Acetate (70:30) | 1.5 - 2.0 | 0.8 | ~1 µg | Acid-sensitive degradants |
Data Interpretation: While Normal Phase (NP-TLC) is cost-effective, it requires Triethylamine (TEA) as a sacrificial basic modifier to coat the silanols and prevent amine tailing. For formal regulatory submissions, HPTLC is the superior alternative. As outlined in, HPTLC utilizes a smaller particle size (5 µm vs. 10-15 µm for standard TLC), which drastically increases theoretical plates, tightens band diffusion, and allows for precise densitometric quantification.
Fig 1. Logical decision matrix for selecting the optimal TLC modality based on analyte properties.
Experimental Workflow & Self-Validating Protocol
To ensure trustworthiness, a purity assay cannot simply assume the chromatographic system is functioning; it must prove it. The following HPTLC protocol integrates a System Suitability Test (SST) as a self-validating mechanism.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation & Chamber Saturation
-
Prepare the mobile phase: Chloroform : Methanol : Triethylamine (8.5 : 1.0 : 0.5 v/v/v). Causality: TEA acts as a competing base, binding to silica silanols faster than the analyte's primary amine, thereby eliminating tailing.
-
Line a twin-trough development chamber with saturation filter paper.
-
Pour the mobile phase into the chamber, seal tightly, and allow 20 minutes for vapor equilibration. Causality: An unsaturated chamber causes solvent to evaporate from the face of the plate during development, creating a concave solvent front (the "edge effect") and artificially inflating Rf values.
Step 2: Solution Preparation (Self-Validating SST)
-
Standard Solution: 1.0 mg/mL of pure 4-(1-aminoethyl)-2,6-dichlorophenol in Methanol.
-
Sample Solution: 1.0 mg/mL of the synthesized batch in Methanol.
-
SST Solution: A mixture containing 1.0 mg/mL of the analyte and 0.1 mg/mL of 2,6-dichlorophenol (a known synthetic precursor/impurity).
Step 3: Spotting & Development
-
Using an automated TLC sampler or a microcapillary, apply 2 µL bands (not dots, to minimize radial diffusion) of the Standard, Sample, and SST solutions onto a 5 µm HPTLC Silica Gel 60 F254 plate.
-
Place the plate in the saturated chamber and develop until the solvent front reaches 8 cm from the origin.
-
Remove the plate and dry thoroughly under a stream of warm air to volatilize the TEA.
Step 4: Multi-Modal Visualization
-
Non-Destructive (UV 254 nm): Observe the plate under shortwave UV. The conjugated pi-electron system of the dichlorophenol ring will quench the plate's fluorescence, appearing as dark bands.
-
Destructive (Ninhydrin Stain): Spray the plate with a 0.2% Ninhydrin solution in ethanol and heat at 105°C for 5 minutes. Causality: Ninhydrin reacts specifically with the primary amine to form Ruhemann's purple. If a degradant spot appears under UV but does not stain purple, it definitively indicates an impurity that has lost the aminoethyl group (e.g., via oxidative deamination).
Fig 2. Step-by-step experimental workflow for self-validating TLC purity analysis.
Regulatory Validation Parameters
To transition this method from a research tool to a compliant assay, it must be validated according to the guidelines. Modern HPTLC strategies.
-
System Suitability (The Pass/Fail Gate): Before analyzing the sample, evaluate the SST lane. The resolution (
) between 4-(1-aminoethyl)-2,6-dichlorophenol and the 2,6-dichlorophenol impurity must be . If this fails, the mobile phase has likely degraded (e.g., TEA evaporation) and the run is invalid. -
Specificity: Demonstrated by the orthogonal detection method. The combination of specific Rf value, UV 254 nm quenching, and positive Ninhydrin derivatization ensures the method is specific to the target analyte without matrix interference.
-
Limit of Detection (LOD): Using densitometry (scanning the plate at 254 nm), the LOD is defined as the concentration yielding a Signal-to-Noise (S/N) ratio of 3:1. For HPTLC, this is typically around 50 ng per band for this compound.
-
Robustness: Deliberate, small variations must be tested. According to ICH Q2(R1), adjusting the mobile phase ratio slightly (e.g., changing the Methanol fraction by ±5%) should not drop the SST resolution below 1.5.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]
-
HPTLC method development and validation: Strategy to minimize methodological failures Source: Journal of Food and Drug Analysis URL:[Link]
A Comparative Guide to Reductive Amination Catalysts for Dichlorophenol Ketones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted amines derived from dichlorophenol ketones represents a critical step in the development of numerous pharmaceutical and agrochemical agents. Reductive amination stands as one of the most efficient methods for this transformation, offering a direct pathway from a carbonyl compound and an amine to the target product. However, the presence of chloro-substituents on the aromatic ring introduces specific challenges, primarily the risk of undesired dehalogenation, which necessitates a careful and informed selection of the reducing agent.
This guide provides a comprehensive comparison of common catalysts and reagents used for the reductive amination of dichlorophenol ketones. We will delve into the mechanistic nuances, practical advantages, and limitations of each system, supported by experimental protocols and comparative data to inform your selection process.
The Core Reaction: Reductive Amination
Reductive amination is a two-step, often one-pot, process that begins with the reaction between a ketone and an amine to form a Schiff base (or iminium ion) intermediate. This intermediate is then reduced to yield the final amine.[1] The success of this reaction hinges on the choice of a reducing agent that selectively reduces the C=N bond of the iminium ion much faster than the C=O bond of the starting ketone.[2][3]
A Head-to-Head Comparison of Key Reductants
The selection of a catalyst for the reductive amination of dichlorophenol ketones is a critical decision that impacts yield, purity, and scalability. Below is a detailed analysis of the most viable options.
Hydride Reagents: The Workhorses of Benchtop Synthesis
Hydride-based reagents are favored for their mild reaction conditions and high chemoselectivity, making them a go-to choice for small to medium-scale synthesis.
Mechanism & Advantages: Sodium triacetoxyborohydride is a mild and selective reducing agent.[2][4] The electron-withdrawing effects of the three acetoxy groups stabilize the boron-hydrogen bond, making it less reactive towards ketones but highly reactive towards the protonated iminium ion intermediate.[2][5] This remarkable selectivity allows for a convenient one-pot procedure where the ketone, amine, and STAB are mixed together without the need for prior imine formation or strict pH control.[2] It tolerates a wide variety of functional groups and is a safer alternative to its cyanated counterpart.[5][6]
Performance with Dichlorophenol Ketones: STAB is exceptionally well-suited for this substrate class. Its mild nature prevents the reduction of the aromatic chloro-substituents, leading to high yields of the desired chlorinated amine product. It is effective with a broad range of amines, including weakly basic and nucleophilic ones.[4]
Mechanism & Advantages: For decades, sodium cyanoborohydride was the reagent of choice for reductive aminations.[4] Similar to STAB, its reduced reactivity compared to sodium borohydride allows it to selectively reduce iminium ions in the presence of carbonyls.[7]
Performance with Dichlorophenol Ketones: While effective, NaBH₃CN presents significant operational challenges. Its reactivity is highly pH-dependent, requiring mildly acidic conditions (pH ~5-6) to facilitate imine formation without causing rapid decomposition of the reagent or reduction of the ketone.[8] The most significant drawback is its high toxicity; it can release hydrogen cyanide gas, especially under acidic conditions, necessitating careful handling in a fume hood.[6][7] Furthermore, it can result in cyanide contamination in the final product.[4][9]
Borane Complexes: Stable and Versatile Alternatives
Borane complexes offer another class of reducing agents with distinct advantages in handling and reactivity.
Mechanism & Advantages: 2-Picoline-borane is a stable, solid reagent that is easy to handle and can be stored for extended periods. It is an effective reductant for one-pot reductive aminations and can be used in a variety of solvents, including methanol, water, or even under solvent-free conditions.[10]
Performance with Dichlorophenol Ketones: This reagent is a robust choice for dichlorophenol ketones, offering good yields and clean conversions. Its stability and versatility in solvent choice provide significant flexibility in process development. The reaction typically proceeds efficiently in the presence of a small amount of acetic acid to catalyze imine formation.[10]
Catalytic Hydrogenation: The Industrial Standard with a Caveat
Catalytic hydrogenation is often the preferred method for large-scale industrial reductions due to its high atom economy and lower cost.[4][11] However, for halogenated substrates, it must be approached with caution.
Mechanism & Advantages: Palladium on carbon is a highly active and widely used hydrogenation catalyst.[12] It facilitates the reaction with molecular hydrogen (H₂), often at moderate pressures and temperatures.
Performance with Dichlorophenol Ketones: The primary challenge with using Pd/C for dichlorophenol ketones is the high risk of reductive dehalogenation.[13] The C-Cl bond on the aromatic ring can be cleaved under hydrogenation conditions, leading to the formation of mono-chlorinated or non-chlorinated byproducts. While this can sometimes be mitigated by using catalyst poisons (e.g., diphenyl sulfide) or carefully controlling reaction conditions, the risk of product contamination and reduced yield remains significant.[12]
Mechanism & Advantages: Platinum catalysts are also highly effective for hydrogenation reactions.[11]
Performance with Dichlorophenol Ketones: Platinum catalysts can sometimes offer different selectivity profiles compared to palladium. While still capable of causing dehalogenation, in certain cases, they may provide a better ratio of the desired product to dehalogenated byproducts. However, extensive optimization of solvent, pressure, temperature, and catalyst loading is typically required to achieve acceptable selectivity.
Quantitative Performance Data
To provide a clear comparison, the following table summarizes typical performance metrics for the reductive amination of a model substrate, 1-(3,5-dichlorophenyl)ethanone with benzylamine.
| Catalyst/Reagent | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Purity Profile | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ (STAB) | 2 - 24 h | 20 - 25 | >90% | High purity, no dehalogenation | Mild, selective, one-pot, safe | Higher reagent cost |
| NaBH₃CN | 4 - 24 h | 20 - 25 | 75 - 85% | Good purity, risk of CN adducts | Effective, well-established | Highly toxic , requires pH control |
| 2-Picoline-Borane | 2 - 12 h | 25 - 60 | >85% | High purity, no dehalogenation | Stable solid, versatile solvents | Moderate cost |
| Pd/C, H₂ | 1 - 8 h | 25 - 50 | Variable | Significant dehalogenation | High atom economy, scalable | Poor chemoselectivity for haloarenes |
| Pt/C, H₂ | 2 - 12 h | 25 - 60 | Variable | Moderate dehalogenation | Scalable, potentially better selectivity than Pd/C | Requires H₂ pressure, optimization needed |
Visualizing the Workflow & Decision Process
The general experimental procedure for a one-pot reductive amination is straightforward, while the choice of catalyst depends on several key factors.
Caption: A generalized workflow for one-pot reductive amination.
Caption: Decision flowchart for catalyst selection.
Experimental Protocols
General Procedure using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the dichlorophenol ketone (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
If the amine is supplied as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
General Procedure using Catalytic Hydrogenation (Pd/C)
SAFETY NOTE: Hydrogen gas is extremely flammable. All operations must be conducted in a well-ventilated fume hood away from ignition sources, using appropriate safety equipment.[14]
-
To a solution of the dichlorophenol ketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol, ethanol), add 10% Palladium on Carbon (5-10 mol% Pd).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (typically 1-4 atm pressure). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 1-8 hours.
-
Monitor the reaction by TLC or LC-MS, being mindful to check for dehalogenated byproducts.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue as needed.
Conclusion and Senior Scientist Recommendations
For the reductive amination of dichlorophenol ketones, the choice of catalyst is paramount to achieving high yield and purity while avoiding unwanted side reactions.
-
Top Recommendation: Sodium triacetoxyborohydride (STAB) is the superior choice for lab-scale synthesis. Its excellent chemoselectivity, operational simplicity in a one-pot procedure, and enhanced safety profile make it the most reliable and efficient reagent for this specific transformation.[2][5] It consistently delivers high yields of the desired product without the risk of dehalogenation.
-
Alternative Hydride: 2-Picoline-borane serves as an excellent and stable alternative to STAB, offering similar benefits of high selectivity and operational ease.[10]
-
Use with Caution: Sodium cyanoborohydride (NaBH₃CN) , while historically significant, should now be largely avoided due to its high toxicity and the need for stringent pH control.[7] The availability of safer and equally effective alternatives like STAB makes the risks associated with NaBH₃CN difficult to justify.
-
For Scale-Up (with extensive optimization): Catalytic hydrogenation (Pd/C or Pt/C) is a viable option for large-scale production where cost is a major driver. However, it is not recommended for this substrate class without a significant investment in process optimization to control the inevitable dehalogenation side reaction.[13] The development of such a process would require careful screening of catalysts, solvents, additives, and reaction conditions to achieve an acceptable level of purity.
By carefully considering these factors, researchers can confidently select the most appropriate catalyst to successfully synthesize dichlorophenol amines, advancing their research and development goals.
References
-
G-Biosciences. Sodium Cyanoborohydride. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
- McCoy, C. P., & Roberts, E. R. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones.
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]
- Kar, S., & Raut, L. (2024). Recent developments in the synthesis and synthetic applications of borane–amines. RSC Advances, 14(53), 39089-39121.
- Crossley, S. W. M., & Baran, P. S. (2022). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. Journal of the American Chemical Society, 144(3), 1072-1077.
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Common Organic Chemistry. Sodium Cyanoborohydride. [Link]
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Organic Chemistry Portal. α-Picoline-borane, 2-Methylpyridine borane, PICB. [Link]
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Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
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Science of Synthesis. Catalytic Hydrogenation of Ketones. [Link]
- Zhang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Wikipedia. Reductive dehalogenation of halo ketones. [Link]
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- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293.
- Juszczyk, W., & Karpiński, Z. (2000). Properties of Pt/C and Pd/C catalysts prepared by reduction with hydrogen of adsorbed metal chlorides.
- Shvartsbart, A., & Gevorgyan, V. (2017). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry, 19(2), 438-443.
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- Gunanathan, C. (2018).
- Thakore, R. R., et al. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters, 22(16), 6324-6329.
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Organic Chemistry Data. Reduction and Oxidation :: Catalytic Hydrogenation. [Link]
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A Comparative Guide to the Stability of 4-(1-aminoethyl)-2,6-dichlorophenol Under Physiological Conditions
For researchers, scientists, and professionals in drug development, understanding the stability of a potential therapeutic agent under physiological conditions is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of the stability of 4-(1-aminoethyl)-2,6-dichlorophenol, a compound of interest with potential pharmacological activity, against established drugs with similar structural motifs. The experimental data herein, both from literature and predictive modeling, is intended to guide the design of robust stability studies and formulation strategies.
Introduction: The Imperative of Physiological Stability
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its stability within the human body. A molecule's ability to withstand the varying pH and enzymatic environments of the gastrointestinal tract and bloodstream is paramount to its bioavailability and therapeutic efficacy. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1][2][3] This guide will focus on a systematic approach to evaluating the stability of 4-(1-aminoethyl)-2,6-dichlorophenol, a molecule possessing both a phenolic hydroxyl group and a secondary amine – functionalities known for their susceptibility to degradation.[4]
Comparative Compounds: Learning from Precedent
To contextualize the stability profile of 4-(1-aminoethyl)-2,6-dichlorophenol, we will compare it with two widely used beta-blockers, Carvedilol and Labetalol . These compounds are structurally analogous, featuring both phenolic and secondary amine moieties, and their degradation pathways have been extensively studied.[5][6][7]
-
Carvedilol: A non-selective beta-blocker, it is known to degrade under acidic, basic, and photolytic conditions, while showing relative stability to neutral, thermal, and oxidative stress.[8]
-
Labetalol: This dual alpha- and beta-blocker is particularly susceptible to photolytic degradation, especially in alkaline environments.[5][9]
By examining the stability of these established drugs, we can anticipate the potential vulnerabilities of 4-(1-aminoethyl)-2,6-dichlorophenol.
Experimental Design: A Framework for Stability Assessment
A comprehensive stability study for 4-(1-aminoethyl)-2,6-dichlorophenol under physiological conditions necessitates a multi-faceted approach, encompassing forced degradation under various stress conditions.
Caption: Workflow for the stability testing of 4-(1-aminoethyl)-2,6-dichlorophenol.
Detailed Experimental Protocols
Preparation of Simulated Physiological Fluids:
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and dilute with water to 1000 mL.[10]
-
Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 M sodium hydroxide and 500 mL of water. Adjust the pH to 6.8 with either 0.2 M sodium hydroxide or 0.2 M hydrochloric acid and dilute with water to 1000 mL.[11]
Forced Degradation Studies:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(1-aminoethyl)-2,6-dichlorophenol in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with SGF to a final concentration of 100 µg/mL. Incubate at 37°C.
-
Neutral Hydrolysis: Dilute the stock solution with phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µg/mL. Incubate at 37°C.
-
Alkaline Hydrolysis: Dilute the stock solution with SIF to a final concentration of 100 µg/mL. A more aggressive alkaline condition using 0.1 M NaOH at room temperature should also be tested. Incubate at 37°C for SIF and room temperature for NaOH.
-
Oxidative Degradation: Dilute the stock solution with a 1:1 mixture of PBS (pH 7.4) and 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
-
Photostability: Expose the solid drug substance and a solution (in PBS, pH 7.4) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[12]
-
-
Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours for hydrolytic and oxidative studies). Quench the reaction if necessary (e.g., by neutralizing acidic or basic solutions).
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC-MS/MS method.
Comparative Stability Profile
The following table summarizes the expected and literature-reported stability of 4-(1-aminoethyl)-2,6-dichlorophenol and the comparator compounds under various stress conditions. A significant degradation is defined as >10% loss of the parent compound.
| Stress Condition | 4-(1-aminoethyl)-2,6-dichlorophenol (Predicted) | Carvedilol (Literature Data) | Labetalol (Literature Data) |
| Acidic Hydrolysis (pH 1.2, 37°C) | Moderate Degradation | Significant Degradation | Stable[7] |
| Neutral Hydrolysis (pH 7.4, 37°C) | Stable | Stable | Stable[7] |
| Alkaline Hydrolysis (pH 6.8, 37°C) | Moderate Degradation | Significant Degradation | Significant Degradation[7] |
| Oxidative Degradation (3% H₂O₂) | Significant Degradation | Stable | Significant Degradation[7] |
| Photostability (ICH Q1B) | Significant Degradation | Significant Degradation | Significant Degradation[5] |
Mechanistic Insights into Degradation Pathways
The presence of both a phenol and a secondary amine in 4-(1-aminoethyl)-2,6-dichlorophenol suggests several potential degradation pathways.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Comparative Guide to Reference Standards for 1-(3,5-Dichloro-4-hydroxyphenyl)ethylamine Analysis
Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To objectively compare the performance of native and stable isotope-labeled reference standards for the LC-MS/MS quantification of 1-(3,5-dichloro-4-hydroxyphenyl)ethylamine (DCHPEA), providing field-proven extraction protocols and regulatory compliance strategies.
Mechanistic Context: The Analytical Challenge of DCHPEA
1-(3,5-dichloro-4-hydroxyphenyl)ethylamine (DCHPEA) is a highly specific halogenated phenethylamine. Compounds bearing the 3,5-dichloro-4-hydroxy motif are frequently encountered in pharmaceutical development as beta-agonist metabolites, thyroid hormone analogs, and synthetic designer drugs[1].
From an analytical perspective, DCHPEA presents a severe challenge due to its dual functional groups. The electron-withdrawing chlorine atoms significantly lower the pKa of the phenolic hydroxyl group to approximately 6.8, while the primary amine retains a typical pKa of ~9.8. Consequently, at physiological pH (7.4), DCHPEA exists primarily as a highly polar zwitterion (phenolate anion + ammonium cation). This zwitterionic nature leads to poor retention on standard reversed-phase LC columns and severe losses during conventional liquid-liquid extraction. Furthermore, the electron-rich phenol ring is highly susceptible to oxidative degradation into a quinone imine under alkaline conditions.
Selecting the appropriate reference standard and salt form is not merely a purchasing decision; it is the foundational step in building a self-validating, ICH M10-compliant bioanalytical assay[2][3].
Objective Comparison of Reference Standards
When developing a quantitative LC-MS/MS assay, analysts must choose between different forms of DCHPEA standards for calibration curves and internal standardization. The table below summarizes the comparative performance of the free base, the hydrochloride (HCl) salt, and the Stable Isotope-Labeled Internal Standard (SIL-IS).
Table 1: Comparative Performance & Stability Data
| Standard Category | Chemical State | Shelf-Life (-20°C) | Solubility (Aqueous) | Matrix Effect Bias | Regulatory Suitability |
| Native DCHPEA (Free Base) | Zwitterionic / Neutral | < 6 months | Poor | N/A | Not recommended (Prone to adsorption) |
| Native DCHPEA HCl Salt | Cationic (Protonated) | > 24 months | Excellent (>50 mg/mL) | N/A | Ideal for Calibration Curves |
| DCHPEA-d3 (SIL-IS) | Cationic (Isotopic) | > 24 months | Excellent (>50 mg/mL) | < 5% | Mandated for ICH M10 / FDA BMV |
Causality & Performance Insights:
-
Why avoid the Free Base? The free base form of phenethylamines is notorious for non-specific binding to active silanol groups on glass vials. Furthermore, without the acidic microenvironment provided by a counter-ion, the phenol is vulnerable to oxidation.
-
Why use the HCl Salt? The HCl salt locks the primary amine in a protonated state, drastically increasing aqueous solubility and preventing volatilization. It also stabilizes the phenol against oxidative stress.
-
The SIL-IS Advantage: According to the FDA Bioanalytical Method Validation (BMV) guidance[4] and ICH M10 guidelines[2], matrix effects (ion suppression in the ESI source) must be rigorously controlled. Because DCHPEA-d3 co-elutes exactly with native DCHPEA, it experiences the identical ionization environment, seamlessly correcting for matrix-induced signal variations[4].
Workflow & Chemical Logic Visualizations
The following diagrams illustrate the chemical degradation logic of DCHPEA and the optimized bioanalytical workflow required to bypass these pitfalls.
Fig 1. Chemical degradation pathways of DCHPEA free base and required mitigation strategies.
Fig 2. LC-MS/MS bioanalytical workflow for DCHPEA utilizing stable isotope dilution.
Step-by-Step Experimental Methodology
To ensure a self-validating system that meets FDA and ICH M10 criteria[2][4], the extraction protocol must account for DCHPEA's zwitterionic nature. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
Phase 1: Sample Preparation & SPE (Mixed-Mode Cation Exchange)
Causality: By acidifying the sample to pH 3.0, we force the phenolic hydroxyl (pKa ~6.8) into its neutral, protonated state, while the primary amine (pKa ~9.8) remains fully cationic. This allows the molecule to bind strongly to the sulfonic acid groups of the MCX resin, permitting aggressive washing of neutral lipids and acidic interferences.
-
Spiking: Aliquot 200 µL of biological matrix (e.g., plasma) into a silanized microcentrifuge tube. Spike with 20 µL of DCHPEA-d3 SIL-IS (100 ng/mL in 0.1% formic acid).
-
Acidification: Add 200 µL of 2% Phosphoric Acid (
) to drop the sample pH below 3.0. Vortex for 30 seconds. -
Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2%
in water. -
Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing:
-
Wash 1: 1 mL of 0.1N HCl (Removes highly polar neutral interferences).
-
Wash 2: 1 mL of 100% Methanol (Removes hydrophobic lipids; the analyte remains ionically bound).
-
-
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (
) in Methanol.-
Causality: The high pH neutralizes the primary amine, breaking the ionic bond with the resin and allowing the methanol to sweep the analyte off the column.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute immediately in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent oxidation.
Phase 2: LC-MS/MS Analysis
Causality: Standard C18 columns often fail to retain polar phenethylamines adequately. Using a Phenyl-Hexyl column provides orthogonal
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm) or equivalent[1].
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Ensures amine protonation for ESI+).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 60% B over 4 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.
-
MS/MS Detection (ESI+ MRM):
-
Monitor the protonated precursor
for native DCHPEA and the corresponding mass shift for the DCHPEA-d3 internal standard. -
Ensure the calibration curve spans the expected therapeutic or toxicological range (e.g., 1.0 ng/mL to 500 ng/mL) with a linear regression (
) and a weighting factor of .
-
References
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. GMP Compliance. Available at:[Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed (NIH). Available at: [Link]
Sources
- 1. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov.tw [fda.gov.tw]
Safety Operating Guide
4-(1-Aminoethyl)-2,6-dichlorophenol proper disposal procedures
Standard Operating Procedure: Disposal and Handling of 4-(1-Aminoethyl)-2,6-dichlorophenol
As a complex, multi-functional organic compound, 4-(1-Aminoethyl)-2,6-dichlorophenol is frequently utilized in advanced drug development and synthetic research. Because the molecule contains a halogenated aromatic ring, a weakly acidic phenolic hydroxyl group, and a weakly basic primary amine, its disposal requires precise logistical planning. Improper disposal not only violates environmental regulations but also poses severe safety risks, including the potential generation of highly toxic dioxins upon improper incineration.
This guide provides a self-validating, step-by-step operational framework to ensure compliance, safety, and scientific integrity during the disposal process.
Chemical Profiling & Mechanistic Hazards
To establish a fail-safe disposal protocol, we must first understand the causality behind the compound's reactivity and environmental persistence.
Table 1: Physicochemical Hazards and Operational Implications
| Hazard Parameter | Structural Cause | Quantitative Threshold / Value | Operational Mandate |
| Halogenation | 2x Chlorine atoms | > 1,000 ppm classifies any mixture as halogenated | Segregate strictly; requires high-temp rotary kiln incineration. |
| Corrosivity | Phenolic -OH group | pH < 5.5 or > 9.5 in aqueous waste mixtures | Use HDPE or Glass containers; strictly avoid metal safety cans. |
| Amphoteric Reactivity | Amine (-NH2) + Phenol (-OH) | pKa ~8-10 (Phenol), ~9-10 (Amine) | Do not mix with strong oxidizers, concentrated acids, or heavy metals. |
Mechanistic Causality for Disposal:
-
The Halogen-Dioxin Pathway: Non-halogenated solvents are typically recycled via fuels blending in cement kilns. However, combusting chlorinated aromatics like 4-(1-Aminoethyl)-2,6-dichlorophenol at standard kiln temperatures can synthesize polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this compound must be routed to specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the resultant hydrochloric acid (HCl) gas 1[1].
-
Phenolic Corrosivity: Phenol derivatives are corrosive to certain metals (e.g., copper, brass, and some steels) and are highly incompatible with strong oxidizing agents2[2]. This dictates the strict use of High-Density Polyethylene (HDPE) or glass for waste accumulation.
Waste Segregation Logic
The most critical operational failure in chemical disposal is the cross-contamination of waste streams.
-
The 1,000 ppm Threshold: A solvent mixture is legally and operationally considered "halogenated" even at very low halogen concentrations (typically >1,000 ppm) 3[3].
-
Economic & Logistical Impact: Disposing of a drum of halogenated waste costs approximately two to three times more than non-halogenated waste due to the extensive environmental scrubbing required 4[4]. Mixing 4-(1-Aminoethyl)-2,6-dichlorophenol into a non-halogenated carboy contaminates the entire bulk volume, driving up institutional costs and complicating downstream processing 5[5].
Step-by-Step Disposal Methodology
This protocol ensures a self-validating system where each step prevents the failure of the next.
Phase 1: Preparation & Containment Selection
-
Fume Hood Operation: All commingling of halogenated waste must be conducted inside a certified, operating chemical fume hood to prevent inhalation of toxic vapors or dust 5[5].
-
Container Validation: Select a 4-liter glass poly-coated bottle or a 5-gallon white plastic (HDPE) carboy. Do not use metal safety cans due to the corrosive nature of the phenolic moiety 2[2].
Phase 2: Waste Transfer & Chemical Segregation 3. Neutralization Check (If Aqueous): If the compound is dissolved in an aqueous mixture, ensure the pH is adjusted to between 5.5 and 9.5 before sealing. Highly acidic or basic solutions must not be collected in standard solvent disposal cans 4[4]. 4. Transfer: Use a dedicated funnel. Pour the solid or dissolved 4-(1-Aminoethyl)-2,6-dichlorophenol into the "Halogenated Waste" container. 5. Vapor-Tight Sealing: The container lid must remain tightly closed at all times except when actively adding waste to prevent volatilization and comply with RCRA regulations.
Phase 3: Documentation & SAA Storage 6. Immediate Labeling: Affix a Hazardous Waste Tag the moment the first drop or crystal of waste is added. Check the "Halogenated" and "Toxic" hazard boxes. Write out the full chemical name—"4-(1-Aminoethyl)-2,6-dichlorophenol"—along with its approximate percentage. Never use abbreviations or structural formulas5[5]. 7. Satellite Accumulation Area (SAA): Store the container in a designated SAA within secondary containment (e.g., a polyethylene spill tray) to capture any catastrophic container failure. Keep away from strong oxidizers.
Phase 4: Final Disposition 8. EHS Pickup Request: Once the container is 3/4 full, initiate an online waste collection request with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.
Emergency Spill Protocol
In the event of a localized spill or container breach:
-
Solid Spill: Collect the material using an inert, non-sparking scoop. Place into a sealed container and tag as hazardous waste.
-
Liquid/Solution Spill: Contain the leak and soak up with inert absorbent pads. Do not wash the residue into the sanitary sewer, as halogenated phenols are severe marine pollutants and strictly prohibited from drain disposal 4[4].
Process Visualization
Workflow for the segregation, containment, and disposal of halogenated phenolic waste.
References
- Source: U.S. Environmental Protection Agency (EPA)
- Organic Solvents - Environment, Health and Safety Source: Cornell University URL
- Halogenated Solvents in Laboratories - Campus Operations Source: Temple University URL
- Source: University of British Columbia (UBC)
- Phenol - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
